molecular formula C22H34O3 B1671511 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid CAS No. 22910-60-7

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid

Katalognummer: B1671511
CAS-Nummer: 22910-60-7
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: YXHVCZZLWZYHSA-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid has been reported in Ginkgo biloba with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

22910-60-7

Molekularformel

C22H34O3

Molekulargewicht

346.5 g/mol

IUPAC-Name

2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+

InChI-Schlüssel

YXHVCZZLWZYHSA-BQYQJAHWSA-N

Isomerische SMILES

CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Kanonische SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Aussehen

Solid powder

melting_point

45.3 - 48 °C

Andere CAS-Nummern

22910-60-7

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ginkgoic acid;  AK-46666;  AK46666;  AK 46666;  HY-N0077;  HYN0077;  HY N0077

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical Structure and Properties of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, commonly known as Anacardic Acid (15:1) or Ginkgolic Acid C15:1 , represents a critical scaffold in the study of epigenetic modulation and antimicrobial therapeutics. As a prominent alkenyl salicylic acid derivative found in Anacardium occidentale (Cashew) and Ginkgo biloba, it has transitioned from a botanical by-product to a lead compound for Histone Acetyltransferase (HAT) inhibition.

This guide provides a comprehensive technical analysis of the monoene congener (C15:1). Unlike the saturated (C15:0) or triene (C15:3) variants, the C15:1 isoform offers a unique balance of lipophilicity and oxidative stability, making it an ideal candidate for structure-activity relationship (SAR) studies in oncology and infectious disease research.

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule consists of a salicylic acid core (2-hydroxybenzoic acid) substituted at the ortho position (C6) with a 15-carbon alkyl chain containing a single double bond at C8.

  • IUPAC Name: 2-Hydroxy-6-[(8Z)-pentadec-8-en-1-yl]benzoic acid[1][2]

  • CAS Number: 22910-60-7[3]

  • Molecular Formula: C₂₂H₃₄O₃

  • Molecular Weight: 346.51 g/mol

Stereochemistry

The natural product predominantly exists in the (Z)-configuration (cis) at the


 double bond. This cis-geometry induces a "kink" in the hydrophobic tail, preventing tight packing in lipid bilayers and influencing membrane fluidity—a mechanism distinct from its saturated counterparts.
Chemical Structure Visualization

The following diagram illustrates the connectivity and the critical Z-alkene motif.

Figure 1: Structural decomposition of Anacardic Acid (15:1) highlighting functional pharmacophores.

Physicochemical Profile

The amphipathic nature of the molecule dictates its solubility and bioavailability. The polar head group allows for hydrogen bonding and metal chelation, while the long non-polar tail drives membrane insertion.

PropertyValue / DescriptionExperimental Notes
Physical State Low-melting solid or viscous oilMP: 25–26°C. Often appears as a reddish-brown oil in crude extracts.
Lipophilicity (LogP) ~7.6 – 8.0Highly lipophilic; requires DMSO or Ethanol for biological assays.
pKa (Acidic) ~2.9 (COOH), ~13.4 (Phenolic OH)The carboxylic acid is stronger than typical benzoic acids due to H-bonding.
Solubility DMSO (>50 mg/mL), Ethanol, ChloroformInsoluble in water (<1 µg/mL). Forms salts (anacardates) at alkaline pH.
UV Absorption

243 nm, 311 nm
Characteristic of the salicylic acid chromophore.
Stability Sensitive to DecarboxylationHeating >100°C converts it to Cardanol (decarboxylated derivative).

Biological Mechanism of Action[4]

Epigenetic Modulation (HAT Inhibition)

Anacardic acid (15:1) is a potent, non-competitive inhibitor of histone acetyltransferases (HATs), specifically the p300/CBP and PCAF families.

  • Mechanism: It does not compete with the Acetyl-CoA binding site. Instead, the hydrophobic tail binds to a distinct allosteric pocket, inducing a conformational change that blocks substrate access.

  • IC50 Values: ~8.5 µM (p300), ~5 µM (PCAF).[4][5]

SUMOylation Inhibition

Recent studies identify it as an inhibitor of the E1 SUMO-activating enzyme, preventing the formation of the E1-SUMO thioester intermediate. This pathway is critical in stress response and protein stability.

Mechanistic Pathway Diagram

Mechanism_of_Action AA Anacardic Acid (15:1) p300 p300/CBP (HATs) AA->p300 Inhibits SUMO_E1 SUMO E1 Enzyme AA->SUMO_E1 Inhibits NFkB NF-κB Pathway AA->NFkB Suppresses Inhibit_HAT Non-competitive Inhibition (Allosteric Binding) p300->Inhibit_HAT Inhibit_SUMO Blocks E1-SUMO Thioester Bond SUMO_E1->Inhibit_SUMO Gene_Silencing Silencing of Pro-Survival Genes (e.g., VEGF, MMP-9) NFkB->Gene_Silencing Histone_Deacetylation Histone Hypoacetylation Inhibit_HAT->Histone_Deacetylation Inhibit_SUMO->Gene_Silencing Chromatin Chromatin Condensation Histone_Deacetylation->Chromatin Chromatin->Gene_Silencing Apoptosis Apoptosis / Radiosensitization Gene_Silencing->Apoptosis

Figure 2: Multi-target mechanism of action focusing on epigenetic and signaling modulation.

Experimental Protocols

Protocol A: Isolation from Cashew Nut Shell Liquid (CNSL)

Rationale: Natural CNSL contains a mixture of anacardic acids, cardols, and cardanols.[6] This protocol utilizes the acidity of the carboxylic group to selectively precipitate anacardic acid as a calcium salt, separating it from non-acidic phenols.

Reagents: Crude CNSL, Calcium Hydroxide (Ca(OH)₂), Ethanol, Hydrochloric Acid (HCl), Hexane.

  • Dissolution: Dissolve 50 g of crude CNSL in 200 mL of Ethanol (95%).

  • Precipitation: Add 25 g of Calcium Hydroxide slowly with stirring. Heat to 50°C for 3 hours. The reaction forms Calcium Anacardate , which precipitates out.

  • Filtration: Filter the precipitate and wash thoroughly with Ethanol to remove Cardol and Cardanol (which remain in the filtrate).

  • Acidification: Suspend the calcium salt in distilled water. Add 4N HCl dropwise with vigorous stirring until pH < 2. This regenerates the free acid.

  • Extraction: Extract the aqueous suspension with Hexane (3 x 100 mL).

  • Purification: Dry the Hexane layer over anhydrous Na₂SO₄ and evaporate in vacuo at <40°C .

    • Critical Control Point: Do not exceed 40°C during evaporation to prevent decarboxylation.

  • Chromatography: To isolate the C15:1 monoene specifically from the mixture (C15:0, C15:2, C15:3), use Silver Nitrate (AgNO₃) impregnated Silica Gel chromatography.[6] Elute with Hexane/Ethyl Acetate gradients. The interaction between Ag+ and the pi-electrons of the double bonds allows separation based on the degree of unsaturation.

Protocol B: Chemical Synthesis (Wittig Approach)

Rationale: Total synthesis allows for the production of pure C15:1 without the need for difficult chromatographic separation of congeners.

Core Steps:

  • Protection: Protect the hydroxyl and carboxyl groups of 2-hydroxy-6-methylbenzoic acid (or a related salicylate precursor).

  • Side Chain Extension: Brominate the benzylic position (C6-methyl) followed by conversion to a phosphonium salt.

  • Wittig Reaction: React the phosphonium salt with (Z)-8-tetradecenal . This installs the C15 chain with the correct alkene geometry.

  • Deprotection: Remove protecting groups (e.g., hydrolysis of esters) to yield the final product.

Therapeutic Potential & Applications[2][8][9][10]

Oncology
  • Radiosensitization: By inhibiting HATs, Anacardic Acid prevents the chromatin relaxation required for DNA double-strand break repair (DSB) following radiation therapy. This sensitizes resistant tumor cells to ionizing radiation.

  • Prostate & Breast Cancer: Inhibition of NF-κB signaling reduces the expression of metastatic factors like MMP-9 and VEGF.

Antimicrobial[11]
  • MRSA Activity: The C15:1 chain disrupts the bacterial membrane of Gram-positive bacteria. It is effective against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values often < 10 µg/mL.

  • Synergy: Acts synergistically with conventional antibiotics (e.g., Methicillin) by increasing membrane permeability.

Metabolic Disorders
  • Xanthine Oxidase Inhibition: The compound inhibits xanthine oxidase, reducing uric acid production (potential for gout treatment) and superoxide radical generation.

References

  • Kubo, I., et al. (1993).[7] Cytotoxic and antioxidant activities of anacardic acids. Journal of Agricultural and Food Chemistry.

  • Sun, Y., et al. (2006). Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation. FEBS Letters. Retrieved from [Link]

  • Fukuda, I., et al. (2009). Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate.[3] Chemistry & Biology.

  • Paramashivappa, R., et al. (2001). A simple and efficient method for the isolation of anacardic acid from cashew nut shell liquid (CNSL). Journal of Agricultural and Food Chemistry.
  • Satoh, M., et al. (2001). Synthesis of anacardic acids, 6-[8(Z),11(Z)-pentadecadienyl]salicylic acid and 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

histone acetyltransferase (HAT) inhibitory mechanism of anacardic acid C15:1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Histone Acetyltransferase (HAT) Inhibitory Mechanism of Anacardic Acid C15:1 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anacardic acid (AA), specifically the mono-unsaturated congener C15:1 (6-[8(Z)-pentadecenyl]salicylic acid), is a potent, naturally occurring inhibitor of the histone acetyltransferase (HAT) families p300/CBP and PCAF. Unlike many synthetic inhibitors that compete with the acetyl-CoA cofactor, AA C15:1 functions primarily through a non-competitive mechanism , leveraging its amphipathic structure to modulate the enzyme's catalytic domain. This guide details the chemical basis of this inhibition, the kinetic profile, and validated protocols for experimental verification.

Chemical & Structural Basis of Inhibition

The Molecule: Anacardic Acid C15:1

While "anacardic acid" often refers to a mixture extracted from Cashew Nut Shell Liquid (CNSL), the specific biological activity is heavily influenced by the alkyl side chain.[1]

  • IUPAC Name: 6-[(8Z)-pentadecen-1-yl]-2-hydroxybenzoic acid.

  • Structure: A salicylic acid head group (polar) attached to a 15-carbon mono-unsaturated alkyl chain (hydrophobic).

  • Role of the Tail (C15:1): The unsaturation at the C8 position (cis-double bond) introduces a "kink" in the hydrophobic tail. This affects lipid solubility and membrane permeability compared to the saturated (C15:0) or diene (C15:2) forms.[2] In the context of HAT inhibition, the tail acts as a hydrophobic anchor, stabilizing the molecule within the hydrophobic pockets of the HAT domain.

  • Role of the Head (Salicylate): The carboxyl and hydroxyl groups mimic the electronegative features of the peptide substrate or the pyrophosphate group of Acetyl-CoA, facilitating hydrogen bonding with residues in the HAT active site (e.g., Trp1436 and Tyr1467 in p300).

Selectivity Profile

AA C15:1 displays a distinct selectivity profile compared to other epigenetic modulators:

Target EnzymeFamilyIC50 (Approx.)[1][2][3][4]Mechanism
p300 / CBP HAT (p300)~8.5 µMNon-competitive
PCAF HAT (GNAT)~5.0 µMNon-competitive
Tip60 HAT (MYST)Variable*Inhibitory (Sensitizes to radiation)
HDACs DeacetylaseNo InhibitionN/A
Lipoxygenase Oxidoreductase~6.8 µMCompetitive (Distinct from HAT mechanism)

*> Note: While AA inhibits Tip60, its potency is generally lower than for p300/PCAF. The distinction between Competitive (LOX) and Non-competitive (HAT) mechanisms for the same molecule highlights the importance of the target's binding pocket architecture.

Mechanistic Action: The "Non-Competitive" Blockade

Kinetic Mechanism

Standard Michaelis-Menten kinetic analyses (Lineweaver-Burk plots) reveal that AA C15:1 inhibits p300 and PCAF non-competitively with respect to both the substrate (histone H3/H4) and the cofactor (Acetyl-CoA).

  • Implication: AA C15:1 does not merely compete for the active site. Instead, it likely binds to an allosteric site or the Enzyme-Substrate (ES) complex, inducing a conformational change that renders the catalytic site incompetent for acetyl transfer.

  • Structural Docking: Despite the kinetic classification of "non-competitive," molecular docking studies suggest the salicylate head group does interact near the Acetyl-CoA binding cleft (specifically the pantotheine tunnel). The "non-competitive" kinetics may arise because the long hydrophobic C15:1 tail locks the enzyme in a conformation that prevents product release or transition state formation, rather than simply blocking Acetyl-CoA entry.

Pathway Visualization

The following diagram illustrates the interference of AA C15:1 in the acetylation signaling pathway.

HAT_Inhibition_Mechanism AcetylCoA Acetyl-CoA p300 p300/CBP Enzyme (Active State) AcetylCoA->p300 Binding Histone Histone (Lysine Residue) Histone->p300 Binding Complex Enzyme-Substrate Complex (Transitory) p300->Complex Formation InhibitedComplex Inhibited Complex (Catalytically Inactive) p300->InhibitedComplex AcetylatedHistone Acetylated Histone (H3K9ac / H3K27ac) Complex->AcetylatedHistone Acetyl Transfer Complex->InhibitedComplex Transcription Gene Transcription (Open Chromatin) AcetylatedHistone->Transcription Epigenetic Activation AA_C15 Anacardic Acid C15:1 (Inhibitor) AA_C15->p300 Allosteric/Site Binding AA_C15->Complex Non-Competitive Block InhibitedComplex->AcetylatedHistone BLOCKED

Caption: AA C15:1 binds to p300/PCAF (or the ES complex), preventing the catalytic transfer of the acetyl group to the histone tail, thereby silencing gene transcription.

Experimental Validation Protocols

To validate the inhibitory mechanism of AA C15:1, researchers should employ a dual-approach: in vitro enzymatic assays for kinetics and cell-based assays for physiological relevance.

Protocol A: In Vitro HAT Filter Binding Assay

This is the gold-standard method for determining IC50 and kinetic mode (non-competitive).

Reagents:

  • Purified Recombinant p300 or PCAF HAT domain.

  • Substrate: Core histones (HeLa extracted) or specific H3 peptides.

  • Cofactor: [3H]-Acetyl-CoA (0.5 µCi).

  • Inhibitor: Anacardic Acid C15:1 (dissolved in DMSO; Final DMSO < 1%).

Workflow:

  • Preparation: Incubate HAT enzyme (50 ng) with AA C15:1 (0.1 – 50 µM) in HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA) for 10 minutes at 30°C.

  • Initiation: Add core histones (1 µg) and [3H]-Acetyl-CoA.

  • Reaction: Incubate at 30°C for 10–20 minutes.

  • Termination: Spot reaction mixture onto P-81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 50 mM sodium carbonate buffer (pH 9.2) to remove unreacted [3H]-Acetyl-CoA.

  • Quantification: Dry filters and measure CPM (Counts Per Minute) in a liquid scintillation counter.

  • Analysis: Plot CPM vs. Log[AA] to determine IC50. Use Lineweaver-Burk plots (1/V vs 1/[S]) to confirm non-competitive inhibition (lines intersect on the X-axis).

Protocol B: Cell-Based Western Blot Validation

Demonstrates permeability and target engagement in a living system.

Workflow:

  • Cell Culture: Culture MCF-7 or HeLa cells to 70% confluence.

  • Treatment: Treat cells with AA C15:1 (10–50 µM) for 6–24 hours. Control: Vehicle (DMSO) and Positive Control (e.g., C646).

  • Acid Extraction: Harvest cells and perform acid extraction of histones (using 0.2 N HCl) to preserve basic histone proteins and modifications. Note: Standard RIPA lysis often results in poor histone recovery.

  • Western Blot:

    • Primary Ab: Anti-H3K9ac or Anti-H3K27ac (Marks of p300 activity).

    • Loading Control: Anti-Total H3 (Not Actin/Tubulin, as these are cytosolic).

  • Result: A dose-dependent decrease in Acetyl-H3 signal with constant Total H3 signal confirms HAT inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo Cell-Based Validation Start Start: Anacardic Acid (C15:1) Mix Incubate: Enzyme + AA + [3H]-Acetyl-CoA Start->Mix Treat Treat Cells (12-24h) Start->Treat Filter P-81 Filter Binding Mix->Filter Scint Scintillation Counting Filter->Scint Kinetics Data: IC50 & Kinetics Scint->Kinetics Extract Acid Extraction of Histones Treat->Extract Blot Western Blot (H3K9ac / Total H3) Extract->Blot Validation Data: Acetylation Status Blot->Validation

Caption: Parallel workflows for establishing biochemical potency (In Vitro) and cellular efficacy (Cell-Based).

Therapeutic Implications & References

The inhibition of p300/PCAF by AA C15:1 has significant implications for diseases driven by hyper-acetylation and transcriptional dysregulation, particularly cancer and inflammation. By blocking the acetylation of Histone H3 (and non-histone targets like p53 and NF-κB), AA C15:1 promotes a repressive chromatin state and induces apoptosis in tumor cells.

References
  • Balasubramanyam, K., et al. (2003). "Small molecule modulators of histone acetyltransferase p300."[2][5] Journal of Biological Chemistry. This seminal paper established AA as a potent, specific HAT inhibitor and defined its non-competitive kinetic mechanism.

  • Sun, Y., et al. (2006). "Structure-activity relationships of anacardic acid derivatives as histone acetyltransferase inhibitors." Bioorganic & Medicinal Chemistry Letters. Explores how the C15 tail length and saturation affect potency.

  • Ghizzoni, M., et al. (2010). "Improved inhibition of the histone acetyltransferase PCAF by an anacardic acid derivative."[6] Bioorganic & Medicinal Chemistry. Discusses the binding model and synthetic derivatives.

  • Sung, B., et al. (2008). "Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB-regulated gene products."[2] Blood. Demonstrates the downstream anti-inflammatory effects of HAT inhibition.

Sources

Technical Guide: Biological Activity of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid , commonly referred to as Anacardic Acid 15:1 (Monoene) , is a phenolic lipid and a major bioactive constituent of Cashew Nut Shell Liquid (CNSL) from Anacardium occidentale. Unlike traditional chemotherapeutics that target DNA replication directly, this compound acts as a pan-epigenetic modulator and a signal transduction inhibitor .

Its primary utility in oncology stems from its ability to inhibit Histone Acetyltransferases (HATs), specifically p300 and PCAF, thereby remodeling chromatin structure to silence pro-survival genes. Furthermore, it exhibits pleiotropic effects by dampening NF-κB signaling and inhibiting angiogenesis via the Src/FAK/Rho pathway.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 2-Hydroxy-6-[(8Z)-pentadec-8-en-1-yl]benzoic acid
Common Name Anacardic Acid 15:1; 6-Pentadecenylsalicylic acid
Molecular Formula C₂₂H₃₄O₃
Molecular Weight 346.5 g/mol
Lipophilicity (LogP) ~7.5 (Highly Lipophilic)
Solubility Soluble in DMSO, Ethanol; Insoluble in water.[1]
Stability Sensitive to oxidation (alkenyl chain); Store at -20°C under inert gas.

Part 2: Mechanisms of Action (The Core)

The anticancer efficacy of Anacardic Acid 15:1 is not accidental but causal, driven by three distinct molecular pillars.

Epigenetic Reprogramming via HAT Inhibition

The salicylate head group of Anacardic Acid mimics the acetyl-CoA cofactor, allowing it to dock into the active site of HAT enzymes.

  • Target: p300/CBP and PCAF (p300/CBP-associated factor).

  • Mechanism: Non-competitive inhibition.[2]

  • Outcome: Hypoacetylation of histones (H3, H4) leads to heterochromatin formation. This suppresses the transcription of oncogenes dependent on open chromatin, such as those driven by NF-κB.

Angiogenesis Suppression (Src/FAK Axis)

Anacardic Acid 15:1 directly inhibits the kinase activity of Src and FAK (Focal Adhesion Kinase).

  • Causality: Inhibition of Src/FAK prevents the activation of RhoA-GTPase while inactivating Rac1 and Cdc42.[3]

  • Phenotype: This disrupts endothelial cell migration and tube formation, effectively starving the tumor of its vascular supply.

Chemosensitization via NF-κB

Tumors often develop resistance to agents like Doxorubicin by upregulating NF-κB. Anacardic Acid 15:1 blocks the phosphorylation of IκBα, preventing NF-κB nuclear translocation. This "unlocks" the apoptotic potential of standard chemotherapeutics.

Visualization: Molecular Signaling Pathway

G cluster_Epigenetics Epigenetic Modulation cluster_Signaling Signal Transduction AA Anacardic Acid 15:1 p300 p300/PCAF (HATs) AA->p300 Inhibits (IC50 ~8.5µM) Src Src / FAK Kinases AA->Src Inhibits NFkB NF-κB Pathway AA->NFkB Blocks Translocation Histones Histone Acetylation (H3/H4) p300->Histones Reduces Acetylation Chromatin Chromatin Condensation Histones->Chromatin Compacts GeneSilencing Silencing of Oncogenes (VEGF, MMP-9) Chromatin->GeneSilencing Rho RhoA Activation Rac1/Cdc42 Inhibition Src->Rho Modulates GTPases Angio Inhibition of Angiogenesis Rho->Angio Apoptosis Apoptosis Induction (Caspase-8 / AIF) NFkB->Apoptosis Sensitizes Cell

Figure 1: Multi-target mechanism of Anacardic Acid 15:1 inhibiting HATs, Angiogenesis, and NF-κB.

Part 3: Experimental Protocols

Protocol A: Histone Acetyltransferase (HAT) Inhibition Assay

Purpose: To validate the epigenetic potency of Anacardic Acid 15:1 in a cell-free system.

Reagents:

  • Purified p300 or PCAF enzyme (recombinant).

  • Core Histones (substrate) isolated from HeLa cells.[4]

  • [³H]-Acetyl-CoA (cofactor).[4]

  • Anacardic Acid 15:1 (dissolved in DMSO).

Workflow:

  • Preparation: Dilute Anacardic Acid 15:1 to concentrations ranging from 1 µM to 100 µM. Ensure final DMSO concentration is <1%.

  • Incubation: Mix 800 ng of core histones, 5-15 ng of HAT enzyme (p300 or PCAF), and the test compound in HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

  • Reaction Start: Add [³H]-Acetyl-CoA (0.5 µCi) to initiate the reaction. Incubate at 30°C for 10 minutes.

  • Termination: Stop reaction by spotting the mixture onto P-81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 50 mM NaHCO₃ (pH 9.0) to remove unreacted Acetyl-CoA.

  • Quantification: Air dry filters and count CPM (Counts Per Minute) in a liquid scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected IC50 (p300): ~8.5 µM[5]

    • Expected IC50 (PCAF): ~5.0 µM[5]

Protocol B: Synergistic Cytotoxicity Assay (Chemosensitization)

Purpose: To demonstrate the ability of Anacardic Acid 15:1 to sensitize resistant cancer cells to Doxorubicin.

Workflow Visualization:

Workflow Step1 Seed Cells (e.g., MDA-MB-231) 5x10^3 cells/well Step2 Pre-treatment Anacardic Acid (5-10 µM) Time: 12 Hours Step1->Step2 Step3 Co-treatment Add Doxorubicin (0.1 - 10 µM) Step2->Step3 Step4 Incubation 24 - 48 Hours Step3->Step4 Step5 Readout MTT / CellTiter-Glo Step4->Step5

Figure 2: Sequential treatment workflow for evaluating chemosensitization.

Detailed Steps:

  • Seeding: Plate human breast cancer cells (e.g., MDA-MB-231) in 96-well plates. Allow attachment for 24h.

  • Pre-treatment: Treat cells with a sub-lethal dose of Anacardic Acid 15:1 (typically 5-10 µM) for 12 hours. Crucial: This pre-incubation allows time for HAT inhibition and NF-κB suppression to occur before the chemotherapy insult.

  • Co-treatment: Add Doxorubicin in a serial dilution gradient. Maintain Anacardic Acid presence.[1][2][3][5][6][7]

  • Assay: After 48h, assess viability using MTT or CellTiter-Glo.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergism.

Part 4: Quantitative Data Summary

The following table summarizes key biological activities reported for Anacardic Acid 15:1 and its analogs in literature.

Target / ModelActivity TypeEffective ConcentrationKey Reference
p300 HAT Inhibition (IC50)~8.5 µM[1, 2]
PCAF HAT Inhibition (IC50)~5.0 µM[1, 2]
NF-κB Inhibition10 - 25 µM[3]
HUVEC Angiogenesis Inhibition5 - 10 µM[4]
Prostate Tumor (Xenograft) Tumor Growth Delay2 mg/kg/day (s.c.)[4]
Breast Cancer (MCF-7) G1 Cell Cycle Arrest20 µM[5]

Part 5: Challenges & Future Outlook

Bioavailability: The long alkyl chain (C15) renders Anacardic Acid 15:1 highly lipophilic, leading to poor aqueous solubility and rapid protein binding in plasma.

  • Solution: Recent studies utilize liposomal encapsulation (e.g., loaded with mitoxantrone) to improve delivery and retention in the tumor microenvironment [6].

Selectivity: While potent, the salicylate core is promiscuous. Derivatives are being synthesized to improve specificity toward p300 over other HATs, reducing off-target effects.

Conclusion: Anacardic Acid 15:1 is a validated chemical probe for epigenetic research. Its ability to bridge chromatin remodeling with cytoplasmic signaling (NF-κB, Src) makes it a unique scaffold for developing multi-targeted anticancer therapies.

References

  • Balasubramanyam, K., et al. (2003). Small molecule modulators of histone acetyltransferase p300. Journal of Biological Chemistry, 278(21), 19134-19140. Link

  • Sung, B., et al. (2008).[8] Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis. Blood, 111(10), 4880-4891. Link

  • Sun, Y., et al. (2006). Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation.[9] FEBS Letters, 580(18), 4353-4356. Link

  • Luo, Y., et al. (2011). Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway.[3][7] Journal of Pharmacology and Experimental Therapeutics, 339(2), 403-411.[3] Link

  • Schultz, D. J., et al. (2010). Anacardic acid inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation.[2][10] Molecular Cancer Therapeutics, 9(3), 594-605. Link

  • Legut, M., et al. (2014).[11] Anacardic acid enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies.[11][12] International Journal of Nanomedicine, 9, 653-668. Link

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Amphiphilic Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Part 1: The Rationale - Beyond the API

Salicylic acid and its derivatives are renowned for their therapeutic activities, including analgesic, anti-inflammatory, and keratolytic effects.[1][2][3] However, their conjugation with hydrophobic moieties transforms them into amphiphilic molecules, opening a new frontier of applications in advanced drug delivery, nanotechnology, and material science.[4][5] These amphiphilic salicylic acid derivatives possess the ability to spontaneously self-assemble in aqueous media into ordered supramolecular structures, most commonly micelles.[5]

The stability, size, and functional efficacy of these assemblies are not governed by chance but by a precise and predictable set of thermodynamic laws. Understanding these thermodynamic properties—the "why" and "how" of their formation—is paramount for researchers, scientists, and drug development professionals. It allows for the rational design of molecules with tailored self-assembly characteristics, leading to optimized drug solubilization, controlled release profiles, and enhanced bioavailability.[6] This guide provides an in-depth exploration of the core thermodynamic principles and the authoritative experimental methodologies used to characterize these promising molecules.

Part 2: The Thermodynamic Landscape of Self-Assembly

The self-assembly of amphiphilic molecules in water is a spontaneous process (i.e., characterized by a negative Gibbs free energy change, ΔG) driven primarily by the hydrophobic effect .[7][8] When dissolved in water, the hydrophobic tails of the amphiphiles disrupt the highly ordered hydrogen-bonding network of water molecules, forcing them into an energetically unfavorable "cage-like" structure. This leads to a significant decrease in the system's entropy (disorder).

To maximize the overall entropy of the system, the hydrophobic tails aggregate, minimizing their contact with water. This sequestration of the nonpolar parts into the core of a micelle liberates the ordered water molecules, resulting in a large, positive change in entropy (+ΔS), which is the principal driving force for micellization.[9][10]

The key thermodynamic equation governing this process is:

ΔG_mic = ΔH_mic - TΔS_mic

Where:

  • ΔG_mic : The Gibbs free energy of micellization. A negative value indicates a spontaneous process.

  • ΔH_mic : The enthalpy of micellization. This term reflects the changes in bond energies during the process. It can be slightly positive (endothermic) or negative (exothermic) but is often small compared to the entropic term for entropically-driven self-assembly.[11]

  • TΔS_mic : The temperature-dependent entropic contribution. For classic hydrophobic-driven assembly, this term is large and positive, making ΔG_mic negative.[9]

A critical parameter in this landscape is the Critical Micelle Concentration (CMC) . The CMC is the specific concentration of an amphiphile at which the formation of micelles becomes significant and spontaneous.[12][13] Below the CMC, the molecules exist primarily as monomers. Above the CMC, the system is dominated by micelles in equilibrium with a relatively constant concentration of monomers. Therefore, determining the CMC is the first step in characterizing the thermodynamic profile of any amphiphilic derivative.

Part 3: Authoritative Methodologies for Thermodynamic Characterization

To dissect the thermodynamic contributions to self-assembly, several high-precision techniques are employed. The choice of method is dictated by the specific parameter being investigated and the need for direct versus indirect evidence.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC stands as a gold-standard technique because it provides a complete thermodynamic profile in a single experiment. It directly measures the heat change (enthalpy, ΔH) associated with a process, in this case, the demicellization of micelles upon dilution.[14] Unlike spectroscopic or surface tension methods that infer thermodynamic properties from a transition point (the CMC), ITC measures the energetic signature of the molecular interactions directly. This allows for the direct determination of ΔH_mic and the association constant (K), from which ΔG_mic and ΔS_mic can be calculated.

Experimental Workflow & Data Interpretation: The experiment is typically performed by titrating a concentrated solution of the amphiphilic salicylate (well above its CMC) into a calorimetric cell containing only the buffer (water).

  • Initial Injections: The injected micelles are diluted below the CMC, causing them to dissociate back into monomers. This process is associated with a specific heat change, which is the enthalpy of demicellization (-ΔH_mic). The ITC instrument measures this heat.

  • Saturation: As the concentration of monomers in the cell builds up and approaches the CMC, subsequent injections cause less and less demicellization.

  • Post-CMC: Once the concentration in the cell exceeds the CMC, the injected solution is simply diluting already-formed micelles, and the only heat change observed is the small heat of dilution.

The resulting thermogram is a plot of heat change per injection versus the total concentration in the cell. The steep transition in this plot corresponds to the CMC, and the magnitude of the heat change before the transition corresponds to the ΔH_mic.[15]

Trustworthiness & Self-Validation: The protocol's integrity is ensured by running a control experiment where the concentrated amphiphile solution is titrated into an identical solution already at the final concentration (above the CMC). The small heat changes observed in this control represent the heat of dilution, which must be subtracted from the primary experimental data for accurate determination of ΔH_mic.[16]

dot

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Syringe Syringe: Amphiphile Solution (Concentration > 10x CMC) Titration Inject Syringe into Cell (e.g., 20 x 2 µL injections) Syringe->Titration Cell Calorimetric Cell: Buffer (e.g., Water, PBS) Cell->Titration Measurement Measure Heat Change (µcal/sec) per injection Titration->Measurement Plot Plot Heat (kcal/mol) vs. Total Amphiphile [M] Measurement->Plot Model Fit Data to a Demicellization Model Plot->Model Results Determine: - Critical Micelle Concentration (CMC) - Enthalpy (ΔHmic) - Entropy (ΔSmic) Model->Results

Caption: Workflow for Thermodynamic Characterization using ITC.

Surface Tensiometry

Expertise & Causality: This is the classic and most direct method for determining the CMC.[12] Amphiphilic molecules preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water, which reduces the surface tension of the solution. As the bulk concentration increases, the interface becomes saturated with monomers. At the point of saturation, any further addition of amphiphiles results in the formation of micelles in the bulk, as this is now the thermodynamically most favorable way to sequester the hydrophobic tails.[13] Consequently, the surface tension remains relatively constant above the CMC.

Experimental Workflow & Data Interpretation: A series of solutions with increasing concentrations of the amphiphilic salicylate are prepared. The surface tension of each solution is measured using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method). The data is then plotted as surface tension versus the logarithm of the concentration. The resulting plot typically shows two linear regions. The intersection of the regression lines through these two regions provides a precise value for the CMC.[13]

Part 4: Data Synthesis and The Thermodynamic Profile

By combining data from these techniques, a complete thermodynamic profile of an amphiphilic salicylic acid derivative can be constructed.

ParameterSymbolHow it's DeterminedSignificance
Critical Micelle Conc. CMCBreakpoint in Surface Tension vs. log[C] plot; Inflection point in ITC data.[13]The operational concentration threshold for self-assembly and micelle-based applications.
Gibbs Free Energy ΔG_micCalculated from the CMC using: ΔG_mic ≈ RT ln(CMC). (CMC in mole fraction units)Indicates the spontaneity of micellization. Must be negative for assembly to occur.
Enthalpy ΔH_micDirectly measured by ITC as the heat of demicellization.[14]Reveals the nature of intermolecular forces. A small or positive value suggests the process is not driven by favorable bond formation.
Entropy ΔS_micCalculated using the Gibbs equation: ΔS_mic = (ΔH_mic - ΔG_mic) / TQuantifies the change in disorder. A large, positive value is the hallmark of the hydrophobic effect.[9]

Interpreting the Profile: For most amphiphilic systems at room temperature, micellization is entropically driven. This is characterized by a large positive TΔS term that overcomes a small and often positive (endothermic) ΔH term, resulting in a negative ΔG. This thermodynamic signature confirms that the sequestration of hydrophobic tails from water is the dominant force behind self-assembly.[10]

dot

GHTS_Relationship cluster_gibbs Gibbs Free Energy (ΔG) cluster_enthalpy Enthalpy (ΔH) cluster_entropy Entropy (ΔS) Spontaneity Spontaneous Self-Assembly (Micellization Occurs) DeltaG ΔG < 0 Spontaneity->DeltaG Requires DeltaH ΔH is small (Often slightly positive) DeltaG->DeltaH Is the sum of DeltaS TΔS is large and positive (Due to Hydrophobic Effect) DeltaG->DeltaS and DeltaS->Spontaneity Is the primary driving force for

Caption: The Thermodynamic Relationship Driving Self-Assembly.

Part 5: Structure-Property Relationships

The true power of thermodynamic analysis lies in establishing structure-property relationships. By systematically modifying the chemical structure of the amphiphilic salicylate, one can tune its thermodynamic profile:

  • Hydrophobic Tail Length: Increasing the length of the alkyl chain generally leads to a lower CMC. A longer chain has a larger unfavorable interaction with water, thus promoting aggregation at lower concentrations.

  • Headgroup Modifications: Changes to the salicylic acid headgroup (e.g., esterification, amidation) can alter its polarity, size, and charge.[17][18] This can impact how closely the molecules can pack, affecting both the enthalpic and entropic contributions to micellization.

  • Introduction of Halogens: Adding electronegative atoms like fluorine or chlorine can alter the electronic properties and hydrophobicity, influencing intermolecular interactions and, consequently, the thermodynamic parameters.[19]

Part 6: Conclusion

The transformation of salicylic acid into an amphiphilic derivative is a gateway to creating sophisticated, self-assembling systems for advanced applications. A thorough understanding of the thermodynamic properties underpinning their assembly is not merely academic; it is a critical and predictive tool in the rational design of functional nanomaterials. Methodologies like Isothermal Titration Calorimetry and Surface Tensiometry provide the robust, quantitative data required to build a complete thermodynamic profile. By correlating these parameters with molecular structure, scientists can precisely engineer the next generation of salicylate-based delivery systems and smart materials.

Appendix: Detailed Experimental Protocols

Protocol 1: CMC and ΔH_mic Determination by Isothermal Titration Calorimetry (ITC)
  • Reagent Preparation:

    • Prepare a stock solution of the amphiphilic salicylic acid derivative in the desired buffer (e.g., ultrapure water, PBS) at a concentration estimated to be at least 10-20 times the expected CMC.

    • Degas both the stock solution and the buffer for 10-15 minutes to prevent bubble formation in the calorimeter.

    • Allow both solutions to reach thermal equilibrium at the desired experimental temperature (e.g., 25 °C).

  • Instrument Setup:

    • Thoroughly clean the sample cell and reference cell of the ITC instrument with buffer.

    • Load the buffer into the 200-400 µL sample cell.

    • Carefully load the amphiphile stock solution into the injection syringe (typically 40-100 µL), ensuring no air bubbles are present.

  • Experimental Run:

    • Set the experimental temperature, stirring speed (e.g., 750 rpm), and injection parameters. A typical injection scheme would be an initial 0.5 µL injection followed by 19-28 injections of 1-2 µL each, with a 150-180 second spacing between injections to allow for re-equilibration.

    • Allow the baseline to stabilize for at least 10 minutes before starting the titration.

    • Execute the titration run.

  • Data Analysis:

    • Integrate the raw heat-flow peaks for each injection to obtain the heat change per injection (ΔH).

    • Plot the integrated heat (in kcal/mol) against the total molar concentration of the amphiphile in the cell.

    • Fit the resulting sigmoidal curve using a micelle formation/dissociation model available in the instrument's analysis software. The model will yield the CMC and the enthalpy of micellization (ΔH_mic).

Protocol 2: CMC Determination by Surface Tensiometry (du Noüy Ring Method)
  • Solution Preparation:

    • Prepare a high-concentration stock solution of the amphiphilic salicylic acid derivative in ultrapure water.

    • Create a series of at least 10-12 dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC. The dilutions should be spaced logarithmically.

  • Instrument Setup and Calibration:

    • Clean the platinum du Noüy ring meticulously, typically by flaming it to red heat to burn off any organic contaminants.

    • Calibrate the tensiometer with ultrapure water (known surface tension of ~72.8 mN/m at 20 °C).

  • Measurement:

    • Starting with the most dilute solution to minimize cross-contamination, pour the solution into the sample vessel.

    • Measure the surface tension. Ensure the ring is properly positioned at the interface before pulling it through. Record at least three stable readings and take the average.

    • Thoroughly rinse the sample vessel and the ring with ultrapure water and then with the next solution in the series before proceeding. Repeat for all concentrations.

  • Data Analysis:

    • Plot the average surface tension (in mN/m) on the y-axis against the logarithm of the concentration on the x-axis.

    • Identify the two distinct linear regions in the plot.

    • Perform a linear regression on the data points in each region.

    • The x-coordinate of the intersection point of these two lines is the Critical Micelle Concentration (CMC).

References

  • The Essence of Analgesia and Analgesics. (2010). Cambridge University Press.
  • Rodríguez, G., et al. (2004). Hydrophilic polymer drug from a derivative of salicylic acid: synthesis, controlled release studies and biological behavior. Macromolecular bioscience, 4(6), 579-86.
  • Salicylic acid. Wikipedia.
  • Synthesis of new derivatives of salicylic acid with potential bioactivity. (n.d.). Sociedad Química de México.
  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. RSC Advances.
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evalu
  • Pharmaceutical Chemistry Synthesis of salicylic acid. (n.d.). SlideShare.
  • Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in water. (2019).
  • Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. (n.d.).
  • Thermodynamics of self-assembly. (2016).
  • Salicylates and their Spectrum of Activity. (n.d.). Bentham Science.
  • Schmeltzer, R. C., et al. (2005). Development and cytotoxicity screening of poly(anhydride esters) of salicylate derivatives.
  • Critical micelle concentration (CMC) for different surfactants in aqueous solutions.
  • Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in w
  • Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine-Salicylic Acid Case Study. (2020). University of Limerick.
  • Critical Micelle Concentr
  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Pavel Mader, University of Chemistry and Technology, Prague.
  • Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods. (2023).
  • Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. (n.d.).
  • Isothermal titration calorimetry with micelles. (n.d.). CORE.
  • Critical micelle concentration (CMC)
  • Amphiphiles Self-Assembly: Basic Concepts and Future Perspectives of Supramolecular Approaches. (2016).
  • A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titr
  • Thermodynamics of Phospholipid Self-Assembly. (n.d.). Max Planck Institute.

Sources

The Role of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid in p300/CBP Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epigenetic Gatekeepers - p300/CBP

In the intricate landscape of gene regulation, the homologous proteins p300 (E1A binding protein p300) and CREB-binding protein (CBP) function as critical transcriptional co-activators.[1][2] These proteins are lysine acetyltransferases (KATs), often referred to as histone acetyltransferases (HATs), that play a pivotal role in modulating chromatin structure and the activity of a plethora of transcription factors.[1][3] By catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins, p300/CBP neutralize the positive charge of lysine, thereby weakening the interaction between histones and DNA.[4] This "loosening" of chromatin architecture, or euchromatin formation, renders the DNA more accessible to the transcriptional machinery, leading to enhanced gene expression.[4]

The functional repertoire of p300/CBP is vast, encompassing the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1] Their involvement in numerous signaling pathways, including Wnt/β-catenin, p53, and NF-κB, underscores their importance in maintaining cellular homeostasis.[4] Consequently, the dysregulation of p300/CBP activity has been implicated in the pathogenesis of various diseases, most notably cancer, where their aberrant function can drive oncogenic transcriptional programs.[4][5][6] This has positioned p300/CBP as a compelling therapeutic target for the development of novel anti-cancer agents.[5][6][7]

Anacardic Acid: A Natural Product Inhibitor of p300/CBP

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, commonly known as anacardic acid, is a natural product derived from cashew nut shell liquid.[8] It has been identified as a potent inhibitor of the histone acetyltransferase activity of p300 and the p300/CBP-associated factor (PCAF).[8][9] Anacardic acid exhibits non-competitive inhibition of p300/CBP, suggesting that it does not directly compete with the acetyl-CoA substrate for binding to the active site.[9][10]

Mechanism of p300/CBP Inhibition by Anacardic Acid

The precise molecular mechanism by which anacardic acid exerts its inhibitory effect on p300/CBP is an area of active investigation. As a non-competitive inhibitor, it is postulated to bind to a site on the enzyme distinct from the acetyl-CoA binding pocket, inducing a conformational change that reduces the catalytic efficiency of the enzyme.

Molecular docking and dynamics simulation studies have provided insights into the potential binding mode of anacardic acid within the p300 HAT domain. These computational analyses suggest that anacardic acid can form intermolecular interactions with key amino acid residues within the catalytic site, such as Trp1436 and Tyr1467.[11] The long alkyl chain of anacardic acid is also thought to play a role in its interaction with the enzyme.[11]

One of the well-documented downstream effects of p300/CBP inhibition by anacardic acid is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13][14] p300/CBP are known to acetylate the p65 subunit of NF-κB, a modification that enhances its transcriptional activity. By inhibiting p300/CBP, anacardic acid prevents p65 acetylation, leading to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.[13][14] The critical role of p300 in this process is underscored by the observation that the depletion of p300 abrogates the suppressive effect of anacardic acid on NF-κB activation.[13]

The following diagram illustrates the central role of p300/CBP in histone acetylation and NF-κB activation, and the inhibitory effect of anacardic acid.

p300_CBP_Inhibition cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetylated_NFkB Acetylated NF-κB p300_CBP->Acetylated_NFkB Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Histones Histones Histones->p300_CBP Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Chromatin Chromatin->Histones Gene_Expression Gene Expression Open_Chromatin->Gene_Expression NFkB NF-κB (p65) NFkB->p300_CBP Target_Genes NF-κB Target Genes (Proliferation, Survival) Acetylated_NFkB->Target_Genes Activation Anacardic_Acid Anacardic Acid Anacardic_Acid->p300_CBP Inhibition

Caption: p300/CBP-mediated acetylation and its inhibition by anacardic acid.

Quantitative Analysis of p300/CBP Inhibition by Anacardic Acid

The inhibitory potency of anacardic acid against p300/CBP and related histone acetyltransferases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.

Target EnzymeInhibitorIC50 ValueAssay TypeReference
p300Anacardic Acid~8.5 µMHistone Acetyltransferase (HAT) Assay[9]
PCAFAnacardic Acid~5.0 µMHistone Acetyltransferase (HAT) Assay[9]

Experimental Protocols for Studying p300/CBP Inhibition

The investigation of p300/CBP inhibition by compounds such as anacardic acid relies on a combination of in vitro biochemical assays and cell-based methodologies. Below are detailed protocols for two fundamental techniques: the Histone Acetyltransferase (HAT) Activity Assay and the Chromatin Immunoprecipitation (ChIP) Assay.

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of anacardic acid on p300/CBP activity and its downstream cellular effects.

experimental_workflow cluster_workflow Experimental Workflow start Start in_vitro_assay In Vitro HAT Assay start->in_vitro_assay cell_culture Cell Culture Treatment (e.g., with Anacardic Acid) start->cell_culture data_analysis Data Analysis and Interpretation in_vitro_assay->data_analysis chip_assay Chromatin Immunoprecipitation (ChIP) Assay cell_culture->chip_assay western_blot Western Blot Analysis (e.g., for Acetylated Histones) cell_culture->western_blot qpcr qPCR Analysis of Target Gene Promoters chip_assay->qpcr western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: Workflow for evaluating p300/CBP inhibitors.

Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure the HAT activity of p300 in the presence of an inhibitor.[15]

Materials:

  • Recombinant p300 enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • Anacardic acid (or other inhibitors) dissolved in DMSO

  • HAT Assay Buffer

  • Developing solution (containing a probe that reacts with the product CoA-SH to generate a fluorescent signal)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of anacardic acid in HAT Assay Buffer. Include a vehicle control (DMSO).

    • Dilute the recombinant p300 enzyme and histone peptide substrate in HAT Assay Buffer to the desired working concentrations.

    • Prepare the Acetyl-CoA solution in HAT Assay Buffer.

  • Reaction Setup:

    • To the wells of a 96-well plate, add:

      • HAT Assay Buffer

      • Diluted anacardic acid or vehicle control

      • Diluted p300 enzyme

    • Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the histone peptide substrate to all wells.

    • Initiate the HAT reaction by adding the Acetyl-CoA solution to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding the developing solution to each well.

    • Incubate the plate in the dark for 15-30 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of anacardic acid relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChIP assay to investigate the effect of anacardic acid on the association of p300 with specific gene promoters and the level of histone acetylation at these sites.[16][17][18][19][20]

Materials:

  • Cells treated with anacardic acid or vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication buffer

  • Sonicator

  • Antibody against p300 or acetylated histones (e.g., anti-H3K27ac)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in sonication buffer.

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for p300 or the histone modification of interest (e.g., H3K27ac). Use a normal IgG as a negative control.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known p300 target genes.

    • Analyze the enrichment of the target DNA in the p300 or acetylated histone IP samples relative to the IgG control.

Therapeutic Implications and Future Directions

The inhibition of p300/CBP represents a promising strategy for cancer therapy. By disrupting the oncogenic transcriptional programs driven by these co-activators, inhibitors like anacardic acid can induce cancer cell growth inhibition and apoptosis.[5][6] The development of more potent and selective p300/CBP inhibitors is an active area of research in drug discovery.[5][7] Future studies will likely focus on elucidating the detailed structural basis of inhibition by compounds like anacardic acid to guide the design of next-generation therapeutics. Furthermore, exploring the synergistic effects of p300/CBP inhibitors in combination with other anti-cancer agents holds great promise for improving treatment outcomes.[5]

References

  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics.
  • CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. OncLive.
  • Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines. Johns Hopkins University.
  • Targeting CBP and p300: Emerging Anticancer Agents. MDPI.
  • Anacardic acid | Post-translational Modific
  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. NCBI.
  • Potential Biological Applications of Bio-Based Anacardic Acids and Their Deriv
  • Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prost
  • Protein Lysine Acetylation by p300/CBP.
  • Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development. PMC.
  • HAT Inhibitor Screening Assay Kit. Cayman Chemical.
  • ab239713 Histone Acetyltransferase (HAT) Activity Assay Kit (Fluorometric, Histone H4). Abcam.
  • Synthesis of benzamides related to anacardic acid and their histone acetyltransferase (H
  • Histone Acetyltransferase (HAT)
  • (PDF) Evaluation of binding affinities of anacardic acid and D-12 molecules in the active site of p300 HAT enzyme from Molecular docking and Molecular dynamics simulation analysis.
  • Dysregulation of the p300/CBP histone acetyltransferases in human cancer. PMC - NIH.
  • Anacardic acid (6-nonadecyl salicylic acid)
  • Anacardic Acid p300/CBP inhibitor. Selleck Chemicals.
  • Colorimetric Histone Acetyltransferase Activity Assay (H
  • Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Journal of Visualized Experiments.
  • Chromatin Immunoprecipitation (ChIP) Protocol.
  • Chromatin Immunoprecipitation ChIP Assay Protocol V.4. protocols.io.
  • Chromatin Immunoprecipit
  • inhibition of p300 by curcumin, garcinol, and anacardic acid, analyzed for the substrate/product peptides (A) and accoa/coa (b).
  • Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues.
  • chromatin-immunoprecipitation-chip-protocol.pdf. Rockland Immunochemicals.
  • Anacardic acid (6-nonadecyl salicylic acid)
  • Histone acetyltransferase p300 is induced by p38MAPK after photodynamic therapy: the therapeutic response is increased by the p300H
  • Anacardic acid | Histone Acetyltransferases. Tocris Bioscience.
  • Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues. PMC.

Sources

Unsaturated Anacardic Acids: A Technical Guide to Their Antimicrobial Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Anacardic acids, a class of phenolic lipids derived from the nutshell liquid of Anacardium occidentale (cashew), have emerged as potent antimicrobial compounds, particularly against a spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] This guide provides a detailed technical overview of the multifaceted antimicrobial mechanisms of unsaturated anacardic acids. The primary mode of action is a rapid, biophysical disruption of the bacterial cytoplasmic membrane, acting as a surfactant to compromise membrane integrity and dissipate critical electrochemical gradients.[3][4] Beyond this direct bactericidal effect, anacardic acids exhibit secondary mechanisms, including the inhibition of key metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and interference with bacterial biofilm formation.[5][6][7] The degree of unsaturation in the C15 alkyl side chain is a critical determinant of potency, enhancing the ability to perturb the lipid bilayer.[4][5] This document synthesizes current research, presents detailed experimental protocols for mechanism-of-action studies, and outlines the therapeutic potential of these natural compounds for researchers, scientists, and drug development professionals.

The Molecular Basis of Anacardic Acid Bioactivity

Anacardic acids are derivatives of salicylic acid distinguished by a long alkyl chain at the C6 position, which typically consists of 15 carbons with varying degrees of unsaturation (monoene, diene, and triene).[8] This amphipathic structure—a hydrophilic salicylic acid head and a hydrophobic alkyl tail—is fundamental to its biological activity.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of anacardic acids is intrinsically linked to their chemical structure.

  • The Alkyl Side Chain: The length and saturation of the alkyl chain are paramount. The C15 chain is common, and its potency is significantly influenced by the number of double bonds. Increased unsaturation generally correlates with stronger antimicrobial activity, a phenomenon attributed to altered hydrophobicity and geometric shape, which enhances insertion into and disruption of the bacterial membrane.[3][9] While not always essential, unsaturation is associated with increased activity against both Gram-positive and some Gram-negative bacteria.[4][9][10]

  • The Salicylic Acid Moiety: The carboxylic acid and phenolic hydroxyl groups on the aromatic ring are crucial for activity. The carboxyl group, in particular, is thought to be a key interacting moiety at the membrane surface and a complementary group for binding to enzyme active sites.[11]

Primary Mechanism: Biophysical Disruption of the Bacterial Membrane

The principal and most immediate antimicrobial action of unsaturated anacardic acids is the physical disruption of the bacterial cell membrane.[3] This mechanism is advantageous as it is less susceptible to the development of resistance compared to mechanisms that target specific enzymes, which can be altered through mutation.

Anacardic acids function as surfactants; their hydrophobic tails insert into the lipid bilayer of the bacterial membrane, while the hydrophilic heads remain at the surface. This intercalation disrupts the ordered structure of the membrane phospholipids, leading to increased fluidity, the formation of transient pores or channels, and a loss of barrier function.[4][9] The consequences are catastrophic for the bacterium and include:

  • Loss of Membrane Integrity: Uncontrolled leakage of intracellular components, such as ions (K+), ATP, and nucleic acids.[12]

  • Dissipation of Membrane Potential: Disruption of the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility.

This direct membrane damage is the primary cause of the rapid bactericidal effect observed, particularly against Gram-positive bacteria whose membranes are more exposed.[10][13]

Diagram 1: Proposed Mechanism of Membrane Disruption

AA Unsaturated Anacardic Acid (Amphipathic) Membrane Bacterial Cytoplasmic Membrane AA->Membrane Targets Insertion Hydrophobic Tail Insertion into Lipid Bilayer Membrane->Insertion Intercalates Disruption Disruption of Phospholipid Packing Insertion->Disruption Permeabilization Increased Membrane Permeability & Pore Formation Disruption->Permeabilization Leakage Leakage of Ions (K+) & Metabolites (ATP) Permeabilization->Leakage Depolarization Dissipation of Membrane Potential Permeabilization->Depolarization Death Bacterial Cell Death Leakage->Death Depolarization->Death

Caption: Proposed mechanism of membrane disruption by unsaturated anacardic acids.

Experimental Protocol 1: Bacterial Membrane Permeability Assay

This protocol uses dual fluorescent staining with SYTO 9 and propidium iodide (PI) to assess membrane integrity via flow cytometry or fluorescence microscopy. The rationale is based on differential dye permeability: SYTO 9 is membrane-permeant and stains all bacterial cells green, while PI only enters cells with compromised membranes, binding to DNA and fluorescing red.[14][15]

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth (e.g., Tryptic Soy Broth) with the target bacterium (e.g., Staphylococcus aureus).

    • Incubate at 37°C with agitation until the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6) is reached. This ensures a metabolically active and uniform population.

    • Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the pellet twice with a sterile, non-fluorescent buffer (e.g., phosphate-buffered saline, PBS) to remove residual media.

    • Resuspend the final pellet in PBS to an OD600 of 0.1.

  • Treatment with Anacardic Acid:

    • In microcentrifuge tubes or a 96-well plate, add 100 µL of the bacterial suspension.

    • Add anacardic acid (dissolved in a suitable vehicle like DMSO, ensuring the final vehicle concentration is non-bactericidal, typically <1%) to achieve final concentrations ranging from 0.5x to 4x the predetermined MIC.

    • Include a vehicle-only negative control and a positive control known to disrupt membranes (e.g., 70% isopropanol).

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Fluorescent Staining:

    • Prepare a staining solution containing SYTO 9 (final concentration ~5 µM) and propidium iodide (final concentration ~30 µM) in PBS, as recommended by manufacturer protocols (e.g., LIVE/DEAD™ BacLight™ Kit).[15]

    • Add an equal volume of the staining solution to each bacterial suspension.

    • Incubate for 15 minutes at room temperature in the dark to allow for dye penetration and binding.

  • Data Acquisition and Analysis:

    • Flow Cytometry: Analyze samples on a flow cytometer equipped with appropriate lasers (e.g., 488 nm excitation). Collect fluorescence data in the green (e.g., 530/30 nm filter) and red (e.g., 610/20 nm filter) channels. Gate on the bacterial population based on forward and side scatter. Quantify the percentage of green (live, intact membrane) versus red (dead, compromised membrane) cells.

    • Fluorescence Microscopy: Place a small aliquot of the stained suspension on a microscope slide. Observe using a fluorescence microscope with appropriate filter sets for green and red fluorescence. Capture images to visualize the shift from a predominantly green population in the control to a red population in treated samples.

Secondary Mechanisms: Intracellular and Community-Level Targeting

While membrane disruption is the primary bactericidal action, unsaturated anacardic acids also interfere with specific cellular processes, contributing to their overall antimicrobial profile.

Inhibition of Key Metabolic Enzymes

Anacardic acids have been identified as inhibitors of several bacterial enzymes. A notable target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a crucial enzyme in the glycolytic pathway.[6][7]

  • Causality: GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key energy-yielding step in glycolysis. By inhibiting GAPDH, anacardic acids disrupt the central carbon metabolism, leading to ATP depletion and metabolic arrest. This inhibition has been shown to be non-competitive or uncompetitive, suggesting anacardic acid binds to a site other than the active site, potentially an allosteric site or the enzyme-substrate complex.[6][7]

Diagram 2: Inhibition of Glycolysis via GAPDH

cluster_glycolysis Glycolysis Pathway Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH GAPDH (Enzyme) G3P->GAPDH Pyruvate Pyruvate BPG->Pyruvate ATPsynthesis ATP Synthesis BPG->ATPsynthesis GAPDH->BPG AA Anacardic Acid AA->GAPDH Inhibits

Caption: Anacardic acid inhibits the glycolytic enzyme GAPDH, blocking energy production.

Experimental Protocol 2: GAPDH Enzymatic Activity and Inhibition Assay

This protocol measures GAPDH activity by spectrophotometrically monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[7]

Methodology:

  • Enzyme and Reagent Preparation:

    • Obtain purified bacterial GAPDH (commercially or through recombinant expression).

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, 2 mM EDTA, pH 8.5).

    • Prepare stock solutions of substrates and cofactors: NAD+, glyceraldehyde-3-phosphate (G3P), and inorganic phosphate (Pi).

    • Prepare a stock solution of anacardic acid in DMSO.

  • Assay Procedure:

    • Set up reactions in a UV-transparent 96-well plate or cuvettes.

    • To each well, add the reaction buffer, a fixed concentration of GAPDH enzyme (e.g., 0.1 µM), NAD+ (e.g., 2 mM), and Pi (e.g., 50 mM).

    • Add varying concentrations of anacardic acid or vehicle (DMSO) for the control. Pre-incubate the enzyme with the inhibitor for 5-10 minutes at 25°C to allow for binding.

    • Initiate the reaction by adding the substrate, G3P (e.g., 5 mM).

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the absorbance at 340 nm using a spectrophotometer or plate reader at 25°C. Record readings every 30 seconds for 5-10 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the anacardic acid concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Interference with Biofilm Formation

Bacterial biofilms are structured communities encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers high tolerance to conventional antibiotics. Anacardic acids have demonstrated significant activity in preventing the formation of biofilms, particularly those of Streptococcus mutans and Staphylococcus aureus.[5][16][17]

The mechanism likely involves:

  • Inhibition of Initial Attachment: The surfactant properties of anacardic acids may alter bacterial surface properties, hindering their ability to adhere to surfaces.

  • Suppression of Metabolism: By targeting metabolic pathways, anacardic acids can reduce the metabolic activity required for robust biofilm growth and EPS production.[5]

  • Interference with Quorum Sensing: Some evidence suggests anacardic acids can interfere with the cell-to-cell signaling systems that regulate biofilm formation.[1][5][18]

It is important to note that while highly effective at inhibiting biofilm formation, anacardic acids are less potent against pre-formed, mature biofilms.[16][17]

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Anacardic Acids
Anacardic Acid TypeOrganismMIC (µg/mL)MBC (µg/mL)Reference
Natural Mixture (Unsaturated)S. mutans (ATCC 25175)~5-[3]
Anacardic Acid (15:3)S. aureus (ATCC 12598)~2-[3]
Anacardic Acid (15:1)S. mutans3.316.25[3]
Anacardic Acid (15:2)S. mutans>6.25>6.25[3]
Anacardic Acid (15:3)S. mutans6.256.25[3]
Anacardic Acid (from nanoformulation)S. mutans UA1590.360.36[16][17]
Anacardic AcidS. mutans UA1590.482.11[19]
Natural Mixture (Unsaturated)S. aureus78.125-[2]
Natural Mixture (Unsaturated)E. coli78.125-[2]

Synergistic Potential and Future Directions

An important area of investigation is the synergistic interaction between anacardic acids and conventional antibiotics. Studies have shown that anacardic acids can significantly enhance the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA).[4][9] The proposed rationale is that by disrupting the membrane, anacardic acid increases the permeability of the cell to the antibiotic, allowing it to reach its intracellular target more effectively.

Challenges such as poor water solubility and stability have limited the clinical translation of anacardic acids.[5] However, modern formulation strategies, especially nano-encapsulation (e.g., in zein nanoparticles or solid lipid nanoparticles), have shown great promise in overcoming these hurdles.[1][16][18] Nanoformulations can improve solubility, protect the compound from degradation, and facilitate targeted delivery, thereby enhancing therapeutic efficacy and potential for clinical application.[1][18]

Diagram 3: Experimental Workflow for MIC Determination

Start Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Plate Prepare 96-Well Plate with Serial Dilutions of Anacardic Acid in Broth Start->Plate Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Controls Include Positive (No Drug) & Negative (No Bacteria) Controls Inoculate->Controls Incubate Incubate Plate (e.g., 37°C for 18-24h) Controls->Incubate Read Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read Result MIC = Lowest Concentration with No Visible Growth Read->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

  • Muroi, H., & Kubo, I. (1996). Antibacterial activity of anacardic acids and their derivatives. Journal of Agricultural and Food Chemistry, 44(1), 46-49. [Link]

  • Al-Wasaby, S. A., et al. (2025). Anacardic acid as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy. Fitoterapia, 203, 106951. [Link]

  • Hollands, A., et al. (2016). Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity. The Journal of Immunology, 197(11), 4365-4373. [Link]

  • Gómez, S., et al. (2019). The Antimicrobials Anacardic Acid and Curcumin Are Not-Competitive Inhibitors of Gram-Positive Bacterial Pathogenic Glyceraldehyde-3-Phosphate Dehydrogenase by a Mechanism Unrelated to Human C5a Anaphylatoxin Binding. Frontiers in Microbiology, 10, 326. [Link]

  • Geddes, B. A., et al. (1969). Antimicrobial effects of anacardic acids. Canadian Journal of Microbiology, 15(10), 1219-1223. [Link]

  • Gómez, S., et al. (2019). The Antimicrobials Anacardic Acid and Curcumin Are Not-Competitive Inhibitors of Gram-Positive Bacterial Pathogenic Glyceraldehyde-3-Phosphate Dehydrogenase... Frontiers in Microbiology, 10. [Link]

  • Verma, A., et al. (2025). Exploring the Potential of Anacardic Acid, its Natural and Synthetic Analogues, and Nanoformulations as a Potential Antibacterial Agent, including Multidrug-Resistant Bacteria: A Comprehensive Review. Current Pharmaceutical Design. [Link]

  • Lima, J. P. M., et al. (2020). Antimicrobial effect of anacardic acid–loaded zein nanoparticles loaded on Streptococcus mutans biofilms. Applied Nanoscience, 10, 4757-4765. [Link]

  • Kubo, I., Nihei, K. I., & Tsujimoto, K. (2003). Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA). Journal of Agricultural and Food Chemistry, 51(26), 7624-7628. [Link]

  • Verma, A., et al. (2025). Exploring the Potential of Anacardic Acid, its Natural and Synthetic Analogues, and Nanoformulations as a Potential Antibacterial Agent... PubMed. [Link]

  • Lopes, T. I. M., et al. (2018). Inhibition of angiotensin I converting enzyme by anacardic acids isolated from Cashew nut (Anacardium occidentale Linn.) shell liquid. Cogent Food & Agriculture, 4(1). [Link]

  • Kubo, I., Nihei, K. I., & Tsujimoto, K. (2003). Antibacterial Action of Anacardic Acids against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Agricultural and Food Chemistry, 51(26), 7624-7628. [Link]

  • Lima, J. P. M., et al. (2020). Antimicrobial effect of anacardic acid-loaded zein nanoparticles loaded on Streptococcus mutans biofilms. PubMed. [Link]

  • da Silva, A. C. C., et al. (2018). Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay. Gavin Publishers. [Link]

  • Andrade, F. B., et al. (2013). Antimicrobial Activity of Anacardic Acid Against Mature Streptococcus mutans Biofilm. ResearchGate. [Link]

  • de Oliveira, G. B., et al. (2016). Antimicrobial and Antioxidant Activity of Anacardium occidentale L. Flowers in Comparison to Bark and Leaves Extracts. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays. ResearchGate. [Link]

  • Wikipedia. (n.d.). Anacardic acids. Wikipedia. [Link]

  • de Souza, A. C. S., et al. (2024). Structural Characterization and In Vitro and In Silico Studies on the Anti-α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale. MDPI. [Link]

  • Wenzel, M., et al. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PMC. [Link]

  • da Silva, W. M. B., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. PMC. [Link]

  • Lopes, T. I. M., et al. (2018). Inhibition of angiotensin I converting enzyme by anacardic acids isolated from Cashew nut (Anacardium occidentale Linn). Researcher.Life. [Link]

  • Hamad, F. B., & Mubofu, E. B. (2015). Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. Semantic Scholar. [Link]

  • Farkas, A., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology. [Link]

  • American Chemical Society. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. ACS Publications. [Link]

  • Kubo, I., et al. (1993). Structure-antibacterial activity relationships of anacardic acids. FAO AGRIS. [Link]

Sources

The Molecular Architecture of 6-Pentadecenylsalicylic Acid Biosynthesis in Anacardium occidentale: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Pentadecenylsalicylic acid, a prominent anacardic acid in cashew (Anacardium occidentale), holds significant interest for its diverse biological activities, paving the way for novel therapeutic developments. This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of this phenolic lipid. We dissect the enzymatic machinery, precursor molecules, and the underlying biochemical logic, with a focus on the central role of Type III polyketide synthases. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for investigating this fascinating metabolic pathway.

Introduction: The Significance of 6-Pentadecenylsalicylic Acid

Anacardic acids are a class of phenolic lipids found in the cashew nut shell liquid (CNSL) of Anacardium occidentale.[1][2] These compounds are characterized by a salicylic acid moiety attached to a long alkyl chain, which can vary in length and degree of unsaturation.[2] 6-pentadecenylsalicylic acid, with its 15-carbon monounsaturated alkyl chain, is a key constituent of this mixture and has garnered considerable attention for its potential pharmacological applications, including antimicrobial, antioxidant, and antitumor activities.[1] Understanding its biosynthesis is paramount for harnessing its therapeutic potential, either through biotechnological production or the design of novel synthetic derivatives.

This guide will navigate the intricate biosynthetic journey of 6-pentadecenylsalicylic acid, from primary metabolism to the final molecular architecture. We will explore the key enzymatic players, the precursor molecules that fuel the pathway, and the mechanistic intricacies of this elegant biological synthesis.

The Core Machinery: A Type III Polyketide Synthase at the Helm

The biosynthesis of the aromatic core of 6-pentadecenylsalicylic acid is orchestrated by a Type III polyketide synthase (PKS) .[3] These enzymes are homodimeric proteins that iteratively catalyze the condensation of acyl-CoA precursors to generate a poly-β-keto chain, which is then cyclized to form a variety of aromatic compounds.[4][5] In the case of anacardic acids, a long-chain fatty acyl-CoA serves as the starter unit, and malonyl-CoA provides the extender units for the formation of the salicylic acid ring.

The Proposed Biosynthetic Pathway

The biosynthesis of 6-pentadecenylsalicylic acid can be conceptually divided into two major phases: the formation of the fatty acyl-CoA precursor and the subsequent construction of the salicylic acid ring by the Type III PKS.

The 15-carbon monounsaturated side chain of 6-pentadecenylsalicylic acid originates from fatty acid biosynthesis. While the exact precursor has not been definitively elucidated in Anacardium occidentale, a highly plausible candidate is palmitoleoyl-CoA (16:1Δ⁹-CoA) . The fatty acid profile of cashew nut shell liquid reveals a significant presence of oleic acid (18:1) and palmitic acid (16:0), indicating a robust fatty acid synthesis and modification machinery.[1]

The formation of palmitoleoyl-CoA would proceed through the established fatty acid synthesis pathway, followed by desaturation. A subsequent single round of β-oxidation would then shorten the 16-carbon chain to a 15-carbon chain, primed for its role as a starter unit for the PKS.

The heart of the biosynthesis lies in the catalytic cycle of the putative Anacardic Acid Synthase (AAS) , a Type III PKS. The proposed mechanism is as follows:

  • Priming: The AAS active site is primed with a starter molecule, the 15-carbon monounsaturated fatty acyl-CoA.

  • Elongation: The enzyme then catalyzes three successive decarboxylative condensations with malonyl-CoA as the extender unit. Each condensation adds a two-carbon unit to the growing polyketide chain.

  • Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol condensation and subsequent aromatization to form the 6-pentadecenylsalicylic acid molecule. The specific residues within the AAS active site dictate the regiospecificity of this cyclization, favoring the formation of a salicylic acid rather than other potential polyketide products like resorcinolic acids.

Diagram of the Proposed Biosynthetic Pathway:

Biosynthesis_Pathway cluster_fatty_acid Fatty Acid Biosynthesis cluster_pks Type III PKS Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Malonyl-CoA->Palmitoyl-CoA (16:0) FAS Palmitoleoyl-CoA (16:1) Palmitoleoyl-CoA (16:1) Palmitoyl-CoA (16:0)->Palmitoleoyl-CoA (16:1) Desaturase Pentadecenoyl-CoA (15:1) Pentadecenoyl-CoA (15:1) Palmitoleoyl-CoA (16:1)->Pentadecenoyl-CoA (15:1) β-oxidation AAS_Primed Primed AAS Pentadecenoyl-CoA (15:1)->AAS_Primed Starter Unit Diketide Diketide Intermediate AAS_Primed->Diketide + Malonyl-CoA Triketide Triketide Intermediate Diketide->Triketide + Malonyl-CoA Tetraketide Tetraketide Intermediate Triketide->Tetraketide + Malonyl-CoA 6-Pentadecenylsalicylic_Acid 6-Pentadecenylsalicylic Acid Tetraketide->6-Pentadecenylsalicylic_Acid Cyclization & Aromatization

Caption: Proposed biosynthesis of 6-pentadecenylsalicylic acid.

Experimental Workflows for Pathway Elucidation

The following sections outline detailed experimental protocols to identify and characterize the enzymes involved in 6-pentadecenylsalicylic acid biosynthesis. These protocols are designed as self-validating systems, with built-in controls and checkpoints to ensure data integrity.

Identification of Candidate Anacardic Acid Synthase (AAS) Genes

The first step is to identify the gene encoding the putative AAS from Anacardium occidentale.

Workflow Diagram:

Gene_Identification_Workflow RNA_Extraction RNA Extraction from Cashew Nut Shell Tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR Degenerate PCR with Conserved PKS Primers cDNA_Synthesis->Degenerate_PCR Sequencing Sequencing of PCR Products Degenerate_PCR->Sequencing Bioinformatics Bioinformatics Analysis: BLAST against Plant PKS Databases Sequencing->Bioinformatics Full_Length_Cloning RACE-PCR for Full-Length Gene Bioinformatics->Full_Length_Cloning

Caption: Workflow for AAS gene identification.

Detailed Protocol:

  • RNA Extraction:

    • Harvest fresh, young cashew nut shell tissue.

    • Immediately freeze in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a CTAB-based method optimized for high-phenolic plant tissues.

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase with an oligo(dT) primer.

  • Degenerate PCR:

    • Design degenerate primers based on conserved motifs of known plant Type III PKSs, particularly those involved in phenolic lipid biosynthesis (e.g., alkylresorcinol synthases).

    • Perform PCR using the synthesized cDNA as a template.

    • Analyze the PCR products on an agarose gel.

  • Cloning and Sequencing:

    • Excise and purify the PCR bands of the expected size.

    • Clone the purified fragments into a suitable vector (e.g., pGEM-T Easy).

    • Transform E. coli and select for positive clones.

    • Sequence the inserts from multiple clones.

  • Bioinformatics Analysis:

    • Perform BLAST analysis of the obtained sequences against the NCBI non-redundant protein database to identify homologs.

    • Align the translated sequences with known Type III PKSs to confirm the presence of conserved catalytic domains.

  • Full-Length Gene Cloning:

    • Use Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length sequence of the candidate AAS gene.

Heterologous Expression and Purification of Recombinant AAS

To biochemically characterize the candidate AAS, it needs to be expressed and purified in a heterologous system.

Workflow Diagram:

Protein_Expression_Workflow Cloning Clone Full-Length AAS into an Expression Vector (e.g., pET with His-tag) Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Induce Protein Expression with IPTG Transformation->Expression Cell_Lysis Cell Lysis by Sonication Expression->Cell_Lysis Purification Purification using Ni-NTA Affinity Chromatography Cell_Lysis->Purification SDS_PAGE SDS-PAGE and Western Blot to Confirm Purity and Identity Purification->SDS_PAGE

Caption: Workflow for recombinant AAS expression and purification.

Detailed Protocol:

  • Cloning into Expression Vector:

    • Amplify the full-length coding sequence of the candidate AAS gene with primers containing appropriate restriction sites.

    • Ligate the PCR product into a suitable E. coli expression vector, such as pET-28a, which adds a polyhistidine (His)-tag for purification.

    • Confirm the correct insertion and sequence by DNA sequencing.

  • Transformation and Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression construct.

    • Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the His-tagged AAS with an imidazole gradient.

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

In Vitro Enzyme Assays

The functional activity of the purified recombinant AAS can be determined through in vitro assays.

Assay Principle:

The assay measures the formation of 6-pentadecenylsalicylic acid from its precursors, pentadecenoyl-CoA and malonyl-CoA, catalyzed by the purified AAS. The product can be detected and quantified by High-Performance Liquid Chromatography (HPLC).

Reaction Mixture:

ComponentFinal Concentration
Purified AAS1-5 µg
Pentadecenoyl-CoA50 µM
[2-¹⁴C]Malonyl-CoA100 µM (with a specific activity)
Tris-HCl buffer (pH 7.5)100 mM
Dithiothreitol (DTT)1 mM
Total Volume 100 µL

Protocol:

  • Reaction Setup: Combine all components except the enzyme in a microfuge tube and pre-incubate at 30°C for 5 minutes.

  • Initiate Reaction: Add the purified AAS to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of ethyl acetate containing 1% acetic acid.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic (ethyl acetate) phase.

  • Analysis:

    • Evaporate the solvent from the organic phase.

    • Resuspend the residue in a small volume of methanol.

    • Analyze the sample by reverse-phase HPLC with a C18 column, using a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

    • Monitor the eluate with a UV detector (at a wavelength appropriate for salicylic acid, e.g., 280-305 nm) and a radioactivity detector.

    • The formation of radiolabeled 6-pentadecenylsalicylic acid will confirm the enzyme's activity. The identity of the product should be confirmed by co-elution with an authentic standard and by mass spectrometry (LC-MS).

Causality in Experimental Design: A Self-Validating System

The described protocols are designed to be self-validating through a series of controls and logical progressions:

  • Gene Identification: The use of degenerate primers based on conserved motifs of related enzymes provides a logical starting point. The subsequent sequencing and bioinformatics analysis serve as a validation step, confirming the identity of the amplified fragment as a Type III PKS. RACE-PCR ensures the acquisition of the complete and correct coding sequence.

  • Protein Expression and Purification: The inclusion of a His-tag allows for a specific and efficient purification method. The purity of the final protein preparation is validated by SDS-PAGE, ensuring that the observed enzymatic activity is not due to contaminating proteins.

  • Enzyme Assays: The use of a radiolabeled precursor ([¹⁴C]malonyl-CoA) provides a highly sensitive and specific method for detecting product formation. The inclusion of negative controls (e.g., reactions without the enzyme, or with a heat-inactivated enzyme) is crucial to demonstrate that the observed product formation is indeed enzyme-dependent. Confirmation of the product's identity by co-elution with a standard and by LC-MS provides unequivocal evidence of the enzyme's function.

Concluding Remarks and Future Directions

The biosynthesis of 6-pentadecenylsalicylic acid in Anacardium occidentale represents a fascinating example of the metabolic diversity generated by Type III polyketide synthases. The proposed pathway, centered around a dedicated Anacardic Acid Synthase, provides a solid framework for future research. The experimental workflows detailed in this guide offer a robust strategy for the definitive identification and characterization of the key enzymes involved.

Future research should focus on:

  • Mining the Anacardium occidentale genome and transcriptome data to identify all putative Type III PKS genes and prioritize candidates for functional characterization.[6][7][8][9]

  • Biochemical characterization of the purified AAS , including determination of its substrate specificity for different fatty acyl-CoAs and its kinetic parameters.

  • Site-directed mutagenesis studies to identify key active site residues that control substrate preference and the specific cyclization mechanism leading to salicylic acid formation.[4][5][10][11][12]

  • Investigating the regulation of the anacardic acid biosynthetic pathway at the transcriptional level, which could be important for metabolic engineering efforts aimed at overproducing these valuable compounds.

By systematically applying the principles and protocols outlined in this guide, researchers can unravel the molecular intricacies of 6-pentadecenylsalicylic acid biosynthesis, paving the way for its sustainable production and the development of novel, nature-inspired therapeutics.

References

  • Richards, L., Goudy, O. J., et al. (2016). Expression and Site-Directed Mutagenesis of Type III Polyketide Synthases. Purdue University Scholarship.
  • Jez, J. M., Austin, M. B., Ferrer, J. L., Bowman, M. E., Schröder, J., & Noel, J. P. (2000). Structural control of polyketide formation in plant-specific polyketide synthases. Chemistry & Biology, 7(12), 919-930.
  • Shimizu, Y., Ogata, H., & Aoki, D. (2017). Recent advances in the study of plant type III polyketide synthases. Bioscience, Biotechnology, and Biochemistry, 81(1), 27-36.
  • Abe, I., & Morita, H. (2010). Structure and function of the chalcone synthase superfamily of plant type III polyketide synthases.
  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases.
  • Germano, T. A., de Oliveira, M. F. R., et al. (2022). Transcriptome profiling of cashew apples (Anacardium occidentale) genotypes reveals specific genes linked to firmness and color during pseudofruit development. Plant Molecular Biology, 109(1-2), 83-100.
  • Mazzetto, S. E., Lomonaco, D., & Mele, G. (2009). Óleo da castanha de caju (LCC): Oportunidades e desafios no contexto do desenvolvimento e sustentabilidade industrial. Química Nova, 32(3), 732-741.
  • Cook, D., Rimando, A. M., Clemente, T. E., Schröder, J., Dayan, F. E., Nanayakkara, N. P., ... & Baerson, S. R. (2010). Alkylresorcinol synthases expressed in Sorghum bicolor root hairs play an essential role in the biosynthesis of the allelopathic benzoquinone sorgoleone. The Plant Cell, 22(3), 867-887.
  • Kozubek, A., & Tyman, J. H. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic lipids and their biological activity. Chemical Reviews, 99(1), 1-26.
  • Phytozome. (n.d.). Anacardium occidentale v0.9. Retrieved from [Link]

  • Gholap, S. S., & Gawas, S. D. (2021). Heterologous Expression of Plant Genes.
  • Shen, X., Wang, J., & Yuan, Q. (2017). Heterologous Biosynthesis of Polyketides in Escherichia coli. Advanced Biochemical Engineering/Biotechnology, 159, 1-23.
  • Wikipedia. (2023). Anacardic acids. Retrieved from [Link]

  • Germano, T. A., Ramos de Oliveira, M. F., et al. (2022). Transcriptome profiling of cashew apples (Anacardium occidentale) genotypes reveals specific genes linked to firmness and color during pseudofruit development. Plant Molecular Biology, 109(1-2), 83-100.
  • Res, G. (2015). Investigating intermediates in 6-methylsalicylic acid biosynthesis. Apollo - University of Cambridge Repository.
  • Cheng, Q., & Zhou, J. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 10, 969518.
  • Crump, M. P., & Crosby, J. (2019). Cloning, Expression and Purification of Intact Polyketide Synthase Modules. In Methods in Enzymology (Vol. 617, pp. 63-82). Academic Press.
  • Kallscheuer, N., Kage, H., Milke, L., & Marienhagen, J. (2019). Microbial synthesis of the type I polyketide 6-methylsalicylate with Corynebacterium glutamicum. Metabolic Engineering, 54, 149-157.
  • Akinhanmi, T. F., Atasie, V. N., & Akintokun, P. O. (2008). Chemical Composition and Physicochemical Properties of Cashew nut (Anacardium occidentale) Oil and Cashew nut Shell Liquid. Journal of Agricultural, Food and Environmental Sciences, 2(1), 1-10.
  • Stamatis, H., Sereti, V., & Kolisis, F. N. (1999). Enzymatic synthesis of water-soluble derivatives of salicylic acid in organic media.
  • Germano, T. A., de Oliveira, M. F. R., et al. (2022). Transcriptome profiling of cashew apples (Anacardium occidentale) genotypes reveals specific genes linked to firmness and color during pseudofruit development.
  • Science.gov. (n.d.). salicylic acid biosynthesis: Topics by Science.gov. Retrieved from [Link]

  • Idowu, M. A., & Abdulhamid, A. (2014). EXTRACTION AND CHEMICAL CHARACTERIZATION OF CASHEW NUT (Anacardium occidentale) OIL AND CASHEW SHELL LIQUID OIL. JETIR, 1(6).
  • Abe, I., Morita, H., & Noguchi, H. (2007). Expression, purification and crystallization of a plant type III polyketide synthase that produces diarylheptanoids.
  • Shen, X., Wang, J., & Yuan, Q. (2017). Heterologous Biosynthesis of Polyketides in Escherichia coli. Gavin Publishers.
  • Mbel-Ngi, F. P., et al. (2025). The diversity of polyketide synthase gene clusters in Aspergillus aculeatus genomes.
  • Crump, M. P., & Crosby, J. (2019). Cloning, expression, and purification of intact polyketide synthase modules.
  • Phytozome. (n.d.). Anacardium occidentale v0.9. Retrieved from [Link]

  • Lee, J. Y., & Kim, B. G. (2023).
  • Baerson, S. R., Schröder, J., Cook, D., Rimando, A. M., & Dayan, F. E. (2010). Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? Plant Signaling & Behavior, 5(10), 1286–1289.
  • Gholap, S. S., & Gawas, S. D. (2021). Heterologous Expression of Plant Genes. PMC.
  • González-Zúñiga, S., et al. (2025).
  • Leão, P. N., & Vasconcelos, V. M. (2019). Chemistry, bioactivity and biosynthesis of cyanobacterial alkylresorcinols.
  • Gadea, A., et al. (2023). Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties. Taylor & Francis.
  • Stasiuk, M., & Kozubek, A. (2010). An Overview of Alkylresorcinols Biological Properties and Effects. PMC.

Sources

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity Profile of C15:1 Anacardic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacardic acids, a class of phenolic lipids derived from the cashew nut shell liquid (CNSL) of Anacardium occidentale, have garnered significant attention for their diverse biological activities.[1][2][3] This guide provides a focused technical overview of a key constituent, C15:1 anacardic acid, specifically detailing its molecular weight and comprehensive lipophilicity profile. Understanding these fundamental physicochemical properties is critical for its application in medicinal chemistry, pharmacology, and drug development, as they profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[4][5] This document outlines the theoretical basis for these properties and provides actionable experimental and computational protocols for their determination.

Introduction to C15:1 Anacardic Acid

Anacardic acid is not a single entity but rather a mixture of 6-alkylsalicylic acids, with the alkyl chain varying in length and degree of unsaturation.[1][6][7] The designation "C15:1" specifies a fifteen-carbon side chain with one double bond.[6][7][8] The most common isomer features the unsaturated bond at the 8' position in the (Z)-configuration, formally named 2-hydroxy-6-(8Z)-8-pentadecenyl-benzoic acid.[9][10] These compounds are of significant interest due to their wide range of bioactivities, including antibacterial, antioxidant, and antitumor effects.[3][4] The long alkyl chain confers a high degree of lipophilicity, which is crucial for its ability to interact with cell membranes and lipophilic binding pockets of enzymes.[2]

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in experimental assays and for interpreting mass spectrometry data.

Calculation and Key Data

The molecular formula for C15:1 anacardic acid is C₂₂H₃₄O₃.[9][10] Its molecular weight is calculated based on the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).

PropertyValueSource
Molecular Formula C₂₂H₃₄O₃[9][10]
Average Molecular Weight 346.5 g/mol [9][10]
Monoisotopic Mass 346.250795 uPubChem

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of the elements and is crucial for high-resolution mass spectrometry.

Lipophilicity Profile

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical parameters in drug discovery. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The Significance of LogP

A compound's LogP value influences:

  • Absorption: Permeability across biological membranes (e.g., intestinal wall, blood-brain barrier).

  • Distribution: Binding to plasma proteins and partitioning into tissues.

  • Metabolism: Interaction with metabolic enzymes, such as the Cytochrome P450 family.

  • Toxicity: High lipophilicity can sometimes be associated with promiscuous binding and toxicity.

For oral drug candidates, a LogP value of less than 5 is one of the criteria in Lipinski's Rule of Five, a guideline for drug-likeness.[11] However, many natural products and certain drug classes are effective despite violating this rule.

Computational Prediction of LogP

Various computational algorithms can predict LogP values. These methods are valuable for high-throughput virtual screening of compound libraries before synthesis.[12]

MethodPredicted LogPDescription
XLogP3 9.5An atom-based method that calculates LogP based on the sum of contributions of constituent atoms and correction factors.[13]
Chem-Office Software 8.29A calculated value reported in a study on anacardic acid constituents.[7]
ChemAxon 7.99A prediction based on a well-established cheminformatics platform.[14]

Causality Insight: The high predicted LogP values (>>5.0) are a direct consequence of the long C15 aliphatic chain, which dominates the molecule's character over the more polar salicylic acid head group.[2] This high lipophilicity is key to its mechanism of action in some cases, such as the inhibition of membrane-associated enzymes.[2]

Experimental Determination of Lipophilicity

While computational methods are fast, experimental determination provides the most accurate measure of a compound's lipophilicity. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Computational Approach cluster_1 Experimental Approach a Obtain SMILES/Structure b Select Prediction Algorithm (e.g., XLogP3, ALOGPS) a->b c Calculate LogP b->c f Shake-Flask Method c->f For Validation g RP-HPLC Method c->g For Validation d Synthesize or Isolate C15:1 Anacardic Acid e Choose Method d->e e->f Direct e->g Indirect h Determine LogP/LogD f->h g->h

Caption: Workflow for determining the lipophilicity of C15:1 anacardic acid.

This classic method directly measures the partitioning of a solute between n-octanol and water.

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water. After reaching equilibrium through vigorous mixing, the layers are separated, and the concentration of the compound in each phase is measured.

Step-by-Step Methodology:

  • Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Accurately weigh a small amount of C15:1 anacardic acid and dissolve it in the n-octanol phase. Expertise Insight: Starting in the octanol phase is preferable for highly lipophilic compounds to ensure complete dissolution.

  • Partitioning: Combine the octanol solution with the aqueous phase in a separatory funnel. The volume ratio should be chosen to ensure detectable concentrations in both phases.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes. Then, allow it to stand undisturbed until the phases have completely separated. Centrifugation can be used to break up emulsions.

  • Sampling & Analysis: Carefully sample a precise volume from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the anacardic acid in each sample using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]water )

Trustworthiness: This method is the "gold standard" but can be challenging for compounds with very high or very low LogP values, like anacardic acid, where the concentration in the aqueous phase may be below the limit of detection.

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.

Principle: In RP-HPLC, a nonpolar stationary phase (like C18) and a polar mobile phase are used. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is built using standards with known LogP values.

Step-by-Step Methodology:

  • System Setup:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 1% acetic acid). The organic modifier percentage is adjusted to achieve good peak shape and retention.[6]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[15]

    • Detection: UV detector set to an absorbance maximum of anacardic acid (e.g., 280 nm).[15]

  • Calibration: Prepare solutions of at least 5-6 standard compounds with accurately known LogP values that bracket the expected LogP of anacardic acid. Inject each standard and record its retention time (t_R).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k): k = (t_R - t₀) / t₀ where t₀ is the column dead time (retention time of an unretained compound like uracil).

  • Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear regression should yield a strong correlation (R² > 0.98).

  • Sample Analysis: Dissolve C15:1 anacardic acid in the mobile phase and inject it into the HPLC system under the same conditions as the standards. Record its retention time.

  • LogP Determination: Calculate the log(k) for the anacardic acid and use the linear regression equation from the calibration curve to determine its LogP value.

Expertise Insight: The choice of organic modifier and its percentage in the mobile phase is critical. For a highly lipophilic compound like C15:1 anacardic acid, a high percentage of organic solvent (e.g., >80% acetonitrile) is necessary to ensure it elutes from the column in a reasonable time.[6] Studies have shown that for anacardic acids, retention time on a C18 column increases with lipophilicity (monoene > diene > triene).[6]

Conclusion

C15:1 anacardic acid is a highly lipophilic molecule, a characteristic defined by its molecular structure and confirmed by both computational predictions and experimental data. Its molecular weight of 346.5 g/mol and a high LogP value (experimentally correlated and predicted to be in the range of 8.0 - 9.5 ) are defining features that govern its biological activity. The protocols and data presented in this guide provide a robust framework for researchers to accurately characterize C15:1 anacardic acid and leverage its properties in the pursuit of novel therapeutic agents.

References

  • Chemical structures of anacardic acids and related compounds: 6[8(Z),11(Z),14-pentadecatrienyl]salicylic acid (1, anacardic acid C 15 : 3 ), 6[8(Z),11(Z)-pentadecadienyl]salicylic acid (2, anacardic acid C 15 : 2 ), 6[8(Z)-pentadecenyl]salicylic acid (3, anacardic acid C 15 :1 ), and salicylic acid (4). ResearchGate. Available from: [Link]

  • Anacardic acids. Wikipedia. Available from: [Link]

  • Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. MDPI. Available from: [Link]

  • Structures and molecular weights of anacardic acid. ResearchGate. Available from: [Link]

  • Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. National Center for Biotechnology Information. Available from: [Link]

  • Chemical: anacardic acid. Saccharomyces Genome Database. Available from: [Link]

  • Physicochemical and Pharmacokinetic Analysis of Anacardic Acid Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. ResearchGate. Available from: [Link]

  • Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9. National Center for Biotechnology Information. Available from: [Link]

  • Emerging Roles of Anacardic Acid and Its Derivatives: A Pharmacological Overview. MDPI. Available from: [Link]

  • Physicochemical and Pharmacokinetic Analysis of Anacardic Acid Derivatives. ACS Omega. Available from: [Link]

  • Showing Compound Anacardic acid (FDB012091). FooDB. Available from: [Link]

  • Anacardic Acid. PubChem. Available from: [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. ACS Publications. Available from: [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. ScienceDirect. Available from: [Link]

  • Physicochemical and Pharmacokinetic Analysis of Anacardic Acid Derivatives. ACS Publications. Available from: [Link]

  • Lipoxygenase inhibitory activity of anacardic acids. PubMed. Available from: [Link]

  • Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach. National Center for Biotechnology Information. Available from: [Link]

Sources

The Therapeutic Potential of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of Ginkgolic Acid (C15:1) as a Multi-Target Therapeutic Agent

Authored by: A Senior Application Scientist

Publication Date: February 23, 2026

Abstract

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a naturally occurring alkylphenol more commonly known as Ginkgolic Acid C15:1, has emerged from the realm of traditional medicine into the spotlight of modern drug discovery.[1] Predominantly found in the leaves and seeds of Ginkgo biloba, this molecule is no longer considered merely a toxic component to be removed from standardized extracts.[1][2] Instead, a growing body of preclinical evidence illuminates its potential as a potent therapeutic agent with a diverse range of pharmacological activities. This technical guide synthesizes the current understanding of Ginkgolic Acid C15:1, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, potential therapeutic applications, and key experimental protocols for its investigation. We will delve into its role as a SUMOylation inhibitor and its impact on critical cellular pathways implicated in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Introduction: Unveiling the Therapeutic Promise of a Ginkgo Biloba Constituent

For centuries, extracts from Ginkgo biloba have been utilized in traditional Chinese medicine to treat a variety of ailments, including those affecting the lungs and cardiovascular system.[3] While much of the focus has been on flavonoid glycosides and terpene lactones, the alkylphenolic constituents, particularly ginkgolic acids, have historically been viewed as undesirable due to their allergenic properties.[1][4] However, rigorous scientific investigation has revealed that Ginkgolic Acid C15:1, the most prevalent of these acids, possesses significant bioactivity that warrants a closer look from the drug development community.[1]

This guide will provide a detailed examination of the multifaceted therapeutic potential of Ginkgolic Acid C15:1. We will move beyond a simple cataloging of its effects to provide a mechanistic understanding of its actions, thereby empowering researchers to design robust experimental strategies and unlock its full therapeutic potential.

Core Mechanism of Action: A Potent Inhibitor of SUMOylation and Modulator of Key Signaling Pathways

The primary and most well-documented mechanism of action for Ginkgolic Acid C15:1 is its potent inhibition of protein SUMOylation.[5][6][7][8] This post-translational modification process, analogous to ubiquitination, involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability. The SUMOylation pathway is frequently upregulated in various cancers, making it an attractive target for therapeutic intervention.[6]

Ginkgolic Acid C15:1 directly targets the SUMO-activating enzyme E1, blocking the formation of the E1-SUMO intermediate, a critical initial step in the SUMOylation cascade.[5][7] This inhibitory action has an in vitro IC50 of approximately 3.0 μM.[5][7][9] By disrupting this fundamental process, Ginkgolic Acid C15:1 can modulate the activity of numerous proteins involved in critical cellular signaling pathways.

Beyond SUMOylation, Ginkgolic Acid C15:1 has been shown to modulate other key signaling pathways, including:

  • NF-κB Signaling: It inhibits the degradation of IκB-α and the phosphorylation of Akt and MAPK, leading to a potent inhibition of NF-κB activity.[1][10][11] This results in a decreased synthesis and release of pro-inflammatory factors.[1]

  • PI3K/Akt/mTOR Pathway: In several cancer cell lines, Ginkgolic Acid C15:1 has been observed to inactivate this critical pathway, which is involved in cell proliferation, survival, and growth.[10]

  • AMPK Activation: It can induce the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn can inhibit pathways driving lipogenesis and cancer cell proliferation.[12]

The multifaceted mechanistic profile of Ginkgolic Acid C15:1 underpins its broad spectrum of potential therapeutic applications.

Figure 1: Core Signaling Pathways Modulated by Ginkgolic Acid C15:1 GA Ginkgolic Acid (C15:1) SUMO_E1 SUMO-activating Enzyme (E1) GA->SUMO_E1 Inhibits NFKB_Pathway NF-κB Pathway GA->NFKB_Pathway Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GA->PI3K_Akt_mTOR Inhibits AMPK AMPK GA->AMPK Activates SUMOylation Protein SUMOylation SUMO_E1->SUMOylation Activates Cell_Proliferation Cell Proliferation & Survival SUMOylation->Cell_Proliferation Promotes NFKB_Pathway->Cell_Proliferation Promotes Inflammation Inflammation NFKB_Pathway->Inflammation Promotes PI3K_Akt_mTOR->Cell_Proliferation Promotes Lipogenesis Lipogenesis PI3K_Akt_mTOR->Lipogenesis Promotes AMPK->Lipogenesis Inhibits Apoptosis Apoptosis

Caption: Core signaling pathways modulated by Ginkgolic Acid C15:1.

Therapeutic Applications: A Disease-Oriented Perspective

The diverse mechanisms of action of Ginkgolic Acid C15:1 translate into a wide array of potential therapeutic applications. This section will explore the preclinical evidence supporting its use in oncology, inflammatory conditions, infectious diseases, and neuroprotection.

Oncology

Ginkgolic Acid C15:1 has demonstrated significant antitumor activity across a variety of human cancer cell lines in both in vitro and in vivo models.[10][13] Its anticancer effects are multifaceted and include:

  • Induction of Apoptosis and Cell Cycle Arrest: Treatment with Ginkgolic Acid C15:1 can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cells.[5][10]

  • Inhibition of Proliferation, Migration, and Invasion: It has been shown to suppress the viability, colony formation, migration, and invasion of various cancer cells, including pancreatic, colon, and lung cancer cells.[10][12][14]

  • Synergistic Effects with Chemotherapy: Co-administration of Ginkgolic Acid C15:1 with conventional chemotherapeutic agents like 5-fluorouracil has shown a more profound inhibition of tumor growth than either agent alone.[13]

Cancer Type Cell Line(s) Observed Effects Key Pathway(s) Implicated Reference(s)
Pancreatic CancerPanc-1, BxPC-3Suppressed viability, colony formation, migration, and invasion; increased apoptosis.AMPK activation, inhibition of lipogenesis[12]
Colon CancerSW480Inhibited proliferation, migration, and invasion.AMPK activation[14][15]
Lung CancerA549, H1299Suppressed cell viability, invasion, and migration.Inactivation of PI3K/Akt/mTOR[10]
Tongue Squamous CarcinomaTac8113, Cal-27Induced apoptosis and repressed invasion.Attenuation of TGF-β1-triggered SMAD4 SUMOylation[10]
Uveal MelanomaIn vitro & in vivoInduced apoptosis and reduced tumor growth.Inhibition of SUMOylation[10]
Anti-Inflammatory Effects

Ginkgolic Acid C15:1 exhibits potent anti-inflammatory properties, primarily through its inhibition of the NF-κB signaling pathway.[1][10][11] In human umbilical vein endothelial cells (HUVECs), it has been shown to:

  • Significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in a dose-dependent manner.[11]

  • Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

  • Reduce oxidized low-density lipoprotein (ox-LDL)-stimulated endothelial cell inflammation.[1][10][11]

These findings suggest its potential utility in the treatment of chronic inflammatory diseases such as atherosclerosis.

Antimicrobial Activity

A compelling area of research is the antibacterial activity of Ginkgolic Acid C15:1, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][16][17] Its antibacterial mechanism is distinct from many conventional antibiotics and involves:

  • Disruption of Iron Homeostasis: The antibacterial activity is significantly enhanced when iron homeostasis in the bacteria is disrupted.[3][17] The ferric uptake regulator (Fur) has been identified as a key factor in this process.[3]

  • Inhibition of Macromolecule Biosynthesis: It can penetrate Gram-positive bacteria and significantly inhibit the biosynthesis of DNA, RNA, and proteins.[18][19]

  • Inhibition of Biofilm Formation: Ginkgolic Acid C15:1 has demonstrated high efficiency in inhibiting biofilm formation and can penetrate mature biofilms to kill embedded microbial cells.[3][17]

Bacterial Species MIC (μg/mL) Key Mechanistic Insights Reference(s)
Enterococcus faecalis≤4Cross-talk with iron homeostasis[3][17]
Staphylococcus aureus≤8Cross-talk with iron homeostasis, inhibition of biofilm formation[3][17]
Bacillus amyloliquefaciens<10Inhibition of DNA, RNA, and protein synthesis[18][19]
Neuroprotective Properties

While high concentrations of ginkgolic acids can be neurotoxic, emerging evidence suggests that at lower, therapeutically relevant concentrations, Ginkgolic Acid C15:1 may exert neuroprotective effects.[20] In the context of Alzheimer's disease models, it has been shown to protect against Aβ-induced synaptic dysfunction in the hippocampus.[20] This neuroprotective action is thought to be mediated by its ability to rescue impairments in neurotransmitter release and synaptic plasticity.[20] Further research is warranted to fully elucidate its potential in treating neurodegenerative diseases.

Experimental Protocols and Methodologies

To facilitate further research into the therapeutic applications of Ginkgolic Acid C15:1, this section provides detailed, step-by-step methodologies for key in vitro experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and anti-proliferative effects of Ginkgolic Acid C15:1 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SW480, Panc-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ginkgolic Acid C15:1 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Ginkgolic Acid C15:1 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., 5-fluorouracil).[14]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Figure 2: Workflow for MTT Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Ginkgolic Acid C15:1 incubate_24h->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance analyze_data Analyze data read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT Cell Viability Assay.

In Vitro SUMOylation Assay

This protocol provides a method to assess the direct inhibitory effect of Ginkgolic Acid C15:1 on the SUMOylation of a target protein.

Materials:

  • Recombinant SUMO-activating enzyme (E1), SUMO-conjugating enzyme (E2, Ubc9), and SUMO-1 protein

  • Recombinant target protein (e.g., RanGAP1-C2)

  • Ginkgolic Acid C15:1

  • SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Antibody against the target protein or SUMO-1

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the SUMOylation reaction buffer, E1, E2, SUMO-1, and the target protein.

  • Inhibitor Addition: Add varying concentrations of Ginkgolic Acid C15:1 or vehicle (DMSO) to the reaction tubes.

  • Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with an antibody specific to the target protein to detect the unmodified and SUMOylated forms.

  • Analysis: Quantify the band intensities to determine the extent of SUMOylation inhibition.

Future Directions and Considerations

While the preclinical data for Ginkgolic Acid C15:1 is compelling, several key areas require further investigation before its clinical translation can be considered:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Ginkgolic Acid C15:1.

  • Toxicity Profile: Although it shows selectivity for cancer cells over normal cells in some studies[12], a thorough toxicological evaluation is crucial, especially concerning its known allergenic and potential hepatotoxic and nephrotoxic effects at higher concentrations.[1]

  • In Vivo Efficacy in a Broader Range of Models: Further in vivo studies in relevant animal models of cancer, inflammation, and infectious diseases are necessary to validate the promising in vitro findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Ginkgolic Acid C15:1 derivatives could lead to the development of more potent and selective inhibitors with improved pharmacokinetic and safety profiles.[6]

Conclusion

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid (Ginkgolic Acid C15:1) represents a promising natural product with a unique multi-target mechanism of action. Its ability to inhibit SUMOylation and modulate key signaling pathways provides a strong rationale for its further development as a therapeutic agent in oncology, inflammatory diseases, and infectious diseases. This technical guide has provided a comprehensive overview of the current state of knowledge, from its fundamental mechanisms to its potential applications and the experimental methodologies required for its investigation. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into this intriguing molecule, ultimately paving the way for the development of novel and effective therapies.

References

  • Fukuda I, Ito A, Hirai G, et al. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate. Chemistry & biology. 2009;16(2):133-140. [Link]

  • Wen Z, Zhao Y, Gong Z, et al. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis. Microbiology Spectrum. 2022;10(1):e01704-21. [Link]

  • Hua Y, Chen J, Chen C, et al. The antibacterial activity and mechanism of ginkgolic acid C15:1. BMC Biotechnology. 2017;17(1):5. [Link]

  • Green B, Johnson A, Clements D, et al. Activity of an antimicrobial compound isolated from Ginkgo biloba. International Journal of Antimicrobial Agents. 2008;32(4):348-350. [Link]

  • Chen Y-L, Lin S-Y, Lin Y-C, et al. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy. Pharmaceuticals. 2022;15(12):1469. [Link]

  • Li M, Li Y, Liu S, et al. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba. World Scientific Publishing. 2025. [Link]

  • Wen Z, Zhao Y, Gong Z, et al. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis. Microbiology Spectrum. 2022;10(1). [Link]

  • Hua Y, Chen J, Chen C, et al. The antibacterial activity and mechanism of ginkgolic acid C15:1. Semantic Scholar. 2017. [Link]

  • Emory University. Ginkgo seed extracts show antibacterial activity on skin pathogens. ScienceDaily. 2019. [Link]

  • Brown D, Njomen E, Wildman S, et al. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors. Molecules. 2018;23(9):2128. [Link]

  • Li M, Li Y, Liu S, et al. Ginkgolic acid exerts an anti-inflammatory effect in human umbilical vein endothelial cells induced by ox-LDL. Ingenta Connect. 2018. [Link]

  • Wen Z, Zhao Y, Gong Z, et al. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis. Microbiology Spectrum. 2022;10(1). [Link]

  • Hua Y, Chen J, Chen C, et al. The antibacterial activity and mechanism of ginkgolic acid C15:1. PubMed. 2017. [Link]

  • Li M, Li Y, Liu S, et al. Ginkgolic acid exerts an anti-inflammatory effect in human umbilical vein endothelial cells induced by ox-LDL. PubMed. 2018. [Link]

  • Shanmugam MK, Garg M, Makhija P, et al. Ginkgolic Acids Confer Potential Anticancer Effects by Targeting Pro-Inflammatory and Oncogenic Signaling Molecules. Universidad Espíritu Santo. 2021. [Link]

  • Chen Y-L, Lin S-Y, Lin Y-C, et al. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy. PMC. 2022. [Link]

  • Gerstmeier J, Garscha U, L-Vergara J, et al. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis. Frontiers in Pharmacology. 2019;10:797. [Link]

  • Li W, Yang R, Li J, et al. Ginkgolic acid inhibits the invasiveness of colon cancer cells through AMPK activation. Spandidos Publications. 2017. [Link]

  • Lin J, Chen Y, Chen Y, et al. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis. Frontiers. 2023. [Link]

  • Mango D, Weisz F, Nisticò R. Ginkgolic Acid Protects against Aβ-Induced Synaptic Dysfunction in the Hippocampus. Frontiers in Pharmacology. 2016;7. [Link]

  • Li W, Yang R, Li J, et al. Ginkgolic acid inhibits the invasiveness of colon cancer cells through AMPK activation. PubMed. 2017. [Link]

  • Ferreira A, Pinho C, Rodrigues M, et al. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. 2010. [Link]

  • Liu X, Sun S, Chen H, et al. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis. Oncotarget. 2015;6(29):27863-27877. [Link]

  • Sienkiewicz-Jarosz H, Ślusarska J. The Use of Ginkgo Biloba L. as a Neuroprotective Agent in the Alzheimer's Disease. Frontiers in Pharmacology. 2021;12. [Link]

  • Di I, L, G, et al. Mild Cognitive Impairment and Mild Dementia: The Role of Ginkgo biloba (EGb 761®). Pharmaceuticals. 2021;14(4):305. [Link]

Sources

Methodological & Application

Application Note: Total Synthesis of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid (Ginkgolic Acid C15:1)

Author: BenchChem Technical Support Team. Date: February 2026


-isomer)

Executive Summary

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, commonly known as Ginkgolic Acid C15:1 , is a bioactive alkylsalicylic acid found in Ginkgo biloba. It has garnered significant pharmaceutical interest as a potent inhibitor of SUMOylation (Small Ubiquitin-like Modifier), a post-translational modification pathway critical in cancer progression and viral replication.

This application note details a convergent total synthesis protocol. Unlike extraction methods that yield complex mixtures, this synthetic route guarantees isomeric purity of the


 (Z)-alkene and precise regiochemical substitution on the aromatic ring. The protocol leverages Directed Ortho Metalation (DoM)  for core functionalization and Z-selective Wittig olefination  for side-chain construction.
Key Chemical Features[1][2][3][4][5][6][7][8][9]
  • CAS: 22910-60-7 (Generic), 111047-30-4 (Specific isomer)

  • Molecular Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H
    
    
    
    O
    
    
  • Critical Structural Motif: A cis (Z) double bond at position C8 of the C15 alkyl chain, ortho to the salicylic acid moiety.

Retrosynthetic Analysis

To ensure high regioselectivity and stereochemical control, the molecule is disconnected into two primary modules: the Aromatic Core (functionalized via DoM) and the Lipophilic Side Chain (constructed via Wittig chemistry).

Retrosynthesis Target Ginkgolic Acid C15:1 (Target Molecule) Inter1 Protected Precursor (Amide/Methoxy) Target->Inter1 Deprotection Core Fragment A: Aromatic Core N,N-Diethyl-2-methoxybenzamide Inter1->Core C-C Bond Formation (DoM Alkylation) Chain Fragment B: Side Chain (Z)-1-Iodopentadec-8-ene Inter1->Chain Electrophile Precursors Starting Materials: 8-Bromo-1-octanol + Heptanal Chain->Precursors Wittig Olefination (Z-Selective)

Figure 1: Retrosynthetic logic splitting the molecule into a lithiated aromatic director and a pre-assembled unsaturated alkyl electrophile.

Critical Reagent Preparation

Module A: The Side Chain ((Z)-1-Iodopentadec-8-ene)

Objective: Synthesize the C15 chain with a cis-alkene at C8 and a terminal iodide for coupling.

Step 1: Phosphonium Salt Formation
  • Reagents: 8-Bromo-1-octanol (1.0 eq), Triphenylphosphine (PPh

    
    , 1.1 eq), Acetonitrile (ACN).
    
  • Protocol:

    • Dissolve 8-bromo-1-octanol and PPh

      
       in dry ACN.
      
    • Reflux under Argon for 24–48 hours.

    • Concentrate in vacuo. Precipitate the salt by adding cold diethyl ether.

    • Filter and dry the white solid: (8-hydroxyoctyl)triphenylphosphonium bromide .

Step 2: Z-Selective Wittig Olefination

Rationale: The natural product possesses a Z (cis) configuration. Standard Wittig conditions with unstabilized ylides yield Z-alkenes, but using NaHMDS ensures high selectivity.

  • Reagents: Phosphonium salt (from Step 1), NaHMDS (Sodium bis(trimethylsilyl)amide, 2.0 eq), Heptanal (1.1 eq), dry THF.

  • Protocol:

    • Suspend phosphonium salt in anhydrous THF at 0°C under Argon.

    • Add NaHMDS dropwise. The solution will turn bright orange (ylide formation). Stir for 30 min.

    • Cool to -78°C. Add Heptanal dropwise.

    • Allow to warm to RT slowly overnight.

    • Quench with sat. NH

      
      Cl. Extract with hexanes (to precipitate Ph
      
      
      
      PO).
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

    • Product: (Z)-Pentadec-8-en-1-ol.

Step 3: Iodination (Appel Reaction or Sulfonate Displacement)
  • Reagents: (Z)-Pentadec-8-en-1-ol, Imidazole, PPh

    
    , Iodine (I
    
    
    
    ).
  • Protocol:

    • Dissolve alcohol (1.0 eq), PPh

      
       (1.2 eq), and Imidazole (1.5 eq) in DCM at 0°C.
      
    • Add I

      
       (1.2 eq) portion-wise.
      
    • Stir at RT for 2 hours.

    • Workup: Wash with Na

      
      S
      
      
      
      O
      
      
      (to remove excess iodine).
    • Product: (Z)-1-Iodopentadec-8-ene . Store in the dark over Copper wire (stabilizer).

Total Synthesis Protocol (Coupling & Deprotection)

Module B: Directed Ortho Metalation (DoM) & Coupling

Rationale: The N,N-diethyl amide group is a powerful Directed Metalation Group (DMG), coordinating the lithium base to deprotonate exclusively at the ortho position (C6).

Step 4: Ortho-Lithiation and Alkylation
  • Starting Material: N,N-Diethyl-2-methoxybenzamide (commercially available or synthesized from 2-methoxybenzoic acid).

  • Reagents: s-BuLi (sec-Butyllithium, 1.3 M in cyclohexane), TMEDA (Tetramethylethylenediamine), CuCN (Copper(I) cyanide), (Z)-1-Iodopentadec-8-ene.

  • Protocol:

    • Lithiation: In a flame-dried flask, dissolve the benzamide (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF. Cool to -78°C .[2][3]

    • Add s-BuLi (1.1 eq) dropwise. The solution usually turns yellow/orange. Stir for 1 hour at -78°C to ensure complete lithiation.

    • Transmetallation (Expert Insight): Direct alkylation with long chains can be sluggish. Add CuCN (0.5 eq) or Li

      
      CuCl
      
      
      
      (catalytic) to form a reactive cuprate intermediate. Warm briefly to -40°C, then re-cool to -78°C.
    • Alkylation: Add a solution of (Z)-1-Iodopentadec-8-ene (1.2 eq) in THF dropwise.

    • Allow the reaction to warm to RT overnight.

    • Workup: Quench with sat. NH

      
      Cl/NH
      
      
      
      OH (to solubilize copper salts). Extract with EtOAc.
    • Purification: Flash chromatography (Hexane/EtOAc 9:1). Isolate 2-methoxy-6-((Z)-pentadec-8-en-1-yl)-N,N-diethylbenzamide .

Step 5: Global Deprotection

Challenge: The diethyl amide is sterically hindered and difficult to hydrolyze. The methyl ether must also be cleaved.

  • Demethylation:

    • Dissolve the coupled product in dry DCM at -78°C.

    • Add BBr

      
       (Boron tribromide, 3.0 eq).
      
    • Warm to 0°C and stir for 2 hours (monitored by TLC).

    • Quench carefully with MeOH/Ice.

    • Result: 2-Hydroxy-6-((Z)-pentadec-8-en-1-yl)-N,N-diethylbenzamide .

  • Amide Hydrolysis:

    • Method A (Harsh): Reflux in 48% HBr/AcOH for 24h. (Risk: Isomerization of alkene).[4]

    • Method B (Recommended): Base hydrolysis using KOH in EtOH/H

      
      O (1:1) at 140°C in a sealed pressure tube for 12 hours.
      
    • Workup: Acidify the aqueous layer to pH 2 with 1N HCl. Extract with EtOAc.

    • Final Purification: Recrystallization from Hexane or Reverse-Phase HPLC (C18 column).

Workflow Visualization

Workflow cluster_0 Side Chain Synthesis cluster_1 Core Coupling (DoM) cluster_2 Deprotection S1 8-Bromo-1-octanol S2 Phosphonium Salt S1->S2 + PPh3 S3 (Z)-Pentadec-8-en-1-ol S2->S3 + Heptanal / NaHMDS S4 (Z)-1-Iodo-pentadec-8-ene S3->S4 I2 / PPh3 C1 N,N-Diethyl-2-methoxybenzamide C2 Ortho-Lithiated Species C1->C2 s-BuLi / TMEDA C3 Coupled Amide C2->C3 + Side Chain (S4) D1 Phenol Amide C3->D1 BBr3 (Demethylation) Final Ginkgolic Acid C15:1 D1->Final KOH / EtOH (Hydrolysis)

Figure 2: Step-by-step synthetic workflow from raw materials to the final natural product.

Analytical Data & Validation

To validate the synthesis, compare your product against these standard parameters.

ParameterExpected Value / SignalStructural Assignment
Physical State Pale yellow oil or low-melting solid-
HRMS (ESI-) m/z 345.2435 [M-H]

C

H

O


H NMR (Alkene)

5.34 (m, 2H)
C8-H and C9-H (Vinyl protons)

H NMR (Aromatic)

7.23 (t), 6.80 (d), 6.72 (d)
1,2,3-trisubstituted benzene pattern

C NMR (Carbonyl)

176.5 ppm
Carboxylic Acid
Stereochemistry Coupling constant

Hz
Indicates Z (cis) geometry (vs 15 Hz for E)

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield in Wittig Reaction: Ensure reagents are anhydrous. If Z/E ratio is poor, lower the temperature to -78°C during aldehyde addition and ensure the use of unstabilized ylides with NaHMDS (Kinetic control).

  • Incomplete Alkylation (DoM): The long alkyl chain causes steric hindrance. Use CuCN to form the organocuprate, which is more nucleophilic toward alkyl halides than the organolithium species.

  • Amide Hydrolysis Failure: If the diethyl amide resists hydrolysis, convert it to an imidate using Et

    
    O
    
    
    
    BF
    
    
    followed by mild acid hydrolysis.
Safety Protocols
  • s-BuLi: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen) using canula techniques.

  • BBr

    
    :  Reacts violently with water/moisture releasing HBr gas. Quench at -78°C.[2][3]
    
  • Alkyl Iodides: Potential alkylating agents (carcinogens). Handle in a fume hood.

References

  • Tyman, J. H. P. (1996). Synthetic and Natural Phenols. Elsevier. (Foundational text on anacardic/ginkgolic acid chemistry).
  • Snieckus, V. (1990). Directed ortho metalation.[5][6][7][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Fukuda, I., et al. (2009).[8] Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate.[8] Chemistry & Biology, 16(2), 133-140.[8] Link

  • Paul, S., & Pradhan, K. (2012). Total synthesis of ginkgolic acid and its analogues. Tetrahedron Letters, 53(25), 3171-3174.
  • Lipshutz, B. H., et al. (1984). Organocopper chemistry. Journal of Organic Chemistry.

Sources

HPLC method development for detection of 6-pentadecenylsalicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Detection of 6-Pentadecenylsalicylic Acid

Abstract

This application note presents a comprehensive, rationale-driven guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-pentadecenylsalicylic acid. This compound, a member of the anacardic acid family, is of significant interest due to its biological activities and presence in various natural products. The narrative walks through the logical steps of method development, from initial analyte characterization and selection of chromatographic conditions to fine-tuning optimization and full validation according to International Council for Harmonisation (ICH) guidelines. Detailed, step-by-step protocols are provided for both the final analytical method and its validation, making this guide a practical resource for researchers, scientists, and drug development professionals.

Introduction and Pre-Analysis Considerations

6-Pentadecenylsalicylic acid is a naturally occurring phenolic lipid found in plants like Ginkgo biloba and is a major component of cashew nut shell liquid.[1] It belongs to a class of compounds known as anacardic acids, which are characterized by a salicylic acid head group and a long hydrophobic alkyl chain.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making their accurate detection and quantification crucial for research and potential therapeutic applications.[1][2]

The unique amphipathic structure of 6-pentadecenylsalicylic acid—possessing both a polar, ionizable salicylic acid moiety and a long, nonpolar C15 alkenyl chain—dictates the strategy for its chromatographic separation.[3] Reversed-phase HPLC, which separates molecules based on hydrophobicity, is the ideal analytical technique.[4] The salicylic acid chromophore provides strong UV absorbance, enabling sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[5][6]

HPLC Method Development: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process.[7] It begins with informed decisions based on the analyte's chemical properties, followed by empirical optimization.

Stationary Phase (Column) Selection

Rationale: The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[8] Given the significant nonpolar character of the 15-carbon alkenyl chain of 6-pentadecenylsalicylic acid, a highly hydrophobic stationary phase is required for adequate retention.

Selection: A C18 (octadecylsilane) column is the logical first choice. The long C18 alkyl chains bonded to the silica support provide a highly hydrophobic environment, promoting strong interaction with the analyte's pentadecenyl tail. This ensures sufficient retention and allows for effective separation from more polar matrix components. A standard column dimension (e.g., 4.6 mm x 150 mm) with a 3.5 or 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for initial development.[9]

Mobile Phase Selection

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[4]

2.2.1. Organic Modifier

Rationale: An organic solvent is required to elute the analyte from the nonpolar C18 column. The choice of solvent affects selectivity.[8] Acetonitrile (MeCN) and methanol (MeOH) are the most common choices.

Selection: Acetonitrile (MeCN) is selected as the initial organic modifier. It generally provides lower backpressure than methanol and has excellent UV transparency at lower wavelengths.[10]

2.2.2. Aqueous Phase and pH Control

Rationale: 6-Pentadecenylsalicylic acid contains a carboxylic acid group, which can ionize (deprotonate) depending on the mobile phase pH. The pKa of the closely related salicylic acid is approximately 2.97. When the mobile phase pH is near or above the pKa, the analyte will exist in its ionized (anionic) form, which is highly polar. This leads to poor retention on a reversed-phase column and often results in broad, tailing peaks.

Selection: To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[8] An aqueous solution containing 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid (HCOOH) is an excellent choice. This maintains a low pH (~2.5), ensuring the analyte remains in its neutral, protonated form, thereby maximizing hydrophobic interaction with the C18 stationary phase.

Detector and Wavelength Selection

Rationale: The aromatic ring and conjugated system of the salicylic acid moiety act as a chromophore, absorbing UV light. A PDA detector is highly recommended over a simple UV-Vis detector. It captures the entire UV spectrum for each peak, which is invaluable for confirming peak identity and assessing purity.[6]

Selection: Based on the UV spectrum of salicylic acid and similar phenolic compounds, optimal detection wavelengths are typically found between 280 nm and 320 nm.[6][11] An initial scouting run should be monitored at multiple wavelengths (e.g., 280 nm for the general phenolic structure and 305 nm as a more specific wavelength for the salicylic acid moiety) to determine the absorbance maximum for the best signal-to-noise ratio.

Method Optimization Workflow

After initial conditions are selected, the method must be optimized to achieve the desired resolution, peak shape, and analysis time. A typical optimization workflow is illustrated below.

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Define Analytical Goal: Quantify 6-Pentadecenylsalicylic Acid analyte Analyte Characterization (Nonpolar Tail, Acidic Head, UV Chromophore) start->analyte setup Select Initial Conditions Column: C18 Mobile Phase: Acidified ACN/H₂O Detector: PDA (280/305 nm) analyte->setup scout Perform Broad Scouting Gradient (e.g., 10% to 100% ACN in 30 min) setup->scout eval_scout Evaluate Scouting Run: - Retention Time (tR) - Peak Shape - Resolution scout->eval_scout opt_gradient Optimize Gradient Slope (Narrow the %ACN range around tR) eval_scout->opt_gradient Good Retention opt_flow Adjust Flow Rate (Balance speed vs. pressure/resolution) opt_gradient->opt_flow opt_temp Set Column Temperature (e.g., 30-40°C for stability) opt_flow->opt_temp final_method Final Optimized Method opt_temp->final_method validation Proceed to Method Validation (ICH Guidelines) final_method->validation

Sources

Application Notes and Protocols for the Preparation of Metal Complexes Using 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Bio-inspired Ligand

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a member of the ginkgolic acid family, presents a compelling scaffold for the development of novel metal complexes. Structurally, it is a derivative of salicylic acid, featuring a long C15 unsaturated alkyl chain. This unique combination of a hydrophilic chelating head group (salicylic acid moiety) and a lipophilic tail imparts amphiphilic properties to the molecule, making its metal complexes of significant interest in diverse fields, including catalysis, materials science, and particularly, drug development. The long alkyl chain can enhance the lipophilicity of the resulting metal complexes, potentially improving their membrane permeability and cellular uptake.

The salicylic acid core of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid offers a versatile bidentate coordination site for a wide range of metal ions through its carboxylate and hydroxyl groups. This chelation can modulate the metal ion's reactivity and bioavailability, leading to the formation of stable complexes with unique physicochemical and biological properties. Anacardic acids, which are structurally similar to ginkgolic acids, are known to form lipophilic metal derivatives with various transition metals, showcasing the potential of this class of compounds in coordination chemistry.[1]

This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of metal complexes derived from 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid. The protocols and insights provided herein are designed to empower researchers to explore the rich coordination chemistry of this bio-inspired ligand and unlock its potential in their respective fields.

I. Foundational Principles of Metal Complex Synthesis

The synthesis of metal complexes with 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid is typically achieved through the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The key to a successful synthesis lies in the careful control of several experimental parameters:

  • Stoichiometry: The molar ratio of the ligand to the metal salt is a critical factor that determines the structure of the resulting complex. Typically, 1:1 or 2:1 (ligand:metal) stoichiometries are employed, leading to the formation of mononuclear or binuclear complexes, respectively.[1] The choice of stoichiometry should be guided by the coordination number and preferred geometry of the target metal ion.

  • Solvent System: The choice of solvent is crucial for ensuring the solubility of both the ligand and the metal salt, as well as for facilitating the reaction. Due to the lipophilic nature of the ligand, a mixture of a polar solvent (e.g., ethanol, methanol) and a less polar co-solvent (e.g., dichloromethane, chloroform) may be necessary to achieve complete dissolution. The solvent can also play a role in the coordination sphere of the metal ion.

  • pH Control: The deprotonation of the carboxylic acid and phenolic hydroxyl groups of the ligand is essential for coordination to the metal ion. This is typically achieved by adding a base, such as sodium hydroxide, potassium hydroxide, or an organic base like triethylamine, to the reaction mixture. The pH of the reaction medium should be carefully monitored and adjusted to ensure complete deprotonation of the ligand without causing the precipitation of metal hydroxides.

  • Reaction Temperature and Time: The reaction temperature and duration can influence the kinetics of complex formation and the crystallinity of the product. While many complexation reactions proceed readily at room temperature, gentle heating may be required in some cases to drive the reaction to completion. The optimal reaction time should be determined by monitoring the progress of the reaction, for example, by thin-layer chromatography (TLC).

The general reaction for the formation of a metal complex with 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid can be represented as follows:

G cluster_reactants Reactants cluster_products Products Ligand 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid (L-H) Complex Metal Complex (MLn) Ligand->Complex Metal_Salt Metal Salt (MXn) Metal_Salt->Complex Base Base Byproduct Byproduct (HX + Base-H+) Base->Byproduct Solvent Solvent

Sources

In Vitro Cytotoxicity Assays for Anacardic Acid Derivatives: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Anacardic Acids

Anacardic acids, a family of phenolic lipids derived from the cashew nut shell liquid (Anacardium occidentale), have garnered significant attention in biomedical research.[1][2] These compounds and their synthetic derivatives exhibit a wide spectrum of biological activities, including potent antitumor, antibacterial, and antioxidant properties.[3][4][5] The cytotoxic effects of anacardic acid derivatives are of particular interest in oncology, where they have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including those of the lung, breast, and prostate.[1][2][5][6]

The mechanism of action for anacardic acid's cytotoxicity is multifaceted. It is a known inhibitor of several key cellular enzymes, including histone acetyltransferases (HATs) like p300/CBP, which play a crucial role in gene regulation and cell proliferation.[4][7][8] By inhibiting HATs, anacardic acid can modulate the expression of genes involved in cell survival and apoptosis, ultimately leading to cancer cell death.[6][7] Furthermore, studies have indicated that anacardic acid can induce mitochondrial-mediated apoptosis and suppress signaling pathways critical for cancer cell invasion and proliferation.[2][5]

This comprehensive guide provides detailed protocols and expert insights for evaluating the in vitro cytotoxicity of anacardic acid derivatives. We will delve into the principles and methodologies of three robust and widely used assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for quantifying apoptosis.

Critical Pre-Assay Considerations: Setting the Stage for Success

Before embarking on any cytotoxicity assay, careful planning and optimization are paramount. The unique physicochemical properties of anacardic acid derivatives necessitate special attention to the following:

Solubility and Vehicle Control: Anacardic acid and many of its derivatives are lipophilic and have poor solubility in aqueous media.[9][10]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of anacardic acid derivatives.[9][11][12] It is crucial to use anhydrous, cell culture-grade DMSO to avoid precipitation and ensure compound stability. Ethanol can also be used as a solvent.[9]

  • Stock Concentration and Working Dilutions: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) and then make serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.[10][11]

  • Vehicle Control: Always include a vehicle control in your experimental design. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the anacardic acid derivative. This is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

Cell Line Selection: The choice of cell line is critical and should be guided by the research question.

  • Cancer Cell Lines: A variety of cancer cell lines have been used to study the cytotoxicity of anacardic acid, including A549 (lung), MCF-7 (breast), LNCaP (prostate), and B16-F10 (melanoma).[2][5][13][14]

  • Normal Cell Lines: To assess the selectivity of the cytotoxic effect, it is advisable to include a non-cancerous cell line, such as normal human dermal fibroblasts or HEK293 (human embryonic kidney) cells, in your experiments.[2][15]

Dosage and Exposure Time:

  • Dose-Response Curve: It is essential to test a range of concentrations of the anacardic acid derivative to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Time-Course Experiment: The cytotoxic effects of a compound can be time-dependent. Therefore, it is recommended to perform experiments at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.[15]

Protocol 1: MTT Assay for Cell Viability and Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Reaction & Measurement p1 Seed cells in a 96-well plate p2 Incubate for 24h (adhesion) p1->p2 p3 Treat with Anacardic Acid Derivatives p2->p3 p4 Incubate for 24-72h p3->p4 a1 Add MTT Reagent to each well p4->a1 Begin Assay a2 Incubate for 1-4 hours a1->a2 a3 Solubilize formazan crystals (DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4 LDH_Principle cluster_cell Damaged Cell cluster_medium Culture Medium LDH_in LDH (intracellular) LDH_out Released LDH LDH_in->LDH_out Membrane Damage Pyruvate Pyruvate LDH_out->Pyruvate catalyzes Lactate Lactate Lactate->LDH_out NADH NADH Pyruvate->NADH NAD NAD+ NAD->NADH Formazan Formazan (Colored) NADH->Formazan reduces INT Tetrazolium Salt (INT) INT->Formazan

Caption: Principle of the LDH cytotoxicity assay.

Detailed Step-by-Step Protocol:

This protocol is based on commercially available LDH cytotoxicity assay kits. Always refer to the manufacturer's instructions for specific details.

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Preparation of Controls: It is crucial to include the following controls:

    • Spontaneous LDH Release (Untreated Control): Cells incubated in culture medium without the test compound.

    • Maximum LDH Release (Lysis Control): Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Background Control: Culture medium without cells.

  • Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Transfer of Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • Addition of Reaction Mixture: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [18][19]7. Absorbance Measurement: Measure the absorbance at 490-520 nm using a microplate reader. [18][19]

Data Analysis and Interpretation:

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Anacardic acid and its derivatives are known to induce apoptosis. [1][2][6]The Caspase-Glo® 3/7 assay is a highly sensitive, homogeneous luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. [20][21]

Principle of the Caspase-Glo® 3/7 Assay:

The assay provides a luminogenic substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by active caspases-3 and -7. [20][21][22]Upon cleavage, a substrate for luciferase (aminoluciferin) is released, leading to the generation of a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity. [20][21]

Caspase_Workflow cluster_prep Cell Prep & Treatment cluster_assay Assay & Measurement p1 Seed cells in a white-walled 96-well plate p2 Incubate for 24h p1->p2 p3 Treat with Anacardic Acid Derivatives p2->p3 p4 Incubate for desired time p3->p4 a1 Add Caspase-Glo® 3/7 Reagent p4->a1 Begin Assay a2 Incubate at RT (1-3 hours) a1->a2 a3 Measure Luminescence a2->a3

Caption: Workflow of the Caspase-Glo® 3/7 assay.

Detailed Step-by-Step Protocol:
  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at an appropriate density.

  • Incubation and Treatment: Follow steps 2-4 as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Addition of Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [20]5. Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results are typically expressed as Relative Luminescence Units (RLU). The fold-increase in caspase activity in treated cells can be calculated relative to untreated control cells.

Data Summary and Comparison of Assays

AssayPrincipleEndpoint MeasuredAdvantagesConsiderations
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. [16]Cell metabolic activity and viability. [16]Inexpensive, well-established, high-throughput.Indirect measure of viability, can be affected by changes in metabolic rate.
LDH Measurement of LDH released from damaged cells. [23][24]Cell membrane integrity and cytotoxicity. [18][19]Direct measure of cell death, non-destructive to remaining cells.Does not distinguish between apoptosis and necrosis. [25]
Caspase-Glo® 3/7 Cleavage of a luminogenic substrate by caspases-3 and -7. [20][21]Apoptotic activity. [26][27]Highly sensitive, specific for apoptosis, simple "add-mix-measure" format. [20][21]Measures a specific apoptotic pathway, may not capture all forms of cell death.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for assessing the in vitro cytotoxicity of anacardic acid derivatives. By employing a multi-assay approach that evaluates different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can gain a more comprehensive understanding of the cytotoxic mechanisms of these promising compounds. Future studies could explore more specific apoptotic pathways, the role of reactive oxygen species (ROS) generation, and the effects on cell cycle progression to further elucidate the anticancer properties of anacardic acid and its derivatives.

References

  • Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma. (2014, October 1). PMC - NIH. [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. (2010, June 21). ACS Publications. [Link]

  • anacardic acid derivatives: Topics by Science.gov. [Link]

  • Anacardic acid enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies. (2014, January 23). PMC. [Link]

  • Anacardic acid induces mitochondrial-mediated apoptosis in the A549 human lung adenocarcinoma cells. (2013, January 8). Spandidos Publications. [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16). [Link]

  • Anacardic acid (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling. [Link]

  • Anacardic acid enhances the anticancer activity of liposomal mitoxantr | IJN. (2014, January 23). [Link]

  • MTT Assay Protocol | Springer Nature Experiments. [Link]

  • Phytosensitization and Cytotoxic Studies of Anacardium occidentale L. on Cancer Cell Lines – A Herbaceutical Approach. (2020, February 10). Ijcmas.com. [Link]

  • Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. (2015, April 16). MDPI. [Link]

  • RayBiotech. Anacardic acid. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Multifunctional cytotoxic agents from Anacardium occidentale. (2010, July 8). Ovid. [Link]

  • Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9. PMC. [Link]

  • Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. (2015, April 16). Semantic Scholar. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • In vitro Antifungal and In silico Antibacterial Evaluations of Anacardic Acid and its Complexes from Cashew Nut Shell Oil. (2025, August 7). ResearchGate. [Link]

Sources

solubilization techniques for 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization & Delivery of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid for In Vitro Systems

Abstract & Compound Profile

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid , commonly known as Anacardic Acid (C15:1) , is a bioactive phenolic lipid.[1][2] Its structure consists of a salicylic acid head group and a long, unsaturated 15-carbon alkyl chain.[2] This amphiphilic nature presents a significant challenge in cell culture: the polar head allows deprotonation at physiological pH, but the dominant hydrophobic tail drives rapid aggregation, micelle formation, or precipitation in aqueous media.

This guide details two protocols for solubilization:

  • Standard Solvent Delivery (DMSO): For short-term assays or acute signaling studies.[1]

  • Biomimetic Carrier System (BSA-Complexation): For metabolic studies, long-term incubation, or sensitive cell lines where solvent toxicity is a concern.[1]

Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-Hydroxy-6-[(8Z)-pentadec-8-en-1-yl]benzoic acid
Formula C₂₂H₃₄O₃
Molecular Weight 346.51 g/mol Note: Natural extracts are mixtures; this MW is for the pure C15:1 congener.[1][2]
LogP (Predicted) ~7.5 – 9.0Highly Lipophilic.
pKa (Acid) ~3.0 (Carboxyl), ~13 (Phenol)Ionized at pH 7.4, but lipophilicity dominates.
Solubility (DMSO) > 20 mg/mLHygroscopic solvent; keep anhydrous.
Solubility (Water) < 0.1 mg/mLPractically insoluble.[3][4]

Critical Reagents & Preparation

  • Compound: Anacardic Acid (C15:1), >98% purity.[2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (sterile, anhydrous).[2]

  • Carrier Protein (Method B): Fatty Acid-Free Bovine Serum Albumin (BSA).[1] Critical: Use "Fatty Acid-Free" or "Low Endotoxin" grades to avoid confounding background signaling.[1]

  • Buffer: PBS (Ca²⁺/Mg²⁺-free) or HEPES buffered saline.

Protocol A: Standard DMSO Solubilization

Best for: High-throughput screening, acute toxicity assays, and short-term signaling (0–12 hours).[1]

Mechanism: DMSO solvates the hydrophobic tail, allowing rapid dispersion into the media. However, upon dilution, the "solvent shock" can cause micro-precipitation if not managed correctly.

Step-by-Step Workflow
  • Stock Preparation (50 mM):

    • Weigh 17.3 mg of Anacardic Acid.

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Vortex vigorously for 30 seconds. Ensure no crystal residues remain.

    • Storage: Aliquot into amber glass vials (avoid plastics if possible for long-term storage) and store at -20°C. Stable for 3 months.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM working stock. This improves pipetting accuracy for low-concentration treatments.[1]

  • Delivery to Cells (The "Swirl" Method):

    • Goal: Final concentration 10 µM (0.2% DMSO).

    • Prepare pre-warmed culture media (37°C).

    • While swirling the media flask/tube, slowly pipette the required volume of DMSO stock into the center of the liquid.

    • Do not pipette DMSO stock onto the plastic wall or directly onto the cell monolayer; this causes local cytotoxicity and precipitation.

Visual Workflow (DMSO Method):

DMSO_Protocol cluster_warning Critical Control Stock Stock Prep (50 mM in DMSO) QC Visual Check (Clear Solution?) Stock->QC Dilution Direct Dilution (Max 0.5% v/v DMSO) QC->Dilution Pass Culture Cell Culture (Swirl while adding) Dilution->Culture Precip Risk: Precipitation if added too fast Dilution->Precip

Caption: Figure 1. Standard DMSO dilution workflow emphasizing visual QC and controlled addition to prevent precipitation.

Protocol B: BSA-Conjugated Carrier System (Advanced)

Best for: Metabolic studies, long-duration treatments (>24h), and sensitive primary cells (neurons, hepatocytes).[1]

Mechanism: Anacardic acid is structurally analogous to long-chain fatty acids (like palmitate).[1][2] In vivo, these are transported by albumin.[5] Pre-conjugating the compound to BSA creates a water-soluble, physiologically relevant complex that prevents precipitation and facilitates cellular uptake via fatty acid transporters (e.g., CD36).

Step-by-Step Workflow
  • Preparation of 10% (w/v) BSA Vehicle:

    • Dissolve 1.0 g of Fatty Acid-Free BSA in 10 mL of PBS or basal media (serum-free).

    • Warm to 37°C in a water bath. Stir gently; do not vortex (avoids foaming).

    • Filter sterilize (0.22 µm PES membrane).

  • Conjugation (The "Dropwise" Technique):

    • Calculate the required volume of Anacardic Acid DMSO stock (e.g., 50 mM) to achieve a final concentration of 2.5 mM in the BSA solution.

    • Example: To make 10 mL of conjugated stock: You need 25 µmoles. Using 50 mM stock, you need 500 µL.

    • Place the warm 10% BSA solution on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock dropwise into the vortex of the stirring BSA.

    • Observation: The solution may turn slightly cloudy initially but should clear as the albumin binds the lipid.

    • Stir at 37°C for 30–60 minutes to ensure equilibrium binding.

  • Final Application:

    • The resulting solution is a 2.5 mM Anacardic Acid / 10% BSA stock.

    • Dilute this stock directly into cell culture media to reach your target concentration (e.g., 1:250 dilution for 10 µM final).

    • Control: Prepare a "Vehicle Control" using DMSO added to BSA without the compound.

Visual Workflow (BSA Method):

BSA_Protocol DMSO_Stock Anacardic Acid (DMSO Stock) Conjugation Conjugation Step (Dropwise Addition + Stirring) DMSO_Stock->Conjugation Slow Add BSA_Sol 10% BSA Solution (Fatty Acid Free, 37°C) BSA_Sol->Conjugation Complex Stable BSA-Lipid Complex (Water Soluble) Conjugation->Complex 30-60 min Stir Cells Cell Treatment (Physiological Uptake) Complex->Cells Dilute into Media

Caption: Figure 2. BSA-Conjugation workflow. This method mimics physiological lipid transport, enhancing solubility and bioavailability.

Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Precipitation White cloudy swirl or crystals on cell surface.[1][2]"Solvent Shock" (Rapid change in polarity).Use Protocol B (BSA carrier). If using Protocol A, dilute DMSO stock 1:10 in media before adding to bulk, or increase stirring speed.
Cytotoxicity Cell detachment or rounding within 2 hours.DMSO concentration > 0.5% or local high concentration.Ensure final DMSO < 0.1%. Pre-dilute stock. Switch to BSA method.
Inconsistent Data High variability between replicates.Adsorption to plastics.[2]Anacardic acid is lipophilic and binds polystyrene. Use glass-coated plates or add BSA (0.1%) to media to act as a carrier.[1]
Stock Freezing Crystals form in DMSO stock at -20°C.High concentration / Low temp.[1][2]Warm to 37°C and vortex until fully dissolved before every use.

References

  • PubChem. 6-Pentadecenyl salicylic acid (Compound Summary).[1][2][6][7] National Library of Medicine. Available at: [Link][1]

  • Treinen-Moslen, M., et al. Albumin-bound fatty acids in cell culture.[1] (Methodological basis for Protocol B). Journal of Lipid Research, adapted for phenolic lipids.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Application Note & Protocol: Liposomal Formulation and Encapsulation of Anacardic Acid (C15:1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the encapsulation of anacardic acid (C15:1), a hydrophobic phenolic lipid with significant therapeutic potential, into a liposomal formulation. We detail a robust and reproducible protocol based on the thin-film hydration method followed by extrusion, a technique well-suited for incorporating lipophilic molecules into the lipid bilayer.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural steps, critical parameters, and essential characterization techniques to ensure the development of stable, monodisperse anacardic acid-loaded liposomes with high encapsulation efficiency.

Introduction: The Rationale for Encapsulation

Anacardic acid, a natural compound found in the shell of the cashew nut (Anacardium occidentale), is a phenolic lipid comprised of a salicylic acid head and a 15-carbon alkyl chain.[4] The C15:1 mono-unsaturated variant is of particular interest due to its potent biological activities, including antibacterial, antioxidant, and anti-tumor effects.[5][6]

However, the therapeutic application of anacardic acid is hindered by its physicochemical properties. It is a highly lipophilic, oily liquid that is nearly immiscible in water, making direct administration challenging.[4] Liposomal encapsulation offers a proven strategy to overcome these limitations. By incorporating anacardic acid directly into the phospholipid bilayer of a liposome, we can:

  • Enhance Solubility and Bioavailability: Create a stable aqueous dispersion of a hydrophobic compound.

  • Improve Stability: Protect the anacardic acid from premature degradation.[7]

  • Enable Targeted Delivery: Provide a versatile nanocarrier platform that can be further modified for targeted drug delivery.[8]

This application note details the complete workflow, from preparation to characterization, for producing high-quality anacardic acid-loaded liposomes.

Principle of the Method: Thin-Film Hydration and Extrusion

The selected method, thin-film hydration, also known as the Bangham method, is a cornerstone technique for liposome preparation due to its simplicity and effectiveness in encapsulating hydrophobic compounds.[9][10][11] The process involves several key stages:

  • Co-dissolution: The phospholipids, cholesterol (a membrane stabilizer), and the hydrophobic drug (anacardic acid) are dissolved in a suitable organic solvent system. This ensures a homogenous mixture at the molecular level.[12]

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This deposits a thin, uniform lipid-drug film on the inner surface of a round-bottom flask.[9][10]

  • Hydration: The lipid film is hydrated with an aqueous buffer above the phase transition temperature (Tc) of the primary phospholipid. This process causes the lipid sheets to swell and peel off the flask wall, spontaneously forming large, multilamellar vesicles (MLVs).[11][12]

  • Size Reduction (Extrusion): The heterogeneous MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes. This process reduces the size and lamellarity of the vesicles, resulting in a population of more uniform, small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8][12]

Because anacardic acid is lipophilic, it naturally integrates into the hydrophobic core of the phospholipid bilayer during the film formation and hydration steps.[2][3]

Materials and Reagents
ComponentRecommended MaterialSupplier (Example)Rationale for Selection
Primary Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsHigh phase transition temp. (Tc = 55°C) creates a rigid, stable bilayer at physiological temps, minimizing leakage.
Membrane Stabilizer CholesterolSigma-AldrichModulates membrane fluidity, reduces permeability, and enhances stability by filling gaps between phospholipids.
Active Compound Anacardic Acid (C15:1)Cayman ChemicalThe therapeutic agent to be encapsulated. Purity should be ≥98%.
Organic Solvent Chloroform / Methanol (2:1, v/v)Fisher ScientificExcellent co-solvents for lipids and anacardic acid, ensuring a homogeneous mixture and facilitating evaporation.
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4GibcoIsotonic and biocompatible buffer suitable for most biological applications.
Extruder Membranes Polycarbonate Membranes (200 nm, 100 nm)Whatman / AvantiUsed for sequential size reduction to achieve a monodisperse liposome population.
Equipment
  • Rotary Evaporator with water bath

  • Round-bottom flasks (50 mL)

  • Liposome Extruder (e.g., Avanti Mini-Extruder)

  • Syringes (1 mL, gas-tight)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential)

  • UV-Vis Spectrophotometer or HPLC system

  • Ultracentrifugation equipment or size-exclusion chromatography columns

  • Vortex mixer

  • Nitrogen gas source

  • Vacuum pump

Detailed Experimental Protocols
Protocol 1: Preparation of Anacardic Acid-Loaded Liposomes (1 mL Batch)

This protocol is designed to produce liposomes with a final total lipid concentration of 20 mg/mL.

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of DSPC (20 mg/mL), Cholesterol (10 mg/mL), and Anacardic Acid (5 mg/mL) in a chloroform:methanol (2:1 v/v) solvent mixture. Scientist's Note: Working with stock solutions allows for easier and more accurate formulation adjustments.

  • Lipid Mixing:

    • In a clean 50 mL round-bottom flask, combine the lipid stocks to achieve a final molar ratio of DSPC:Cholesterol at 55:45 and a Lipid:Drug weight ratio of 10:1 .

    • For a 1 mL batch (20 mg total lipid):

      • Add 687 µL of DSPC stock (13.74 mg).

      • Add 626 µL of Cholesterol stock (6.26 mg).

      • Add 400 µL of Anacardic Acid stock (2.0 mg).

    • Vortex gently to ensure a clear, homogeneous solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to 60-65°C . This is above the Tc of DSPC (55°C) and helps create a more uniform film.[11]

    • Begin rotation (approx. 150 rpm) and gradually reduce the pressure to evaporate the organic solvent.

    • Continue rotation until a thin, transparent, and uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10][12] Scientist's Note: Residual solvent can compromise bilayer integrity and cause toxicity. This step is critical.

  • Film Hydration:

    • Pre-heat 1 mL of PBS (pH 7.4) to 60-65°C .

    • Add the pre-heated buffer to the flask containing the dried lipid film.

    • Allow the flask to stand in the warm water bath for 5 minutes, then begin to agitate by hand-swirling or continued slow rotation on the evaporator (without vacuum) for 30-60 minutes.

    • The film will gradually peel off the glass and form a milky, turbid suspension of multilamellar vesicles (MLVs).[10]

  • Size Reduction by Extrusion:

    • Assemble the mini-extruder with one 200 nm polycarbonate membrane, following the manufacturer's instructions. Ensure the entire assembly (extruder block, syringes) is pre-heated to 60-65°C to prevent the lipids from gelling.[8]

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). The final collection should be in the opposite syringe.

    • Disassemble the extruder, replace the 200 nm membrane with a 100 nm membrane, and re-assemble.

    • Repeat the extrusion process for another 21 passes at 60-65°C.

    • The resulting translucent solution contains LUVs with a nominal diameter of 100 nm.

    • Store the final liposome suspension at 4°C.[8]

Protocol 2: Characterization of Liposomal Formulation

These parameters are critical quality attributes that define the physical properties and stability of the formulation.[13][14]

  • Sample Preparation: Dilute the liposome suspension (e.g., 1:100) in the original hydration buffer (PBS) to obtain an appropriate particle count for the DLS instrument.

  • DLS Measurement:

    • Equilibrate the instrument to 25°C.

    • Use instrument settings appropriate for polystyrene latex particles with water as the dispersant.[1]

    • Measure the sample to determine the Z-average diameter (particle size), PDI, and zeta potential.

    • Perform measurements in triplicate. Scientist's Note: A PDI value < 0.2 indicates a monodisperse and homogeneous population.[14] The zeta potential indicates surface charge; values greater than |±30 mV| suggest good colloidal stability due to electrostatic repulsion.[13][14]

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separation of Free Drug:

    • Separate the unencapsulated anacardic acid from the liposomes. Ultracentrifugation is a common method.

    • Transfer 500 µL of the liposome suspension to a polycarbonate ultracentrifuge tube.

    • Centrifuge at 150,000 x g for 2 hours at 4°C. The liposomes will form a pellet.

    • Carefully collect the supernatant, which contains the free, unencapsulated drug. Scientist's Note: Other separation methods like size-exclusion chromatography (SEC) or dialysis can also be used.[15][] The choice depends on the drug's properties and available equipment.

  • Quantification of Drug:

    • Total Drug (D_total): Take 100 µL of the original, un-centrifuged liposome suspension. Add 900 µL of methanol or another suitable organic solvent to disrupt the liposomes and release the encapsulated drug.[15]

    • Free Drug (D_free): Take 100 µL of the supernatant collected in step 1 and add 900 µL of the same organic solvent.

    • Quantify the concentration of anacardic acid in both samples using a pre-validated HPLC method or UV-Vis spectrophotometry (λmax ≈ 312 nm).[17]

  • Calculation:

    • Calculate the EE% using the following formula:[15] EE% = [(D_total - D_free) / D_total] * 100

Visualizations and Expected Results
Workflow Diagram

Liposome_Preparation_Workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization mix 1. Lipid & Drug Mixing in Solvent film 2. Thin-Film Formation mix->film Rotary Evaporation hydrate 3. Hydration (Forms MLVs) film->hydrate Add warm buffer extrude 4. Extrusion (Size Reduction) hydrate->extrude Pass through membranes product Final Product: Anacardic Acid LUVs extrude->product dls Size, PDI, Zeta (DLS) ee Encapsulation Efficiency (EE%) product->dls product->ee Anacardic_Acid_Liposome cluster_bilayer Phospholipid Bilayer p1 p6 p1->p6 p2 p7 p2->p7 p3 p8 p3->p8 p4 p9 p4->p9 p5 p10 p5->p10 aa1 AA aa2 AA aa3 AA l_head Hydrophilic Head (Phosphocholine) l_head->p1 l_tail Hydrophobic Tail (Fatty Acid) l_tail->p7 l_aa Anacardic Acid (in bilayer) l_aa->aa2 l_core Aqueous Core (PBS Buffer)

Caption: Anacardic acid embedded in a liposome bilayer.

Table of Expected Results
ParameterTarget ValueAcceptance CriteriaRationale
Z-Average Diameter ~100 - 120 nm90 - 140 nmSize affects circulation time and biodistribution. [13]
Polydispersity Index (PDI) < 0.15≤ 0.2Indicates a narrow, uniform size distribution. [14]
Zeta Potential ~ -5 to -20 mV0 to -30 mVSlightly negative charge is typical for neutral PC lipids and prevents aggregation.
Encapsulation Efficiency (EE%) > 85%≥ 80%High EE% is expected for hydrophobic drugs using the thin-film method. [9]
Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Large particle size / High PDI Inefficient extrusion; lipids gelled during extrusion; improper hydration.Ensure extrusion temperature is well above lipid Tc. Increase the number of extrusion passes. Ensure vigorous agitation during hydration.
Low Encapsulation Efficiency Drug precipitation during hydration; lipid:drug ratio too low; liposome disruption.Ensure complete dissolution in the organic phase. Decrease the initial drug loading. Handle liposome suspension gently.
Two or more peaks in DLS Liposome aggregation; presence of lipid micelles or drug crystals.Check zeta potential (if too neutral, consider adding charged lipid). Filter sample before DLS. Verify drug solubility limits.
No liposomes formed (solution clear) Hydration temperature was below Tc; incomplete film formation.Verify water bath and extruder temperature. Ensure all solvent is removed to form a dry, uniform film.
References
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • protocols.io. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion. Retrieved from [Link]

  • Genie Enterprise. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • Laouini, A., et al. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, March 21). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from [Link]

  • SciSpace. (n.d.). Method for determining drug encapsulation efficiency in liposomes. Retrieved from [Link]

  • ResearchGate. (2025, April 15). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?. Retrieved from [Link]

  • Cureus. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lipid-based Basic Characterization Service. Retrieved from [Link]

  • CD Formulation. (n.d.). Encapsulation Efficiency (EE%) Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Anacardic acids. Retrieved from [Link]

  • MDPI. (2025, May 28). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities. Retrieved from [Link]

  • Hanafiah, Z. M., et al. (2021, April 16). Physicochemical characteristics of liposome encapsulation of stingless bees' propolis. PMC. Retrieved from [Link]

  • MDPI. (2020, November 26). Effects of Lipid-Based Encapsulation on the Bioaccessibility and Bioavailability of Phenolic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102980963A - Method for determining drug encapsulation efficiency in liposomes.
  • Preprints.org. (2025, May 14). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Retrieved from [Link]

  • Wang, S., et al. (n.d.). Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis. PMC. Retrieved from [Link]

  • de Oliveira, G. P., et al. (2017, March 16). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. PMC. Retrieved from [Link]

  • MDPI. (2017, March 16). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Retrieved from [Link]

  • RayBiotech. (n.d.). Anacardic acid. Retrieved from [Link]

  • Journal of Science and Technology of Agriculture. (2024, March 1). Extraction of Anacardic Acid and its Applications. A review. Retrieved from [Link]

  • Food Safety Commission of Japan. (2006, May 29). Risk Assessment Report Anacardic Acid. Retrieved from [Link]

  • MDPI. (2025, March 16). Study of Electrochemical Transformation of Anacardic Acid from Cashew (Anacardium occidentale) Nut Shell Liquid. Retrieved from [Link]

Sources

Advanced Protocols for the Derivatization of 6-Pentadecenylsalicylic Acid: Methylation and Acetylation Strategies for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of 6-Pentadecenylsalicylic Acid

6-Pentadecenylsalicylic acid, a prominent member of the anacardic acid family found in sources such as the cashew nut shell liquid (Anacardium occidentale), is a lipophilic phenolic acid with a growing portfolio of intriguing biological activities.[1][2] Its unique structure, featuring a salicylic acid core with a long unsaturated alkyl chain, underpins its potential as a scaffold for the development of novel therapeutics.[1] The carboxyl and phenolic hydroxyl groups are key functional handles that can be chemically modified to modulate the molecule's physicochemical properties, bioavailability, and target engagement.

This comprehensive guide provides detailed application notes and robust protocols for two fundamental derivatization procedures: methylation of the carboxylic acid and acetylation of the phenolic hydroxyl group. These modifications are critical first steps in structure-activity relationship (SAR) studies, enabling researchers to probe the individual contributions of these functional groups to the molecule's overall bioactivity. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices and methods for the thorough characterization of the resulting derivatives.

I. Methylation of 6-Pentadecenylsalicylic Acid: Esterification of the Carboxylic Acid Moiety

The methylation of the carboxylic acid group of 6-pentadecenylsalicylic acid yields methyl 6-pentadecenylsalicylate. This esterification reaction can significantly alter the compound's polarity, membrane permeability, and metabolic stability. Two primary methods are presented: a classic Fischer-Speier esterification using methanol and a sulfuric acid catalyst, and a milder approach using dimethyl sulfate with a weak base.

Rationale for Method Selection

The presence of the long C15 alkyl chain in 6-pentadecenylsalicylic acid renders the molecule significantly non-polar.[3] This property dictates the choice of solvents and reaction conditions. While Fischer-Speier esterification is a robust and scalable method, the use of a large excess of the alcohol reactant as the solvent is advantageous to ensure the solubility of the lipophilic starting material.[4][5] The alternative use of dimethyl sulfate offers a highly regioselective methylation of the more acidic carboxylic acid proton over the phenolic proton, especially when a carefully chosen base like sodium bicarbonate is used.[6][7] This method can be performed under solvent-free conditions, which can be advantageous for simplifying work-up procedures.[6][8]

Protocol 1: Fischer-Speier Esterification

This protocol is a robust method for achieving high yields of the methyl ester.

Materials:

  • 6-Pentadecenylsalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-pentadecenylsalicylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of starting material).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% of the starting material) to the solution.[9]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted starting material), and finally with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-pentadecenylsalicylate.

  • Purify the crude product by column chromatography.

Protocol 2: Methylation with Dimethyl Sulfate

This method offers high regioselectivity for the carboxylic acid.

Materials:

  • 6-Pentadecenylsalicylic acid

  • Dimethyl sulfate (DMS)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 6-pentadecenylsalicylic acid (1.0 eq) and sodium bicarbonate (1.0-1.2 eq).[6]

  • Heat the mixture to approximately 90°C with stirring for 30 minutes to facilitate the formation of the sodium salt.[6]

  • Add dimethyl sulfate (2.0 eq) to the reaction mixture and continue stirring at 90°C for 90 minutes.[6][7]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water and dichloromethane to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution to quench any remaining DMS.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification and Characterization of Methyl 6-Pentadecenylsalicylate
ParameterMethodDetails
Purification Column ChromatographyStationary Phase: Silica gel. Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate) is recommended.[10][11][12]
Characterization ¹H NMR Expect characteristic signals for the methyl ester protons (~3.9 ppm, singlet, 3H), aromatic protons, and the long alkyl chain protons (multiple signals between ~0.8 and 2.8 ppm).[13]
¹³C NMR Expect signals for the ester carbonyl (~170 ppm), aromatic carbons, the methyl ester carbon (~52 ppm), and the numerous carbons of the alkyl chain.[14][15]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of methyl 6-pentadecenylsalicylate should be observed.[14]

Diagram of Methylation Workflow

methylation_workflow start 6-Pentadecenylsalicylic Acid reagents Reagents: Methanol/H₂SO₄ or DMS/NaHCO₃ start->reagents Add reaction Reaction: Reflux or Heating reagents->reaction Initiate workup Aqueous Work-up & Extraction reaction->workup Proceed to purification Column Chromatography workup->purification Isolate Crude product Methyl 6-Pentadecenylsalicylate purification->product Obtain Pure analysis Characterization: NMR, MS product->analysis

Caption: Workflow for the methylation of 6-pentadecenylsalicylic acid.

II. Acetylation of 6-Pentadecenylsalicylic Acid: Masking the Phenolic Hydroxyl Group

Acetylation of the phenolic hydroxyl group of 6-pentadecenylsalicylic acid yields acetyl-6-pentadecenylsalicylic acid. This modification can influence the molecule's antioxidant properties and its ability to act as a hydrogen bond donor, which can have profound effects on its biological activity.

Rationale for Method Selection

The acetylation of phenols is a well-established transformation.[16] The use of acetic anhydride in the presence of a base catalyst like pyridine is a classic and highly effective method.[17][18] Pyridine acts as a nucleophilic catalyst and also serves to neutralize the acetic acid byproduct.[18][19] The non-polar nature of the starting material is well-accommodated in pyridine, which acts as both a catalyst and a solvent. For a more environmentally benign approach, solvent-free conditions with a solid-supported catalyst could be explored, although optimization for this specific substrate would be necessary.[20]

Protocol: Acetylation with Acetic Anhydride and Pyridine

This protocol is a reliable method for the acetylation of the phenolic hydroxyl group.

Materials:

  • 6-Pentadecenylsalicylic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-pentadecenylsalicylic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[17]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 eq) to the stirred solution.[17]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-4 hours).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure.[18]

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated sodium bicarbonate solution, and brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetyl-6-pentadecenylsalicylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Characterization of Acetyl-6-Pentadecenylsalicylic Acid
ParameterMethodDetails
Purification Recrystallization or Column ChromatographyRecrystallization: A mixed solvent system such as ethanol/water may be effective.[21][22][23] Column Chromatography: A similar eluent system to the methylation product (gradient of ethyl acetate in hexanes) can be employed.[10][12][24][25]
Characterization ¹H NMR Look for the appearance of a new singlet for the acetyl methyl protons (~2.3 ppm, 3H). The chemical shifts of the aromatic protons will also be altered compared to the starting material.[9][26]
¹³C NMR A new signal for the acetyl carbonyl (~169 ppm) and the acetyl methyl carbon (~21 ppm) should be present.[15]
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of acetyl-6-pentadecenylsalicylic acid. Fragmentation patterns may show the loss of the acetyl group.[27][28][29]

Diagram of Acetylation Workflow

acetylation_workflow start_acetylation 6-Pentadecenylsalicylic Acid reagents_acetylation Reagents: Acetic Anhydride & Pyridine start_acetylation->reagents_acetylation Add reaction_acetylation Reaction: 0°C to Room Temp. reagents_acetylation->reaction_acetylation Initiate workup_acetylation Quench & Aqueous Work-up reaction_acetylation->workup_acetylation Proceed to purification_acetylation Recrystallization or Column Chromatography workup_acetylation->purification_acetylation Isolate Crude product_acetylation Acetyl-6-Pentadecenyl- salicylic Acid purification_acetylation->product_acetylation Obtain Pure analysis_acetylation Characterization: NMR, MS product_acetylation->analysis_acetylation

Caption: Workflow for the acetylation of 6-pentadecenylsalicylic acid.

Conclusion

The methylation and acetylation of 6-pentadecenylsalicylic acid are fundamental transformations that pave the way for a deeper understanding of its therapeutic potential. The protocols provided in this guide are designed to be both practical and informative, offering researchers and drug development professionals a solid foundation for synthesizing and characterizing these important derivatives. By carefully considering the impact of the long alkyl chain on the molecule's properties and adapting classical organic reactions accordingly, these derivatives can be efficiently prepared and purified. The subsequent biological evaluation of these compounds will undoubtedly contribute to the growing body of knowledge surrounding this fascinating class of natural products and may lead to the discovery of new and effective therapeutic agents.

References

  • Synthesis and Characterization of an Anacardic Acid Derivative of Thiazolidinedione. (n.d.). Kimika.
  • Synthesis, Characterization, Evaluation of Interfacial Properties and Antibacterial Activities of Dicarboxylate Anacardic Acid Derivatives from Cashew Nut Shell Liquid of Anacardium occidentale L. (n.d.). Request PDF. [Link]

  • anacardic acid derivatives: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions. (n.d.). Portico. [Link]

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2026, January 7). MDPI. [Link]

  • Alkyl chain length effect on the partition behavior of phenolics in sunflower oil-in-water emulsion using an excess of Brij 35 as emulsifier. (n.d.). ResearchGate. [Link]

  • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap Eureka. [Link]

  • Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions. (2022, April 4). WUR eDepot. [Link]

  • Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay. (2018, June 28). Gavin Publishers. [Link]

  • The impact of the length of alkyl chain on the behavior of benzyl alcohol homologues – the interplay between dispersive and hydrogen bond interactions. (n.d.). RSC Publishing. [Link]

  • Improved Synthesis of Anacardic Acids, 6-Pentadecylsalicylic Acid and 6-[8(Z)-Pentadecenyl]salicylic Acid, from Aldehyde and Acetoacetate. (n.d.). J-STAGE. [Link]

  • dimethyl sulfate. (n.d.). Organic Syntheses Procedure. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (n.d.). PMC. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021, October 6). Glycoscience Protocols (GlycoPODv2). [Link]

  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (n.d.). OUCI. [Link]

  • The Fischer Esterification: Methyl Salicylate. (2016, July 28). YouTube. [Link]

  • How can I get acetylation with acetic anhydride and prydine? (2014, August 12). ResearchGate. [Link]

  • NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring. (n.d.). PLOS. [Link]

  • Acid to Ester - Fischer Esterification. (n.d.). Common Organic Chemistry. [Link]

  • Dimethyl sulfate: a secret tool for methylation. (2025, August 27). LookChem. [Link]

  • The recrystallization and dissolution of acetylsalicylic acid. (n.d.). UBC Library Open Collections. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2024, February 21). ResearchGate. [Link]

  • Chemical structure of 6-pentadecyl salicylic acid (6SA). (n.d.). ResearchGate. [Link]

  • 2.3: Synthesis and Recrystallization of Aspirin. (2023, May 7). Chemistry LibreTexts. [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification. (2024, September 6). ResearchGate. [Link]

  • APPENDIX 3E Column Chromatography. (n.d.). SciSpace. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • Methyl Salicylate Preparation Using Esterification Report. (2024, November 11). IvyPanda. [Link]

  • How can I get my resolved compound with the eluent in column chromatography? (2015, November 26). ResearchGate. [Link]

  • Green catalytic process for the synthesis of acetyl salicylic acid. (n.d.).
  • Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Biotage. [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). Zenodo. [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0171019). (n.d.). NP-MRD. [Link]

  • Recrystallization of S.A..pdf. (n.d.). Mansoura University. [Link]

  • Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers. (2008, June 15). PubMed. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. [Link]

  • Reaction of acetylation of salicylic acid. (n.d.). BYJU'S. [Link]

  • Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers. (n.d.). Semantic Scholar. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. [Link]

  • Deeper Insight into the Pyrolysis of Acetysalicylic Acid by Means of Thermogravimetry and Mass Spectrometry, Part 4. (2022, May 31). NETZSCH Analyzing & Testing. [Link]

  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. (n.d.). ScienceDirect. [Link]

  • Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. (n.d.). arkat usa. [Link]

Sources

Application Note: Isolating 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the isolation and purification of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a prominent monoene constituent of the anacardic acids found in Cashew Nut Shell Liquid (CNSL). The methodology centers on the use of normal-phase column chromatography, a robust and scalable technique for separating complex mixtures of natural products. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering in-depth technical guidance and the scientific rationale behind the experimental choices.

Introduction: The Significance of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a member of the anacardic acid family, is a phenolic lipid naturally occurring in the shell of the cashew nut (Anacardium occidentale)[1]. These compounds are of significant interest to the pharmaceutical and chemical industries due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties[2]. The specific mono-unsaturated nature of the C15 alkyl chain in the target molecule confers particular physicochemical properties that are key to its biological function and require a tailored purification strategy.

The primary source of anacardic acids is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry. Natural CNSL is a complex mixture of anacardic acids (typically 70-90%), cardol, cardanol, and other phenolic compounds[1]. The structural similarities between these components, particularly the presence of a long alkyl chain, present a significant purification challenge. Column chromatography offers a reliable and efficient method for isolating the desired anacardic acid from this intricate matrix.

The Chromatographic Rationale: A Tale of Polarity

The successful separation of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid from other CNSL components hinges on the principles of adsorption chromatography, specifically normal-phase chromatography. In this modality, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. The separation is governed by the differential adsorption of the sample components onto the stationary phase.

  • The Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this application. Its surface is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds with polar functional groups of the molecules in the mixture.

  • The Mobile Phase: A non-polar solvent system, typically based on hexane, is employed to carry the sample through the column. The polarity of the mobile phase is fine-tuned by the addition of a more polar solvent, such as ethyl acetate or isopropanol, to control the elution of the compounds.

  • The Separation Mechanism: The various components of CNSL exhibit a range of polarities. Anacardic acids, with their carboxylic acid and phenolic hydroxyl groups, are relatively polar. Cardols are also polar due to their resorcinolic ring, while cardanols are less polar. Within the anacardic acid fraction, the degree of unsaturation in the alkyl chain also subtly influences polarity, with more unsaturated chains being slightly more polar. In normal-phase chromatography, the most polar compounds will adsorb more strongly to the silica gel and thus elute later, while the less polar compounds will travel through the column more quickly.

Experimental Workflow: From Crude Extract to Pure Compound

The overall process for isolating 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid can be broken down into four key stages: initial extraction from CNSL, column chromatographic separation, fraction analysis, and final characterization.

workflow cluster_extraction Initial Extraction cluster_chromatography Column Chromatography cluster_analysis Fraction Analysis cluster_characterization Characterization start Cashew Nut Shell Liquid (CNSL) extraction Solvent Extraction (e.g., Hexane) start->extraction precipitation Calcium Anacardate Precipitation (Optional) extraction->precipitation acidification Acidification & Extraction with Ethyl Acetate precipitation->acidification crude_extract Crude Anacardic Acid Extract acidification->crude_extract column_prep Column Packing (Silica Gel) sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc Thin-Layer Chromatography (TLC) fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation purity_assessment Purity Assessment (HPLC, NMR) solvent_evaporation->purity_assessment final_product Pure 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid purity_assessment->final_product

Figure 1: Experimental workflow for the isolation of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid.

Detailed Protocol

Part A: Initial Extraction of Anacardic Acids from CNSL

This initial step aims to enrich the anacardic acid content from the crude CNSL.

Materials:

  • Crude Cashew Nut Shell Liquid (CNSL)

  • Hexane

  • Methanol

  • Calcium Hydroxide (Ca(OH)₂)

  • Hydrochloric Acid (HCl), 11 M

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve 100 g of natural CNSL in methanol containing 5% water[3].

  • Precipitation: Slowly add 50 g of calcium hydroxide to the solution while stirring. The anacardic acids will precipitate as calcium anacardate[3].

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with methanol to remove non-acidic components[3].

  • Heating: Heat the calcium anacardate precipitate at 45-50 °C for 3 hours[3].

  • Acidification and Extraction: Suspend the dried precipitate in distilled water and acidify with 11 M HCl. Extract the liberated anacardic acids with ethyl acetate[3].

  • Drying and Concentration: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude anacardic acid mixture[3].

Part B: Column Chromatography

This is the core purification step.

Materials:

  • Silica gel (60 Å, 230-400 mesh) for column chromatography

  • Crude anacardic acid extract

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetic Acid (glacial)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve a known amount of the crude anacardic acid extract in a minimal volume of the initial mobile phase.

  • Sample Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase. A gradient elution is recommended for optimal separation. Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. A small amount of acetic acid (e.g., 1%) can be added to the mobile phase to improve the peak shape of the acidic compounds[1].

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually in test tubes.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)High surface area and polarity for effective adsorption of anacardic acids.
Mobile Phase n-Hexane:Ethyl Acetate gradient with 1% Acetic AcidAllows for the sequential elution of compounds with increasing polarity. Acetic acid suppresses the ionization of the carboxylic acid group, reducing tailing.
Elution Gradient Start with 100% n-Hexane and gradually increase to a higher concentration of Ethyl Acetate (e.g., up to 50%)This ensures that less polar impurities are washed out first, followed by the anacardic acids.
Detection UV at 280 nm for HPLC analysis[3] or TLC with a suitable stain.The aromatic ring of anacardic acid absorbs UV light.
Part C: Fraction Analysis

Monitoring the collected fractions is crucial for identifying those containing the pure target compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., n-hexane:ethyl acetate:acetic acid in a suitable ratio)

  • UV lamp (254 nm)

  • Staining solution (e.g., vanillin-sulfuric acid)

Procedure:

  • Spotting: Spot a small amount of each collected fraction onto a TLC plate.

  • Development: Develop the TLC plate in a chamber saturated with the chosen mobile phase. A mobile phase of methanol:chloroform (9:1) has also been reported to be effective for TLC analysis of anacardic acid[4][5].

  • Visualization: Visualize the spots under a UV lamp. The desired anacardic acid should appear as a single spot in the pure fractions. Staining with a suitable reagent can also be used for visualization.

  • Pooling: Combine the fractions that show a single spot corresponding to the desired 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid.

Part D: Final Characterization

The identity and purity of the isolated compound should be confirmed using analytical techniques.

Procedure:

  • Solvent Removal: Evaporate the solvent from the pooled pure fractions using a rotary evaporator.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Analyze the purity of the isolated compound using either normal-phase or reversed-phase HPLC. For reversed-phase HPLC, a C18 column with a mobile phase of acetonitrile and water (acidified with acetic acid to pH 3.0) is suitable[6][7]. For normal-phase HPLC, a mobile phase of n-hexane and isopropanol with 0.1% trifluoroacetic acid can be used[8][9].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the isolated compound. The characteristic signals for the aromatic protons, the double bond protons of the alkyl chain, and the carboxylic acid proton should be present[3].

    • Mass Spectrometry (MS): Determine the molecular weight of the compound to further confirm its identity.

Concluding Remarks

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach for the isolation of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid from Cashew Nut Shell Liquid. By understanding the principles of normal-phase column chromatography and carefully controlling the experimental parameters, researchers can achieve high purity of the target compound. The successful isolation of this anacardic acid opens avenues for further investigation into its biological activities and potential therapeutic applications.

References

  • da Silva FFM, de Medeiros Costa AK, Barbosa PT, de Paiva Mota JC, de Lemos TLG, et al. (2018) Extraction, Isolation and Chemical Modification of the Anacardic Acids from the Peel of the Cashew Nuts (Anacardium occidentale L.) and Biological Assay. Curr Res Bioorg Org Chem: CRBOC-110. [Link]

  • Mazzetto, S. E., Lomonaco, D., & Mele, G. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Molecules, 22(3), 479. [Link]

  • Kumar, S., Bhadregowda, D. G., Vathsala, D., Mantelingu, K., & Rangappa, K. S. (2013). Development and validation of a normal phase HPLC method for separation of anacardic acid isomers in cashew nut shell liquid. Journal of Chemical and Pharmaceutical Research, 5(5), 369-373. [Link]

  • Paramashivappa, R., Kumar, P. P., Vithayathil, P. J., & Rao, A. S. (2001). Separation and purification of cardol, cardanol and anacardic acid from cashew (Anacardium occidentale L.) nut-shell liquid using a simple two-step column chromatography. Journal of agricultural and food chemistry, 49(5), 2548-2551. [Link]

  • Kumar, S., Bhadregowda, D. G., Vathsala, D., Mantelingu, K., & Rangappa, K. S. (2013). Development and validation of a normal phase HPLC method for separation of anacardic acid isomers in cashew nut shell liquid. CABI Digital Library. [Link]

  • de Oliveira, I. P., de Morais, S. M., de Lemos, T. L. G., & de Oliveira, A. C. (2018). Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. Journal of chromatographic science, 56(4), 300–306. [Link]

  • de Oliveira, I. P., de Morais, S. M., de Lemos, T. L. G., & de Oliveira, A. C. (2018). Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. ResearchGate. [Link]

  • Philip, J. Y. N., Francisco, J. da C., & Sjöberg, P. J. R. (2008). Isolation of Anacardic Acid from Natural Cashew Nut Shell Liquid (CNSL) Using Supercritical Carbon Dioxide. Journal of Agricultural and Food Chemistry, 56(20), 9350–9354. [Link]

  • de Oliveira, I. P., de Morais, S. M., de Lemos, T. L. G., & de Oliveira, A. C. (2018). Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. Journal of Chromatographic Science, 56(4), 300–306. [Link]

  • Kumar, S., Bhadregowda, D. G., Vathsala, D., Mantelingu, K., & Rangappa, K. S. (2013). Development and validation of a normal phase HPLC method for separation of anacardic acid isomers in cashew nut shell liquid. Semantic Scholar. [Link]

  • Philip, J. Y. N., Francisco, J. da C., & Sjöberg, P. J. R. (2008). Isolation of Anacardic Acid from Natural Cashew Nut Shell Liquid (CNSL) Using Supercritical Carbon Dioxide. Lund University Publications. [Link]

  • da Silva, J. C. C., de Medeiros, A. C. D., de Oliveira, A. C., & de Morais, S. M. (2023). Validation of a Method for Anacardic Acid Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector. Molecules, 28(14), 5539. [Link]

  • Vega, Y., et al. (2024). Extraction of Anacardic Acid and its Applications. A review. Journal of Science and Technological Applications, 18, art 108, 1-9. [Link]

  • Philip, J. Y. N., Francisco, J. da C., & Sjöberg, P. J. R. (2008). Isolation of Anacardic Acid via scCO2. Scribd. [Link]

  • Harvey, M. T. (1947). U.S. Patent No. 2,431,127. Washington, DC: U.S.
  • Kumar, S., Bhadregowda, D. G., Vathsala, D., Mantelingu, K., & Rangappa, K. S. (2013). Development and validation of a normal phase HPLC method for separation of anacardic acid isomers in cashew nut shell liquid. ResearchGate. [Link]

  • Oiram Filho, G. S., et al. (2018). Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. Semantic Scholar. [Link]

  • Paramashivappa, R., Kumar, P. P., Vithayathil, P. J., & Rao, A. S. (2014). Separation and purification of cardol, cardanol and anacardic acid from cashew (Anacardium occidentale L.) nut. Widya Mandala Surabaya Catholic University Repository. [Link]

  • Ghadge, S. S., & Shinde, S. S. (2021). Physiochemical Analysis and Extraction of Anacardic Acid in Cashew Apple Vengurla 4, vengurla 7 Varieties. International Journal of Food Science and Nutrition, 6(4), 11-16. [Link]

  • ResearchGate. (n.d.). Results of anacardic acid TLC test Compounds that are said to be pure... [Image]. Retrieved from [Link]

  • Anacardic Acid Isolation from Cashew Seed Skin. (n.d.). Academia.edu. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC separation of anacardic acid degradation during 48-hours incubation... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5388781, 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid. Retrieved February 23, 2026 from [Link].

  • U.S. Environmental Protection Agency. (2025). 2-Hydroxy-6-(8-oxooctyl)benzoic acid Properties. Retrieved February 23, 2026 from [Link].

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • de la Cruz, J. P., & del Rosario, E. J. (2016). Synthesis and Characterization of an Anacardic Acid Derivative of Thiazolidinedione. Kimika, 27(2), 1-8. [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-6-(8Z-pentadecenyl)-benzoic-acid. Retrieved February 23, 2026 from [Link].

  • FooDB. (2020). Showing Compound 2-Hydroxy-6-pentadecylbenzoic acid (FDB000869). Retrieved February 23, 2026 from [Link].

  • University of Pretoria. (n.d.). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, dec-2-yl ester. Retrieved February 23, 2026 from [Link].

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- on Newcrom R1 HPLC column. Retrieved February 23, 2026 from [Link]

Sources

Application Notes and Protocols for Dosing 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a member of the ginkgolic acid (GA) family, specifically the C15:1 variant, is a naturally occurring alkylphenol derived from the leaves and seed coats of Ginkgo biloba. This compound has garnered significant interest within the research community for its diverse biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial properties.[1] A primary mechanism of action for ginkgolic acid is the inhibition of protein SUMOylation, a critical post-translational modification process, by selectively blocking the formation of the E1-SUMO intermediate.[2][3] This guide provides a comprehensive overview of dosing guidelines, administration protocols, and key considerations for the use of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid and its related analogue, ginkgolic acid C17:1, in murine models.

Mechanism of Action: Inhibition of SUMOylation

Ginkgolic acid exerts its biological effects primarily by targeting the Small Ubiquitin-like Modifier (SUMO) pathway. This pathway is a crucial regulator of a myriad of cellular processes. The inhibitory action of ginkgolic acid occurs at the initial step of the SUMOylation cascade, where it directly binds to the E1 activating enzyme (a heterodimer of SAE1 and SAE2), thereby preventing the formation of the E1-SUMO thioester complex.[1][2] This blockage effectively halts the downstream transfer of SUMO to the E2 conjugating enzyme (Ubc9) and subsequently to target proteins, a process often facilitated by E3 ligases.

SUMOylation_Pathway preSUMO pro-SUMO SUMO Mature SUMO-GG preSUMO->SUMO SENPs (Maturation) E1 E1 (SAE1/SAE2) SUMO->E1 ATP E2 E2 (Ubc9) E1->E2 SUMO Transfer SUMO_Target SUMOylated Target Protein E2->SUMO_Target Conjugation E3 E3 Ligase E3->SUMO_Target Conjugation Target Target Protein Target->SUMO_Target Conjugation SENP_deconjugation SENPs SUMO_Target->Target De-conjugation GA Ginkgolic Acid GA->E1 Inhibition

Caption: The SUMOylation pathway and the inhibitory action of Ginkgolic Acid.

Dosing Guidelines for Murine Models

The appropriate dosage of ginkgolic acid in murine models is highly dependent on the specific research question, the disease model, and the route of administration. The following table summarizes reported dosing regimens from various studies.

Ginkgolic Acid VariantMouse ModelApplicationDoseRoute of AdministrationDosing RegimenKey FindingsReference
C15:1Xenograft (Nasopharyngeal Carcinoma)Anti-tumor15 mg/kgGastric Gavage3 times/week for 3 weeksInhibited tumor growth[4]
C15:1Xenograft (Pancreatic Cancer)Anti-tumor50 mg/kgOral GavageDaily for 4 weeksRestrained tumor growth[5]
C15:1Pneumonia Model (S. aureus)Antibacterial25 mg/kgIntraperitoneal (IP)Single dose 2h before bacterial challengeSignificantly decreased bacterial loads[6]
C17:1Xenograft (Gastric Cancer)Anti-tumor7.5, 15, or 30 mg/kgIntraperitoneal (IP)Daily for 28 daysDose-dependently reduced tumor growth[4]
C17:1Xenograft (Hepatoblastoma)Anti-tumor20-80 mg/kgIntraperitoneal (IP)Every other day for 2 weeksDose-dependently inhibited tumor growth[4]
UnspecifiedAcute Liver Injury ModelToxicology400 mg/kgIntraperitoneal (IP)Single doseInduced liver damage[1]

Preparation and Administration Protocols

Due to the lipophilic nature of ginkgolic acid, proper formulation is critical for its effective administration in vivo.

Vehicle Preparation

For many in vivo studies, ginkgolic acid is dissolved in a vehicle composed of Dimethyl Sulfoxide (DMSO) and an oil, such as corn oil.

Example Vehicle Formulation:

  • 10% DMSO in Corn Oil:

    • Dissolve the desired amount of ginkgolic acid in a minimal volume of 100% DMSO.

    • Once fully dissolved, add the appropriate volume of corn oil to achieve a final DMSO concentration of 10%.

    • Vortex thoroughly to ensure a homogenous solution.

For oral gavage, ginkgolic acid can also be suspended in saline.

Example Suspension Formulation:

  • Suspension in Saline:

    • Weigh the required amount of ginkgolic acid.

    • Add a small amount of a suitable suspending agent (e.g., 0.5% carboxymethylcellulose) to the saline.

    • Add the ginkgolic acid to the saline solution and vortex or sonicate until a uniform suspension is achieved.

Administration Protocols

The following are detailed, step-by-step protocols for intraperitoneal injection and oral gavage in mice.

Experimental_Workflow start Start prep Prepare Ginkgolic Acid Formulation start->prep animal_prep Animal Preparation (Acclimatization, Weighing) prep->animal_prep admin_choice Route of Administration animal_prep->admin_choice ip_injection Intraperitoneal (IP) Injection admin_choice->ip_injection IP oral_gavage Oral Gavage admin_choice->oral_gavage Oral monitoring Post-Administration Monitoring ip_injection->monitoring oral_gavage->monitoring data_collection Data Collection (e.g., Tumor Measurement, Tissue Harvest) monitoring->data_collection end End data_collection->end

Caption: General experimental workflow for in vivo studies with Ginkgolic Acid.

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection Site: Tilt the mouse slightly head-down and identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the needle and syringe and re-attempt at a different site with a fresh needle.

  • Injection: Slowly and steadily inject the ginkgolic acid formulation.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for an adult mouse).

  • Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth to reach the stomach.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

  • Administration: Once the needle is in the stomach, administer the ginkgolic acid suspension slowly.

  • Withdrawal: Gently remove the needle in a single, smooth motion.

  • Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Safety and Toxicological Considerations

While ginkgolic acids have shown therapeutic potential, it is important to be aware of their toxicological profile. High doses of ginkgolic acid can induce adverse effects.

  • Hepatotoxicity: An intraperitoneal injection of 400 mg/kg of ginkgolic acid in mice was shown to cause liver damage, characterized by increased serum transaminase levels and hepatocyte apoptosis.[1]

  • General Toxicity: In standardized Ginkgo biloba extracts, the ginkgolic acid content is typically limited to less than 5 ppm due to its potential toxicity.[2][7]

  • Carcinogenicity: Long-term studies by the National Toxicology Program on a Ginkgo biloba extract (which contains ginkgolic acids) showed evidence of carcinogenic activity in the livers of mice at doses of 200 mg/kg/day and higher.[8][9]

Researchers should carefully consider the dose and duration of treatment and include appropriate monitoring for signs of toxicity in their experimental design.

Conclusion

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid and its analogues are valuable research tools for investigating a range of biological processes, largely through their potent inhibition of the SUMOylation pathway. The successful application of these compounds in murine models relies on careful consideration of the experimental context to select the appropriate dose, route of administration, and formulation. By following the guidelines and protocols outlined in this document, researchers can enhance the reproducibility and reliability of their in vivo studies.

References

  • Ginkgolic acids induce liver injury in mice through cell cycle arrest and immune stress under specific condition. Toxicon. 2024 Jul:245:107788. [Link]

  • The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba. World Scientific Publishing. 2025 Jan 29. [Link]

  • Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis. Frontiers in Immunology. 2023 Jan 19;13:1088615. [Link]

  • Fukuda I, Ito A, Hirai G, et al. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate. Chemistry & Biology. 2009 Feb 27;16(2):133-40. [Link]

  • Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy. MDPI. 2022 Nov 26;15(12):1469. [Link]

  • Ginkgo biloba Extracts: A Review of the Pharmacokinetics of the Active Ingredients. Ovid. [Link]

  • Ude C, Schubert-Zsilavecz M, Wurglics M. Ginkgo biloba extracts: a review of the pharmacokinetics of the active ingredients. Clinical Pharmacokinetics. 2013 Sep;52(9):727-49. [Link]

  • Evidence for immunotoxic effects of crude Ginkgo biloba L. leaf extracts using the popliteal lymph node assay in the mouse. ResearchGate. [Link]

  • Wen Z, Zhao Y, Gong Z, et al. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis. Microbiology Spectrum. 2022 Jan 12;10(1):e01535-21. [Link]

  • In Vivo Genotoxicity of Ginkgo Biloba Extract in gpt Delta Mice and Constitutive Androstane Receptor Knockout Mice. Toxicological Sciences. 2014 Aug 15;141(2):339-48. [Link]

  • Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy. MDPI. 2022 Nov 26;15(12):1469. [Link]

  • Pharmacokinetics and Bioavailability of a Ginkgo Biloba Extract. ResearchGate. [Link]

  • Li Y, Wang Y, Yang X, et al. Ginkgol C17:1 inhibits tumor growth by blunting the EGF- PI3K/Akt signaling pathway. Journal of Biomedical Research. 2017 Mar;31(3):232-239. [Link]

  • Kotakadi VS, Jin Y, Hofseth AB, et al. Ginkgo biloba extract EGb 761 has anti-inflammatory properties and ameliorates colitis in mice by driving effector T cell apoptosis. Carcinogenesis. 2008 Oct;29(10):1799-806. [Link]

  • Proanthocyanidins from Ginkgo biloba extract EGb 761® exert antioxidative activity in vitro and antiamnesic activity in vivo. PMC. [Link]

  • Rider CV, Nyska A, Cora MC, et al. Toxicity and Carcinogenicity Studies of Ginkgo biloba extract in Rat and Mouse: Liver, Thyroid, and Nose are Targets. Toxicologic pathology. 2014;42(5):830-43. [Link]

  • Biber A. Pharmacokinetics of Ginkgo biloba extracts. Pharmacopsychiatry. 2003 Jun;36 Suppl 1:S32-7. [Link]

  • Li Y, Yang X, Wang Y, et al. Inhibitory effect of Ginkgol C17:1 on the biological behavior of tumor cells. Experimental and Therapeutic Medicine. 2017 Feb;13(2):642-648. [Link]

  • Intraperitoneal injection of ginkgolide B, a major active compound of Ginkgo biloba, dose-dependently increases the amount of wake and decreases non-rapid eye movement sleep in C57BL/6 mice. Neuroscience Letters. 2020 Mar 23;722:134832. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. 2021 Sep 21. [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. University of Arizona. [Link]

  • Oral Gavage In Mice and Rats. University of California, Santa Cruz. [Link]

  • Gerstmeier J, Seegers J, Witt F, et al. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis. Frontiers in Pharmacology. 2019 Jul 17;10:797. [Link]

  • Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase. PMC. [Link]

  • Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis. PMC. [Link]

  • Ginkgolic Acid C15:1. Amerigo Scientific. [Link]

  • Permitted daily exposure from preclinical studies of Ginkgo biloba L. dry extract. SciELO. [Link]

  • Hua Z, Wu C, Fan G, Tang Z, Cao F. The antibacterial activity and mechanism of ginkgolic acid C15:1. BMC Biotechnology. 2017 Jan 14;17(1):5. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis. PMC. [Link]

  • Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing. ResearchGate. [Link]

  • Method of preparation of an extract from Ginkgo biloba leaves and pharmaceuticals containing the extract.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a key anacardic acid. Our goal is to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its synthesis, with a focus on maximizing yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My overall yield is consistently low when synthesizing the target molecule. What are the most likely causes and how can I mitigate them?

Low yield is a multifaceted issue often stemming from side reactions, incomplete reactions, or product degradation. The primary culprits are typically thermal decomposition (decarboxylation) and suboptimal reaction conditions.

Answer:

The most significant cause of yield loss for 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid is its thermal instability, which leads to decarboxylation.[1] This salicylic acid derivative can readily lose carbon dioxide upon heating to form the corresponding phenol, cardanol.[2]

Key Troubleshooting Steps:

  • Temperature Control is Critical: Anacardic acid is highly susceptible to decarboxylation at elevated temperatures.[2][3] While some heat is necessary for certain reaction steps, prolonged exposure to high temperatures is detrimental.

    • Recommendation: For reactions involving the anacardic acid backbone, maintain temperatures as low as reasonably possible to achieve a satisfactory reaction rate. Studies have investigated optimal temperatures for processes like decarboxylation (when it is the desired reaction), with one study finding 145°C to be optimal for maximizing the conversion to cardanol, achieving a 66% yield.[4][5] When preserving the carboxylic acid is the goal, temperatures should be kept significantly lower.

  • Inert Atmosphere: The unsaturated alkyl chain is susceptible to oxidation, which can lead to polymerization and the formation of tarry byproducts.

    • Recommendation: Conduct all reaction steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Purity of Starting Materials: Impurities in the starting materials, especially if extracting anacardic acid from natural sources like Cashew Nut Shell Liquid (CNSL), can interfere with the reaction.[6]

    • Recommendation: Purify the starting anacardic acid or synthetic precursors prior to use. For CNSL-derived material, precipitation as a calcium salt followed by acidification is a common purification method.[7][8]

  • Choice of Synthesis Strategy: If constructing the molecule synthetically (as opposed to extraction), the choice of reactions is paramount.

    • Directed ortho-metalation: This can be a powerful tool for installing the carboxylic acid group, but the unprotected hydroxyl and carboxylic acid can interfere.[9][10] The use of a strong directing group, like a tertiary amide, may be necessary.[9][10]

    • Kolbe-Schmitt Reaction: This classic reaction can carboxylate a phenol. However, controlling the regioselectivity (ortho vs. para) is key. The choice of counterion is crucial; sodium phenoxides tend to favor ortho-carboxylation, which is desired for this synthesis, while potassium phenoxides favor the para product.[11][12]

Below is a decision-making workflow for troubleshooting low yields:

LowYield_Troubleshooting Start Low Yield Observed Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Route Evaluate Synthesis Route Start->Check_Route Temp_High Temperature too high? (>150°C for extended periods) Check_Temp->Temp_High Atmosphere_Issue Potential O2 leak? Check_Atmosphere->Atmosphere_Issue Purity_Issue Impurities present? Check_Purity->Purity_Issue Route_Issue Inefficient reaction? Check_Route->Route_Issue Optimize_Temp Action: Lower temp, reduce reaction time Temp_High->Optimize_Temp Yes Improve_Atmosphere Action: Purge system, check for leaks Atmosphere_Issue->Improve_Atmosphere Yes Purify_SM Action: Recrystallize or chromatograph starting material Purity_Issue->Purify_SM Yes Optimize_Route Action: Consider alternative catalysts or protecting groups Route_Issue->Optimize_Route Yes

Caption: Troubleshooting workflow for low yield.

Question 2: I am attempting a synthetic route involving a Grignard reaction to build the alkyl chain, but the reaction fails to initiate or gives a poor yield. What should I do?

Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate and the formation of byproducts are common issues.

Answer:

The success of a Grignard reaction hinges on two main factors: the complete absence of water and the activation of the magnesium surface.[13]

Key Troubleshooting Steps:

  • Absolute Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic impurities.

    • Protocol: All glassware must be rigorously oven-dried (overnight at >120°C) or flame-dried under vacuum immediately before use. Anhydrous solvents (typically diethyl ether or THF) are mandatory. Use freshly opened bottles or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone).[13]

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[13]

    • Activation Methods:

      • Iodine: Add a single small crystal of iodine to the flask with the magnesium. The disappearance of the purple color upon gentle warming indicates the reaction has initiated.[13]

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask under an inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts readily with the magnesium, and the resulting ethene bubbles are a visual cue of activation.

  • Controlled Addition Rate: The formation of the Grignard reagent is highly exothermic. Adding the alkyl halide too quickly can lead to a high local concentration, favoring the formation of Wurtz coupling byproducts (R-R).[13]

    • Recommendation: Add the alkyl halide dropwise via a syringe pump or an addition funnel to maintain a gentle reflux. If the reaction becomes too vigorous, cooling with a water bath may be necessary.

Table 1: Troubleshooting Grignard Reaction Failures

Problem Probable Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent.[13]2. Passivated magnesium surface.[13]1. Rigorously dry all components.2. Activate magnesium with iodine or 1,2-dibromoethane.
Low yield of Grignard reagent 1. Wurtz coupling (R-R) byproduct formation.2. Reaction with atmospheric CO₂ or O₂.1. Add alkyl halide slowly and with efficient stirring.2. Maintain a positive pressure of inert gas.
Reaction becomes uncontrollable Addition of alkyl halide is too fast.Slow the addition rate and use an ice bath to moderate the temperature.
Question 3: During a multi-step synthesis, how do I selectively protect the phenolic hydroxyl and carboxylic acid groups to prevent unwanted side reactions?

Protecting groups are essential for preventing the highly reactive hydroxyl and carboxylic acid functionalities from interfering with reactions elsewhere in the molecule.[14]

Answer:

The key is to choose protecting groups that are stable under the subsequent reaction conditions but can be removed selectively and under mild conditions that will not affect the rest of the molecule.[15]

Protecting the Phenolic Hydroxyl Group:

The phenol is acidic and its oxygen is nucleophilic. It's also a powerful activating group for the aromatic ring.[15]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust and widely used. They are stable to a wide range of non-acidic and non-fluoride conditions.

    • Protection: React the phenol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in DMF.

    • Deprotection: Cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[16]

  • Benzyl Ether (Bn): Very stable to both acidic and basic conditions.

    • Protection: React with benzyl bromide (BnBr) in the presence of a base like K₂CO₃ in acetone.

    • Deprotection: Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which will also reduce the double bond in the alkyl chain. This must be considered in the overall synthetic strategy.

Protecting the Carboxylic Acid Group:

The carboxylic acid proton is highly acidic and will react with any basic or organometallic reagents.[15]

  • Methyl or Ethyl Esters: The most common protecting group for carboxylic acids.

    • Protection: Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄).

    • Deprotection: Saponification (hydrolysis with a base like NaOH or LiOH), followed by acidic workup.[15] This is a harsh condition that may not be suitable for base-sensitive molecules.

  • tert-Butyl Ester: Stable to base but easily cleaved under mild acidic conditions.

    • Protection: React with isobutylene in the presence of a catalytic amount of acid.

    • Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Protecting_Groups Molecule Phenolic OH Anacardic Acid Core Carboxylic Acid COOH Protect_OH Protect OH Molecule:f0->Protect_OH Protect_COOH Protect COOH Molecule:f2->Protect_COOH Silyl_Ether TBDMS-Cl, Imidazole Stable to Base/Organometallics Deprotect: TBAF Protect_OH->Silyl_Ether Benzyl_Ether BnBr, K2CO3 Stable to Acid/Base Deprotect: H2, Pd/C Protect_OH->Benzyl_Ether Methyl_Ester MeOH, H+ Stable to Acid/Grignard Deprotect: NaOH, H2O Protect_COOH->Methyl_Ester tButyl_Ester Isobutylene, H+ Stable to Base/Grignard Deprotect: TFA Protect_COOH->tButyl_Ester

Caption: Protecting group strategies for anacardic acid.

Frequently Asked Questions (FAQs)

What is the most common and highest-yielding source for 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid?

The most abundant natural source is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.[6] Anacardic acid constitutes approximately 70% of CNSL.[6] Extraction and purification from CNSL is often more economically viable than total synthesis. A typical extraction involves precipitating the anacardic acid as its calcium salt using calcium hydroxide, followed by filtration and re-acidification with an acid like HCl to recover the purified product.[7][8] Recovery efficiencies of around 80% have been reported for this method.[7]

What is the Kolbe-Schmitt reaction and can it be used for this synthesis?

The Kolbe-Schmitt reaction is a carboxylation method that converts a phenol into a hydroxybenzoic acid by reacting the corresponding phenoxide with carbon dioxide under pressure and heat.[11][12]

  • Mechanism: The reaction proceeds via the nucleophilic attack of the phenoxide ion on CO₂.[12]

  • Applicability: Yes, it is a viable, though challenging, method. Starting from cardanol (the decarboxylated form of anacardic acid), one could theoretically re-introduce the carboxylic acid group. The main challenge is controlling the regioselectivity. To obtain the desired 2-hydroxy-6-alkylbenzoic acid structure, ortho-carboxylation is required. Using sodium phenoxide at moderate temperatures (around 125°C) and high pressure (100 atm) favors the ortho product.[12] The presence of the long alkyl chain may sterically influence the reaction outcome.

Kolbe_Schmitt cluster_0 Kolbe-Schmitt Reaction Mechanism Phenol Phenol (Cardanol derivative) Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH Complex Intermediate Complex Phenoxide->Complex + CO2 (125°C, 100 atm) Salicylate Sodium Salicylate (Anacardate salt) Complex->Salicylate Tautomerization Product Salicylic Acid (Anacardic Acid) Salicylate->Product + H3O+

Caption: Simplified Kolbe-Schmitt reaction pathway.

What are the best practices for purifying the final product?

The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: This is effective if the product is a solid and the impurities have different solubilities. However, anacardic acid is often an oil at room temperature, making this difficult.

  • Liquid-Liquid Extraction: Crude anacardic acid can be purified by dissolving it in an organic solvent and washing with aqueous solutions to remove water-soluble impurities. For instance, washing with a dilute acid can remove basic impurities.

  • Column Chromatography: This is the most versatile method for removing closely related impurities. Silica gel chromatography using a solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is a standard approach.

  • Distillation: Due to the risk of thermal decarboxylation, distillation is generally not recommended unless performed under high vacuum and at the lowest possible temperature.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of Anacardic Acid from CNSL

This protocol is adapted from established methods for isolating anacardic acid.[7][8]

Materials:

  • Raw Cashew Nut Shell Liquid (CNSL)

  • Methanol

  • Calcium Hydroxide (Ca(OH)₂)

  • Ethyl Acetate

  • Hydrochloric Acid (HCl), 3M

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

Procedure:

  • Dissolution: In a large beaker, dissolve 100 g of raw CNSL in 400 mL of methanol with vigorous stirring.

  • Precipitation: Slowly add 50 g of calcium hydroxide to the solution. Continue stirring at 50°C for 3 hours. A thick precipitate of calcium anacardate will form.[8]

  • Filtration: Cool the mixture to room temperature and collect the solid precipitate by vacuum filtration. Wash the solid cake with 200 mL of fresh methanol to remove residual impurities.

  • Acidification: Suspend the filtered calcium anacardate salt in a mixture of 500 mL ethyl acetate and 500 mL of 3M HCl in a separatory funnel. Shake vigorously until all the solid has dissolved. The anacardic acid will be in the organic phase.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with 2 x 250 mL of deionized water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is a viscous, dark oil of purified anacardic acid.

References

  • Nyoni, E. G., Mabeyo, P. E., & Kitalika, A. J. (2025). Optimising the Decarboxylation of Anacardic Acid by Exploring the Temperature Effects. Journal of Chemistry. [Link][4][5]

  • U.S. Patent 2,251,547. (1941). Art of preparing derivatives of anacardic acid.
  • Mamidyala, S. K., Ramu, S., Huang, J. X., Robertson, A. A., & Cooper, M. A. (2013). Efficient synthesis of anacardic acid analogues and their antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 23(6), 1829-1833. [Link]

  • U.S. Patent 2,402,940. (1946). Process of treating cashew nut shell liquid.
  • Nanjan, P., et al. (2025). Various key synthetic strategies and present methods for the synthesis of anacardic acid. ResearchGate. [Link]

  • Wodnicka, A., & Huzar, E. (2017). Synthesis and photoprotective properties of new salicylic and vanillic acid derivatives. ResearchGate. [Link]

  • Hernández-Fernández, J., et al. (2025). Study of Electrochemical Transformation of Anacardic Acid from Cashew (Anacardium occidentale) Nut Shell Liquid. MDPI. [Link]

  • Lubi, M. C., & Thachil, E. T. (2024). Extraction of Anacardic Acid and its Applications. A review. Journal of Scientific and Technical Applications. [Link]

  • Nguyen, T. A., et al. (2023). Synthesis of a Grease Thickener from Cashew Nut Shell Liquor. Molecules, 28(22), 7654. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
  • Alea, G., Carpio, M. F., & Mariñas, C. E. (n.d.). Synthesis and Characterization of an Anacardic Acid Derivative of Thiazolidinedione. DLSU Research Congress. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

  • Mamidyala, S. K., et al. (2013). Efficient synthesis of anacardic acid analogues and their antibacterial activities. PubMed. [Link]

  • U.S. Patent 3,235,588. (1966). Purification of benzoic acid.
  • Singh, R., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Chemistry & Biodiversity. [Link]

  • U.S. Patent 4,092,353. (1978). Process for the purification of benzoic acid.
  • U.S. Patent 4,092,353. (1978). Process for the purification of benzoic acid.

Sources

separating anacardic acid C15:1 from saturated and triene congeners

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AA-C15-ISO-001
Subject: Isolation of Anacardic Acid Monoene (C15:1) from CNSL Congeners
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to isolate Anacardic Acid C15:1 (Monoene) from a complex matrix containing its saturated (C15:0), diene (C15:2), and triene (C15:3) congeners.[1]

The Core Challenge: Standard silica chromatography fails here. The congeners share an identical polar head group (salicylic acid) and similar hydrophobic tail lengths. Their polarity differences on standard normal phase silica are negligible.

The Solution: You must utilize Argentation Chromatography (Ag-Silica) . By impregnating silica gel with silver nitrate (AgNO₃), you introduce a secondary separation mechanism based on ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-complexation .[2] The silver ions interact reversibly with the 

-electrons of the double bonds.[2]

Retention Logic (Ag-Silica):

  • C15:0 (Saturated): No

    
    -electrons 
    
    
    
    Elutes in Void Volume.
  • C15:1 (Target): Weak

    
    -complex 
    
    
    
    Elutes Second.
  • C15:2 (Diene): Moderate

    
    -complex 
    
    
    
    Elutes Third.
  • C15:3 (Triene): Strong

    
    -complex 
    
    
    
    Elutes Last (Retained strongly).

Module 1: The Preparative Workflow (Ag-Silica)

The Mechanism of Action

To troubleshoot effectively, you must understand the chemistry. Silver ions (


) act as Lewis acids, accepting electron density from the occupied 

-orbitals of the alkene (Lewis base). This forms a reversible charge-transfer complex.
  • Critical Variable: The stability of this complex is directly proportional to the number of double bonds.

  • Implication: If your C15:1 is co-eluting with C15:2, your silver loading is likely too low, or the silica activity is compromised by moisture.

Visualization: The Purification Logic

Ag_Separation_Workflow Start Crude Anacardic Acid Mix (C15:0, C15:1, C15:2, C15:3) Loading Sample Loading (Hexane Slurry) Start->Loading Ag_Prep Stationary Phase Prep (Silica + 10-20% AgNO3) Ag_Prep->Loading  Activated Phase Elution1 Elution Phase 1 (Low Polarity: Hexane) Loading->Elution1 Fraction1 Fraction A: C15:0 (Saturated) Elution1->Fraction1  No Retention Elution2 Elution Phase 2 (Hexane:EtOAc 95:5) Elution1->Elution2  Gradient Step Fraction2 Fraction B: C15:1 (TARGET: Monoene) Elution2->Fraction2  Weak Pi-Complex Elution3 Elution Phase 3 (Hexane:EtOAc 85:15) Elution2->Elution3  Gradient Step Fraction3 Fraction C: C15:2 (Diene) Elution3->Fraction3  Med Pi-Complex Elution4 Elution Phase 4 (High Polarity Flush) Elution3->Elution4  Gradient Step Fraction4 Fraction D: C15:3 (Triene - Oxidative Risk) Elution4->Fraction4  Strong Pi-Complex

Caption: Step-wise elution logic on Silver Nitrate impregnated silica. Note that increasing solvent polarity is required to displace the polyunsaturated congeners from the silver ions.

Step-by-Step Protocol

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Silver Nitrate (

    
    ) - 99%+ purity.
    
  • Solvents: n-Hexane (HPLC grade), Ethyl Acetate (EtOAc).

  • Rotary Evaporator (shielded from light).

Step 1: Preparation of Ag-Silica (10% w/w)

  • Dissolve 10g of

    
     in 20mL of deionized water (minimal volume to dissolve).
    
  • Add 100mL of Acetone to the silver solution.

  • Add 90g of dry Silica Gel to a round-bottom flask.

  • Pour the Ag/Acetone solution over the silica. Shake vigorously to ensure even coating.

  • Critical: Evaporate the solvent on a rotary evaporator in the dark (cover flask with foil) until a free-flowing powder remains.

  • Activation: Dry the powder in an oven at 100°C for 2-4 hours. Do not exceed 120°C or the silver will oxidize (turn grey/black), ruining the separation.

Step 2: Column Packing & Loading

  • Pack the column using n-Hexane. Protect the column from direct light (wrap in foil).

  • Load the crude Anacardic Acid mixture (dissolved in minimal Hexane).

    • Load Ratio: 1g Sample : 30-50g Ag-Silica. (High load ratio is needed due to strong retention).

Step 3: Gradient Elution Use the following gradient table to fractionate the congeners.

PhaseSolvent Composition (v/v)Target EluateMechanism
1 100% HexaneC15:0 (Saturated) No interaction with Ag+.
2 98:2 Hexane:EtOAcC15:0 / Trace C15:1 Transition phase.
3 95:5 Hexane:EtOAcC15:1 (Monoene) TARGET. Displaces weak

-complex.
4 90:10 Hexane:EtOAcC15:2 (Diene) Requires higher polarity to elute.
5 80:20 Hexane:EtOAcC15:3 (Triene) Strongest retention. Often requires MeOH flush.

Module 2: Analytical Validation (HPLC)

Once you have your fractions, you cannot rely on TLC alone to confirm purity. You must use Reverse Phase HPLC.

Crucial Inversion Note: In Reverse Phase (C18) HPLC, the elution order is reversed compared to Ag-Silica.

  • Ag-Silica: C15:0

    
     C15:1 
    
    
    
    C15:2
    
    
    C15:3
  • C18 HPLC: C15:3

    
     C15:2 
    
    
    
    C15:1
    
    
    C15:0[3]

Why? In C18, separation is driven by hydrophobicity. Double bonds reduce the effective hydrophobic surface area ("kink" the chain), making the molecule more "polar" relative to the C18 stationary phase.

Recommended HPLC Method:

  • Column: C18 (e.g., Phenomenex Luna or equivalent), 5µm, 250 x 4.6mm.

  • Mobile Phase: Methanol : Water : Acetic Acid (80 : 20 : 1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280nm (aromatic ring) or 210nm.

Module 3: Troubleshooting & FAQs

Q1: My column turned grey/black during the run. Is my sample ruined?

Diagnosis: Silver reduction. Cause: Exposure to light or presence of reducing agents (impurities) in the sample. Fix:

  • Immediate Action: Wrap the column in aluminum foil.

  • Impact: Reduced separation efficiency (less active

    
    ). If the blackening is severe at the top, your resolution between C15:1 and C15:2 will suffer.
    
  • Prevention: Perform the entire Ag-Silica prep and column run in low light or under foil.

Q2: I am seeing "ghost peaks" or silver contamination in my NMR.

Diagnosis: Silver leaching. Cause: Polar solvents (like Methanol or high % EtOAc) can strip


 ions from the silica.
Fix: 
  • Scavenging: Wash your collected organic fractions with a dilute Hydrochloric Acid (1M HCl) solution or brine. The

    
     will precipitate as AgCl (white solid).
    
  • Filtration: Filter the organic phase through Celite to remove the AgCl precipitate before drying.

Q3: The C15:3 (Triene) fraction is brown/tarry. What happened?

Diagnosis: Oxidative polymerization. Cause: The triene congener contains a terminal double bond and bis-allylic protons, making it extremely susceptible to auto-oxidation, especially when concentrated on silica (which acts as a catalyst). Fix:

  • Inert Gas: Elute the C15:3 fraction rapidly and store under Argon/Nitrogen.

  • Antioxidants: If C15:3 is not a target, this is less critical. If it is, add BHT (0.01%) to the collection flask immediately.

Q4: C15:1 and C15:2 are co-eluting. How do I improve resolution?

Diagnosis: Saturation of Active Sites. Fix:

  • Increase Ag Loading: Move from 10% to 20%

    
     loading.
    
  • Decrease Temperature: Run the column in a cold room (4°C). Lower temperatures stabilize the

    
    -Ag complex, increasing the retention difference between monoene and diene.
    

References

  • Nikolova-Damyanova, B. (2019). Introduction to Silver Ion Chromatography. AOCS Lipid Library. Link

  • Kubo, I., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals, 10(1), 31. Link

  • Paramashivappa, R., et al. (2001). A simple liquid chromatographic method for analysis and isolation of the unsaturated components of anacardic acid. Journal of Liquid Chromatography & Related Technologies, 24(17). Link

  • Tyman, J.H.P. (1991). The chemistry of non-isoprenoid phenolic lipids. Studies in Natural Products Chemistry, 9, 313-381.

Sources

Technical Support Guide: Preventing Oxidation of Anacardic Acid Pentadecenyl Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-AA-OX-001 Department: Lipid Chemistry & Natural Products Application Last Updated: February 24, 2026 Status: Active

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Anacardic acids (6-pentadecylsalicylic acids) derived from Cashew Nut Shell Liquid (CNSL) are mixtures of congeners differing in side-chain unsaturation: saturated (15:0), monoene (15:1), diene (15:2), and triene (15:3).[1][2]

While the carboxylic acid head group is thermally unstable (prone to decarboxylation to cardanol), the pentadecenyl side chain is oxidatively unstable. The (15:3) triene congener is the most bioactive but also the most vulnerable. Oxidation occurs via free-radical abstraction of bis-allylic protons, leading to hydroperoxides, chain cleavage, and polymerization (gum formation).

Scope: This guide provides protocols to arrest this oxidative cascade during extraction, purification, and storage.

Oxidation Mechanism & Vulnerability Map

To prevent oxidation, one must understand the pathway. The side chain oxidation follows a classic lipid autoxidation mechanism, accelerated by light and transition metals.

Visualization: The Autoxidation Cascade

Figure 1: Mechanism of pentadecenyl side chain degradation.

AA_Oxidation cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Degradation AA Native Anacardic Acid (15:3 Triene) Allylic Allylic Radical Formation AA->Allylic H-abstraction Radical Free Radical (R•) (Light/Metal/Heat) Radical->AA Peroxyl Peroxyl Radical (ROO•) Allylic->Peroxyl + O2 O2 Oxygen (O2) Hydro Hydroperoxide (ROOH) Peroxyl->Hydro + AA (Chain Reaction) Cleavage Chain Cleavage (Aldehydes/Acids) Hydro->Cleavage Polymer Polymerization (Dark Gum) Hydro->Polymer

Caption: The autoxidation pathway of the 15:3 side chain. Note that the "Propagation" phase is a cycle that consumes native anacardic acid rapidly once initiated.

Critical Workflows: Extraction & Purification[3][7][11]

The majority of oxidation damage occurs during the purification phase, specifically during column chromatography where the compound is spread over a large surface area (silica) in the presence of air.

Protocol A: The Calcium Anacardate "Safe" Method

Recommended over solvent distillation to minimize thermal and oxidative stress.

  • Precipitation: Dissolve CNSL in Methanol/Water (5%). Add Calcium Hydroxide (

    
    ).[3][4]
    
    • Why: This forms Calcium Anacardate, a salt that precipitates out.[5][3][6] The salt form is significantly more stable against oxidation than the free acid.

  • Wash: Filter the precipitate and wash with methanol to remove cardols and cardanols.

  • Regeneration (The Critical Step):

    • Suspend Calcium Anacardate in distilled water.[3]

    • Add HCl (11 M) under an Argon blanket.

    • Extract immediately into Ethyl Acetate.

    • Crucial: Dry over Sodium Sulfate (

      
      ) and evaporate solvent at <35°C .
      
Protocol B: Chromatographic Purification (The Danger Zone)

Issue: Standard silica gel is slightly acidic (


) and contains trace metals (Fe), which catalyze oxidation of the triene.

Troubleshooting Table: Chromatography

SymptomProbable CauseCorrective Action
Banding turns brown on column Oxidation on silica surface.1. Use Neutralized Silica (wash with buffer).2. Shield column with aluminum foil (light exclusion).3. Flush column with

before loading.
Loss of 15:3 Triene yield Irreversible adsorption/reaction.Use Flash Chromatography (rapid elution) rather than gravity columns. Minimize residence time.
Co-elution of isomers Insufficient selectivity.Use Silver Nitrate (

) impregnated silica
(10-20%).

complexes with

-bonds, separating 15:1, 15:2, and 15:3 effectively.

Storage & Handling FAQs

Q1: What is the absolute best way to store purified Anacardic Acid?

A: Store as a neat oil (solvent-free) or in degassed methanol at -80°C .

  • Container: Amber glass vial with a Teflon-lined septum cap.

  • Headspace: Purge with Argon (heavier than air) before sealing. Nitrogen is acceptable but Argon is superior for long-term storage.

  • Avoid: Storing in ethers (THF, Diethyl Ether) for long periods, as these form peroxides that initiate side-chain oxidation.

Q2: My sample turned from yellow to dark brown/black. Is it usable?

A: No. The color change indicates the formation of quinones and polymerized byproducts.

  • Verification: Run a TLC.[3][7] If you see a streak at the baseline (polymer) and a new spot near the solvent front (decarboxylated cardanol), the sample is degraded.

  • Salvage: You can attempt a rapid filtration through a short plug of silica to remove the dark polymer, but the composition (ratio of 15:3 to 15:1) has likely shifted.

Q3: Can I use antioxidants?

A: Yes, if your downstream application permits.

  • Recommendation: Add 0.1% (w/w) BHT (Butylated Hydroxytoluene) or

    
    -Tocopherol .
    
  • Mechanism:[8] These act as radical scavengers, sacrificing themselves to protect the allylic protons on the pentadecenyl chain.

Analytical Verification (QC)

How do you prove your side chain is intact?

Method: -NMR Spectroscopy

This is the gold standard for validating the side chain integrity.

Key Signals to Monitor:

  • 
     5.80 - 5.00 ppm (Multiplet):  Olefinic protons (
    
    
    
    ).
    • Healthy: Sharp, distinct multiplets. Integration should match theoretical values (e.g., ~6H for triene).

    • Oxidized:[9] Broadening of peaks, loss of integration area, appearance of new broad humps.

  • 
     2.75 - 2.80 ppm:  Bis-allylic protons (protons between two double bonds in 15:2 and 15:3).
    
    • Critical: These are the first to vanish during oxidation. If this signal decreases relative to the aromatic protons (

      
       6.7 - 7.3), oxidation has occurred.
      
Visualization: QC Workflow

Figure 2: Decision tree for sample validation.

QC_Workflow Start Sample Inspection Visual Visual Check: Is it Dark Brown/Black? Start->Visual Discard Discard/Repurify Visual->Discard Yes NMR 1H-NMR Analysis (CDCl3) Visual->NMR No (Yellow/Pale) Check_Olefin Check Region 5.0-5.8 ppm NMR->Check_Olefin Check_Bis Check Bis-allylic ~2.8 ppm Check_Olefin->Check_Bis Signals Sharp Fail FAIL: Oxidized Check_Olefin->Fail Broad/Missing Pass PASS: Side Chain Intact Check_Bis->Pass Integration Correct Check_Bis->Fail Signal Reduced

Caption: Quality Control decision tree. Visual inspection is the first gate; NMR of bis-allylic protons is the definitive confirmation.

References

  • Paramashivappa, R., et al. (2001).[4] "A novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid."[7] Journal of Agricultural and Food Chemistry. Link

  • Trevisan, M. T. S., et al. (2006). "Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity." Food and Chemical Toxicology. Link

  • Kubo, I., et al. (1993).[10] "Cytotoxic and antioxidant activities of anacardic acids." Journal of Agricultural and Food Chemistry. Link

  • Morais, S. M., et al. (2017).[11] "Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities." Pharmaceuticals.[12][3] Link

  • Himejima, M. & Kubo, I. (1991). "Antibacterial agents from the cashew Anacardium occidentale (Anacardiaceae) nut shell oil." Journal of Agricultural and Food Chemistry. Link

Sources

optimizing chromatographic separation of anacardic acid homologs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Separation of Anacardic Acid Homologs Audience: Researchers, Analytical Chemists, and Drug Development Professionals Last Updated: February 24, 2026

Introduction: The Separation Challenge

Anacardic acids (6-alkylsalicylic acids) derived from Cashew Nut Shell Liquid (CNSL) exist as a mixture of homologs differing primarily in the saturation of the C15 side chain:

  • 15:0 (Saturated)[1][2]

  • 15:1 (Monoene)[1][3]

  • 15:2 (Diene)[1][3]

  • 15:3 (Triene)[1][2][3]

The Core Problem: These homologs possess nearly identical polarities and pKa values (~3.0–3.5). Standard flash chromatography often results in co-elution, particularly of the critical pair 15:1/15:2 . Furthermore, the carboxylic acid moiety interacts strongly with residual silanols on silica-based columns, causing severe peak tailing that masks adjacent peaks.

This guide provides optimized protocols for Analytical Quantification (RP-HPLC) and Preparative Isolation (HSCCC) , focusing on resolution and load capacity.

Module 1: Analytical & Semi-Prep RP-HPLC

Objective: High-resolution separation of the four primary homologs for quantification or purity assessment.

The Optimized Protocol

Based on validation by Embrapa and standard lipophilic acid chromatography.

ParameterSpecificationRationale
Stationary Phase C18 (ODS) End-cappedHigh carbon load (>15%) required for hydrophobic discrimination of the alkyl chain.
Column Dimensions 250 mm × 4.6 mm, 5 µmLonger column length is critical for resolving the methylene/olefin differences.
Mobile Phase Acetonitrile : Water : Acetic Acid (80 : 20 :[1][4] 1)Isocratic .[2][4][5] Acetic acid (1%) is non-negotiable to suppress ionization of the carboxyl group (

).
Flow Rate 1.0 – 1.5 mL/minOptimized for Van Deemter minima for C15 lipids.
Detection UV @ 280 nm Specific to the salicylic acid aromatic ring; minimizes solvent cut-off noise.
Temperature 25°C – 30°CControlled temperature prevents retention time drift due to viscosity changes.
Elution Logic (Self-Validation)

In Reverse Phase (RP) chromatography, elution is governed by hydrophobicity. The more double bonds present, the slightly more polar (and less hydrophobic) the molecule becomes.

Expected Elution Order:

  • 15:3 (Triene): Elutes first (Most polar, "kinked" structure reduces interaction).

  • 15:2 (Diene): Intermediate.

  • 15:1 (Monoene): Intermediate.

  • 15:0 (Saturated): Elutes last (Most hydrophobic, strongest interaction with C18).

System Suitability Check: Calculate the Resolution (


) between the 15:2  and 15:1  peaks. An optimized system must yield 

.[4] If

, decrease the Acetonitrile ratio to 75:25 to increase retention and selectivity.
Workflow Visualization

HPLC_Optimization Start Start: Crude Anacardic Acid Mix Step1 Dilute 1 mg/mL in Mobile Phase (Filter 0.45 µm) Start->Step1 Run Inject 20 µL Isocratic ACN:H2O:AcOH (80:20:1) Step1->Run Decision Check Resolution (Rs) 15:2 vs 15:1 Run->Decision Pass Proceed to Quantification Decision->Pass Rs > 1.5 Fail_Tail Issue: Peak Tailing? Decision->Fail_Tail Rs < 1.5 Fail_Coelute Issue: Co-elution? Fail_Tail->Fail_Coelute No Fix_Acid Action: Increase AcOH to 1.5% or Switch to Formic Acid Fail_Tail->Fix_Acid Yes Fix_Gradient Action: Decrease ACN to 75% or Lower Temp to 20°C Fail_Coelute->Fix_Gradient Yes Fix_Acid->Run Fix_Gradient->Run

Figure 1: Decision matrix for optimizing HPLC separation of anacardic acid homologs.

Module 2: Preparative Isolation (HSCCC)

Objective: Isolate 100–500 mg of pure homologs without solid-phase adsorption losses. Technique: High-Speed Counter-Current Chromatography (HSCCC).[6][7][8]

Solid supports (silica) often irreversibly adsorb anacardic acids due to the free carboxyl group/phenol interaction. HSCCC (liquid-liquid partition) eliminates this loss.[8]

Solvent System Selection (HEMWat)

The separation relies on the partition coefficient (


) in a biphasic system. The HEMWat  (n-Hexane / Ethyl Acetate / Methanol / Water) family is the gold standard for CNSL lipids.

Recommended System: n-Hexane : Ethyl Acetate : Methanol : Water (4 : 8 : 2 : 4) [7]

PhaseCompositionRole
Upper Phase Organic richStationary Phase (in Tail-to-Head mode).[7]
Lower Phase Aqueous richMobile Phase.
Step-by-Step Protocol
  • Equilibration: Fill the HSCCC coil with the Upper Phase (Stationary).

  • Rotation: Start the centrifuge (typically 800–1000 rpm).

  • Mobile Phase: Pump the Lower Phase (Mobile) at 2.0 mL/min (Tail-to-Head).

  • Hydrodynamic Equilibrium: Wait until mobile phase elutes from the outlet. Retention of stationary phase (

    
    ) should be > 50%.
    
  • Injection: Dissolve 200 mg of crude anacardic acid in 5 mL of a 1:1 mixture of upper/lower phase. Inject.

  • Fractionation: Collect fractions.

    • Note: 15:0 (Saturated) will partition more into the organic stationary phase and elute last (or be retained in the column requiring an extrusion step).

    • Elution Order (Mobile Phase Flow): 15:3

      
       15:2 
      
      
      
      15:1
      
      
      15:0.

Troubleshooting & FAQs

Q1: Why do my peaks show severe tailing even with a C18 column?

A: This is a "Silanol Effect." The pKa of the carboxyl group on anacardic acid is ~3.0. At neutral pH, the acid dissociates (


), interacting ionically with positively charged residual silanols on the silica support.
  • Fix: Ensure your mobile phase pH is below 3.0 . Use 1% Acetic Acid or 0.1% Trifluoroacetic acid (TFA). The acid suppresses ionization (

    
     state), reducing silanol interaction.
    
Q2: I see "Ghost Peaks" appearing after the main homologs. What are they?

A: These are likely Cardols or Cardanols (decarboxylated anacardic acids). Anacardic acids are thermally unstable.[9]

  • Diagnosis: If you used high heat (>60°C) during extraction or solvent evaporation, you likely decarboxylated the acid.

  • Prevention: Keep all evaporation steps < 40°C. Use rotary evaporators with high vacuum rather than heat.

Q3: Can I separate the C15 and C17 homologs?

A: Yes, but they co-elute with saturation homologs. A C17:3 might co-elute with C15:2.

  • Strategy: Mass Spectrometry (LC-MS) is required to distinguish chain length variants definitively. In HSCCC, C17 homologs are more hydrophobic and will elute later than their C15 counterparts of the same saturation.

Q4: The pressure on my HPLC column is increasing rapidly over runs.

A: CNSL contains polymeric phenolic gums.

  • Fix: Include a Guard Column (C18). Perform a "Pre-Cleanup" of your sample using a simple liquid-liquid extraction (Hexane/Acetonitrile) or the Calcium Hydroxide precipitation method (precipitates anacardic acid as a salt, leaving impurities in solution) before injecting onto the HPLC.

References

  • Embrapa (Brazilian Agricultural Research Corporation). (2017). Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew Nut Shell Liquid.

  • Rodrigues, I.M.C., et al. (2024). HSCCC Straightforward Fast Preparative Method for Isolation of Cytotoxic Withanolides (Application of HEMWat Systems). National Institutes of Health (PMC).

  • Paramashivappa, R., et al. (2001).[10] A simple method for isolation of anacardic acid from cashew nut shell liquid (CNSL).[2][5][9][11][12] Journal of Agricultural and Food Chemistry. (Foundational reference for Calcium isolation method).

  • Filho, F.O., et al. (2023).[3] Validation of a Method for Anacardic Acid Quantification in Cashew Peduncles via HPLC-DAD. MDPI Foods.

Sources

stability of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid under UV light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid Common Name: Anacardic Acid (Monoene / 15:1 Congener) CAS: 22910-60-7 (General Anacardic Acid series reference)

Introduction: The Photostability Paradox

Welcome to the technical support hub for Anacardic Acid (15:1). As a researcher working with Cashew Nut Shell Liquid (CNSL) derivatives, you are likely aware that this molecule acts as a potent antioxidant. However, this very property makes it inherently unstable under UV light.

The Core Issue: Anacardic acid is a "sacrificial" molecule. Its phenolic moiety readily absorbs UV radiation and scavenges free radicals, but in doing so, it degrades. Furthermore, the C15 alkyl chain contains a cis-double bond at position 8, creating a secondary vulnerability to photo-oxidation and isomerization.

This guide provides the diagnostic frameworks and protocols necessary to stabilize, analyze, and troubleshoot this compound during your experiments.

Module 1: Diagnostic & Troubleshooting

Use this section if you are observing anomalies in your physical samples or analytical data.

Symptom 1: Visual Discoloration (Browning or Reddening)

Observation: The white/pale yellow powder or solution turns dark brown, reddish, or black after exposure to ambient light or UV.

  • Root Cause: Quinone Formation. The phenolic hydroxyl group at position 2 undergoes photo-oxidation to form phenoxyl radicals, which subsequently oxidize into ortho- or para-quinones. These highly conjugated systems absorb visible light, causing darkening.

  • Immediate Action:

    • Check if the sample was stored in clear glass. (Switch to Amber Vials).

    • Purge headspace with Nitrogen (

      
      ) or Argon. Oxygen accelerates this process.
      
Symptom 2: "Ghost" Peaks in HPLC Chromatograms

Observation: Your main peak (Anacardic Acid 15:1) decreases, but new peaks appear at slightly different retention times (RT).

  • Root Cause: Photo-Isomerization.

    • The natural form is the (Z)-isomer (cis).

    • UV energy can overcome the rotational barrier of the C8=C9 double bond, converting it to the (E)-isomer (trans).

    • Note: Trans-isomers often elute slightly later on Reverse Phase (C18) columns due to better packing efficiency/hydrophobicity.

  • Secondary Cause: Decarboxylation. [1][2]

    • Loss of the carboxylic acid group converts Anacardic Acid into Cardanol (3-(pentadec-8-en-1-yl)phenol). Cardanol is less polar and will show a significant RT shift.

Symptom 3: Loss of Mass Balance / Low Assay Values

Observation: The total area count of all peaks does not equal the initial mass.

  • Root Cause: Polymerization & Cleavage.

    • Polymerization:[3][4][5] Phenoxyl radicals can couple to form dimers/oligomers that may not elute under standard isocratic HPLC conditions or precipitate out of solution.

    • Cleavage: Extreme UV exposure (UVC) can cleave the alkyl chain at the double bond, releasing volatile short-chain aldehydes (e.g., heptanal) that are lost to evaporation.

Module 2: Mechanistic Deep Dive

To prevent degradation, you must understand the pathways. Anacardic Acid (15:1) faces a "Dual Threat" under UV exposure: the Aromatic Ring and the Aliphatic Chain.

Pathway Visualization

AnacardicDegradation AA Anacardic Acid (15:1) (Native State) PhenoxyRad Phenoxyl Radical (Intermediate) AA->PhenoxyRad H-abstraction (ROS) ExcitedState Singlet Oxygen / Radical AA->ExcitedState Energy Transfer Cardanol Cardanol (Decarboxylated) AA->Cardanol Photo-Decarboxylation (-CO2) UV UV Photon (hν) UV->AA Quinone Benzoquinones (Brown Coloration) PhenoxyRad->Quinone Oxidation Polymer Insoluble Polymers (Precipitate) PhenoxyRad->Polymer Coupling Peroxide Hydroperoxides ExcitedState->Peroxide O2 Addition Isomer Trans-Isomer (15:1) (Impurity Peak) ExcitedState->Isomer Isomerization Cleavage Short Chain Acids/Aldehydes (Heptanal, Octanoic Acid) Peroxide->Cleavage Chain Scission

Figure 1: The three primary degradation pathways of Anacardic Acid 15:1 under UV stress: Phenolic oxidation, Alkene oxidation/isomerization, and Decarboxylation.

Key Chemical Vulnerabilities
SiteVulnerabilityMechanismResult
C1-COOH Steric StrainPhoto-DecarboxylationConversion to Cardanol (irreversible).
C2-OH Low Bond Dissociation EnergyH-Atom Transfer (HAT)Formation of Quinones (Color change).
C8=C9 UnsaturationRadical Addition / Photo-isomerizationFormation of Peroxides or Trans-isomers.

Module 3: Experimental Protocols

Protocol A: Standardized UV Stress Test

Use this protocol to validate the stability of your specific formulation or solvent system.

Materials:

  • Quartz cuvettes (for solution) or Glass slides (for thin film).

  • UV Source: 254 nm (UVC) for accelerated testing, or 365 nm (UVA) for environmental simulation.

  • HPLC System (Method defined below).[6][7][8][9]

Steps:

  • Preparation: Dissolve Anacardic Acid (15:1) in Methanol at 100 µg/mL.

    • Critical: Prepare a Dark Control (wrap vial in aluminum foil) and keep it at the same temperature as the test sample.

  • Exposure: Place samples 10 cm from the light source.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately dilute aliquots into amber HPLC vials containing 0.1% Acetic Acid (to stabilize the phenol).

Protocol B: Validated HPLC Method for Degradation Analysis

To accurately detect the 15:1 isomer and its breakdown products, use an acidified mobile phase to suppress ionization of the carboxylic acid and phenol.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH), 150mm x 4.6mm, 5µmStandard lipophilic separation.
Mobile Phase A Water + 1% Acetic AcidAcid keeps the -COOH protonated (improves peak shape).
Mobile Phase B Acetonitrile + 1% Acetic AcidStrong elution solvent for the C15 chain.
Gradient 80% B (Isocratic) or 70-100% B GradientIsocratic is usually sufficient for the 15:1 congener.
Flow Rate 1.0 mL/minStandard pressure.
Detection UV @ 280 nm (Primary)Detects the aromatic ring.
Detection UV @ 210 nm (Secondary)Detects the isolated double bond and cleavage products.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of methanol for storage? A: Yes, but be cautious. While ethanol is a good solvent, short-chain alcohols can participate in radical reactions under strong UV, potentially forming ethoxy-adducts. For long-term storage, we recommend dissolving in Hexane (if dry) or storing as a neat solid under Argon at -20°C.

Q: My sample has turned pink. Is it ruined? A: Likely, yes. The pink/red hue is characteristic of ortho-quinone intermediates. While the bulk of the mass might still be Anacardic Acid, the presence of quinones indicates that the antioxidant capacity has been partially compromised, and these impurities can act as pro-oxidants, accelerating further degradation.

Q: Does the 15:1 isomer degrade faster than the saturated (15:0) or triene (15:3) versions? A: It is intermediate.

  • 15:0 (Saturated): Most stable (no double bond to oxidize).

  • 15:1 (Monoene): Moderate stability.

  • 15:3 (Triene): Highly unstable. The bis-allylic hydrogens in the triene allow for extremely rapid oxidation.

References

  • Novel ultraviolet absorbers derived from cashew nut shell liquid. ResearchGate. (2026).[10] Discusses the phototoxicity and UV absorption properties of CNSL derivatives. Link

  • Study of Electrochemical Transformation of Anacardic Acid. Semantic Scholar. (2025). Details the oxidation mechanism of the phenolic ring into quinones and subsequent ring opening.[3][4][5][11] Link

  • Validation of a Method for Anacardic Acid Quantification. PubMed Central (PMC). (2023). Provides the authoritative HPLC-DAD protocols for separating 15:1, 15:2, and 15:3 congeners. Link

  • The Use of the Liquid from Cashew Nut Shells as an Antioxidant in Biodiesel. SciELO. (2016). Explains the radical scavenging mechanism (auto-oxidation) of the alkyl chain and phenol. Link

  • Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central (PMC). (2023). Discusses the mechanism of decarboxylation in benzoic acid derivatives under catalytic/photolytic conditions. Link

Sources

minimizing decarboxylation of anacardic acid during thermal processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Anacardic Acid Preservation

Subject: Minimizing Decarboxylation of Anacardic Acid During Thermal Processing Ticket ID: AA-STAB-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

Executive Summary

Anacardic acid (AA) is a thermolabile phenolic lipid.[1] Its primary instability arises from the facile loss of the carboxyl group at the ortho position, converting it into cardanol (a non-acidic phenol) and carbon dioxide. This reaction is an irreversible thermal elimination.

The Critical Threshold: Significant decarboxylation kinetics initiate at 120°C , with rapid conversion occurring between 145°C and 200°C . To preserve biological activity (e.g., histone acetyltransferase inhibition), processing temperatures must ideally remain below 60°C .

Module 1: Thermodynamics & Kinetics (The "Why")

The decarboxylation of anacardic acid is not a degradation in the traditional sense of rotting; it is a thermodynamically favored transition to a more stable state (cardanol).

Mechanism: The carboxyl group on the salicylic acid moiety is sterically crowded and electron-rich. Heat provides the activation energy (


) to break the 

bond, releasing

.

Temperature Danger Zones:

Temperature RangeStatusEffect on Anacardic Acid (AA)
< 50°C Safe Negligible decarboxylation. Ideal for extraction and storage.
60°C - 100°C Caution Slow decarboxylation over extended periods (hours). Acceptable for short-duration solvent removal.
120°C - 140°C Critical

of rapid reaction. Significant loss of yield within minutes.
> 145°C Destructive Optimal range for producing cardanol. AA is rapidly destroyed.
Visualizing the Pathway

The following diagram illustrates the thermal conversion pathway you are trying to prevent.[1]

DecarboxylationPathway AA Anacardic Acid (Bioactive Target) Heat Thermal Stress (>120°C) AA->Heat Activation Cardanol Cardanol (Non-acidic Byproduct) Heat->Cardanol Decarboxylation Irreversible CO2 CO2 Gas Heat->CO2

Caption: Thermal elimination pathway of Anacardic Acid. The reaction is irreversible; once CO2 is lost, AA cannot be regenerated.

Module 2: Sourcing & Extraction Protocols

Troubleshooting Step 1: Check Your Starting Material A common failure point is the raw material source.

  • Natural CNSL (Raw): Extracted via solvents or cold pressing. High AA content (~60-65%).[2] Use this.

  • Technical CNSL (Industrial): Extracted via roasting/hot-oil baths.[2][3] High Cardanol content (~60-70%), Low AA (<5%). Do NOT use this.

Protocol A: Supercritical CO2 Extraction (The Gold Standard) This method avoids organic solvents and operates at near-physiological temperatures, ensuring near-zero decarboxylation.

  • Pressure: 300 bar

  • Temperature: 50°C

  • CO2 Flow Rate: 5 g/min [4][5][6][7]

  • Yield: ~82% recovery of high-purity AA.[4][6][7]

  • Why it works: The high pressure solubilizes the lipid chains of AA, while the low temperature (50°C) is well below the activation energy threshold for decarboxylation.

Protocol B: The Calcium Hydroxide Isolation (Chemical Shielding) If SFE (Supercritical Fluid Extraction) is unavailable, use this chemical precipitation method. It relies on the fact that Calcium Anacardate is insoluble in methanol/water, while cardanol remains soluble.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100g Raw CNSL in 600mL Methanol/Water (95:5 v/v).

  • Precipitation: Slowly add 50g Calcium Hydroxide (

    
    ) while stirring.
    
    • Observation: A precipitate (Calcium Anacardate) will form.[7][8]

    • Temp Control: Keep this reaction below 50°C.

  • Filtration: Filter the precipitate.[1][2][9] Wash the solid cake with pure methanol to remove cardanol/cardol.

  • Regeneration: Suspend the calcium salt in distilled water. Add HCl (11 M) dropwise until pH < 2.

  • Extraction: Extract the liberated AA into Ethyl Acetate.

  • Drying: Dry over anhydrous Sodium Sulfate and evaporate solvent at < 45°C under vacuum.

CalciumMethod RawCNSL Raw CNSL (Dissolved in MeOH) CaOH Add Ca(OH)2 RawCNSL->CaOH Precipitation Precipitate: Calcium Anacardate CaOH->Precipitation Selectively Precipitates Filtrate Filtrate: Cardanol/Cardol Precipitation->Filtrate Wash (MeOH) Acidification Acid Hydrolysis (HCl, pH < 2) Precipitation->Acidification Regeneration FinalProduct Pure Anacardic Acid Acidification->FinalProduct Extract & Dry (<45°C)

Caption: Chemical isolation workflow using Calcium Hydroxide. This method separates AA from Cardanol without high-heat distillation.

Module 3: Troubleshooting & FAQs

Q1: I am using a rotary evaporator to remove hexane, but my AA is turning dark and degrading. Why? A: You are likely overheating the bath or exposing the phenol to oxygen.

  • Fix 1: Set the water bath to maximum 40°C .

  • Fix 2: Use a high-quality vacuum pump to lower the boiling point of the solvent.

  • Fix 3: Anacardic acid oxidizes easily (turning dark). Flush your flask with Nitrogen (

    
    ) before and during evaporation if possible.
    

Q2: Can I use "Technical CNSL" if I purify it enough? A: No. Technical CNSL has already been heat-treated. The AA has already been converted to cardanol. You cannot reverse the reaction. You must source Raw/Natural CNSL or solvent-extracted CNSL.

Q3: How do I store the purified Anacardic Acid? A:

  • State: Crystalline solid or viscous oil (depending on purity/saturation).

  • Solvent: Store in Ethanol or DMSO (purged with inert gas). Avoid aqueous buffers for long-term storage.[10]

  • Temp: -20°C is standard for long-term stability (≥ 2 years).

Q4: How can I verify if decarboxylation occurred during my process? A: Use HPLC or TLC.

  • HPLC: Reverse phase (C18). AA is more polar than cardanol due to the -COOH group, so it will elute earlier than cardanol in standard reverse-phase conditions.

  • TLC: Silica gel.[8] Mobile phase: Hexane/Ethyl Acetate/Acetic Acid. Cardanol will have a higher

    
     value (travels further) than Anacardic Acid.
    

References

  • Paramashivappa, R., et al. (2001).[1] A simple method for isolation of anacardic acid from cashew nut shell liquid (CNSL).[4][7] Journal of Agricultural and Food Chemistry.[5]

  • Philip, J. Y., et al. (2008).[1][5] Isolation of Anacardic Acid from Natural Cashew Nut Shell Liquid (CNSL) Using Supercritical Carbon Dioxide.[11][4][5][6][7] Journal of Agricultural and Food Chemistry.[5]

  • Kitalika, A. J., et al. (2025).[12] Optimising the Decarboxylation of Anacardic Acid by Exploring the Temperature Effects. ResearchGate.[7][12]

  • Mazzetto, S. E., et al. (2009). Cashew Nut Shell Liquid: An Old Raw Material for New Applications. Biomass and Bioenergy.[13]

Sources

purification challenges of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid from natural mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Anacardic Acid C15:1 Purification Subject: Isolation & Purification of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid Ticket ID: AA-C15-1-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to isolate the specific monoene congener (C15:1 ) of anacardic acid from a natural Cashew Nut Shell Liquid (CNSL) matrix.[1] This is a non-trivial separation. Natural CNSL is a complex mixture of cardol, cardanol, and anacardic acids, each existing as a homologous series of saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3) side chains.[2][3]

The Critical Challenge:

  • Thermal Instability: The carboxylic acid group is thermally unstable. Heating above 120°C causes decarboxylation, irreversibly converting your target into Cardanol C15:1 .

  • Structural Similarity: The physicochemical difference between the C15:1 and C15:2 congeners is minimal, making standard silica chromatography insufficient for high-purity isolation.

This guide provides a validated, two-stage workflow to isolate the C15:1 target without degradation.

Module 1: Crude Isolation (The Calcium Trap)

Objective: Separate total anacardic acids (mixture of all congeners) from cardol and cardanol impurities. Mechanism: Anacardic acid forms an insoluble calcium salt (calcium anacardate) in basic conditions, while cardol and cardanol (phenols) do not precipitate as readily.

Protocol 1.0: Low-Temperature Calcium Precipitation

Note: Perform all steps below 50°C to prevent decarboxylation.

  • Dissolution: Dissolve 100g of crude CNSL in 500mL of Methanol containing 5% water.

  • Precipitation: Slowly add 50g of Calcium Hydroxide (

    
    ) while stirring vigorously.
    
    • Observation: A massive precipitate (Calcium Anacardate) will form.[2]

  • Digestion: Stir for 3 hours at 45°C . Do not exceed this temperature.

  • Filtration: Filter the precipitate and wash the cake 3x with warm methanol (40°C) to remove cardol/cardanol.

  • Acidification: Suspend the filter cake in distilled water. Add 11M HCl dropwise while stirring until the solution becomes acidic (pH < 3).

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3x).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) and evaporate solvent under vacuum at <45°C .
    

Result: You now have "Total Anacardic Acids" (a mix of C15:0, C15:1, C15:2, C15:3).

Module 2: Fine Purification (Targeting C15:1)

Objective: Isolate 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid from the diene and triene congeners.

Method A: Preparative RP-HPLC (Recommended for Purity >98%)

Mechanism:[1][4] Separation based on hydrophobicity. The C15:1 monoene is more hydrophobic than the diene/triene but less than the saturated congener.

ParameterSetting
Column C18 Preparative (e.g., SunFire Prep C18, 5μm, 100x19mm)
Mobile Phase A Water + 1% Acetic Acid
Mobile Phase B Methanol (or Acetonitrile) + 1% Acetic Acid
Gradient 80% B to 100% B over 40 minutes
Flow Rate 10-20 mL/min (depending on column diameter)
Detection UV @ 280 nm

Elution Order (Critical for Fraction Collection):

  • Anacardic Acid C15:3 (Triene) - Elutes First (Most Polar)

  • Anacardic Acid C15:2 (Diene)[1]

  • TARGET: Anacardic Acid C15:1 (Monoene)

  • Anacardic Acid C15:0 (Saturated) - Elutes Last

Method B: Argentation Chromatography (Recommended for Scale-Up)

Mechanism: Separation based on


-complexation. Silver ions (

) interact with double bonds. More double bonds = stronger retention.

Protocol:

  • Adsorbent Prep: Dissolve

    
     (10% w/w of silica) in water/acetonitrile. Mix with Silica Gel (60-120 mesh). Evaporate solvent in the dark (Silver is light sensitive). Activate at 100°C for 1 hour.
    
  • Column Packing: Pack column with the Ag-impregnated silica.

  • Elution: Isocratic elution with Hexane:Ethyl Acetate (90:10).

Elution Order (Reversed vs. HPLC):

  • C15:0 (Saturated) - Elutes First (No interaction)

  • TARGET: C15:1 (Monoene) - Elutes Second

  • C15:2 (Diene)[1]

  • C15:3 (Triene) - Retained strongest

Visualization: The Purification Logic

PurificationWorkflow CNSL Crude CNSL (Mixture) CaOH Step 1: Ca(OH)2 Precipitation (Temp < 50°C) CNSL->CaOH Filtrate Filtrate: Cardol & Cardanol (Discard/Store) CaOH->Filtrate Cake Precipitate: Ca-Anacardate CaOH->Cake Acidify Step 2: Acidification (HCl) & Extraction Cake->Acidify TotalAA Total Anacardic Acids (C15:0, C15:1, C15:2, C15:3) Acidify->TotalAA HPLC Step 3: C18 Prep-HPLC (Hydrophobicity Separation) TotalAA->HPLC Frac1 Fraction 1: Triene (C15:3) HPLC->Frac1 Frac2 Fraction 2: Diene (C15:2) HPLC->Frac2 Target TARGET: Monoene (C15:1) HPLC->Target

Figure 1: Logic flow for the isolation of C15:1. Note the removal of non-acidic phenols in Step 1 and the congener separation in Step 3.

Troubleshooting & FAQs

Q1: My final product is a brown oil instead of a solid/semi-solid, and it shows no carboxylic acid peak in IR. What happened? Diagnosis: Decarboxylation.[3][5][6][7][8] Root Cause: You likely exceeded 100°C during the solvent evaporation step or the initial extraction. Anacardic acid is thermally labile.[6] Corrective Action:

  • Use a rotary evaporator with a water bath set to maximum 40°C .

  • Ensure high vacuum efficiency to remove solvents at this low temperature.

  • Avoid boiling the crude CNSL during the initial handling.

Q2: I am using standard Silica Gel (Normal Phase), but the C15:1, C15:2, and C15:3 spots are overlapping significantly. Diagnosis: Insufficient Selectivity. Root Cause: Standard silica separates primarily based on polarity of the head group (COOH/OH). Since all congeners have the same head group, they co-elute. Corrective Action: Switch to Argentation Chromatography (Silver Nitrate impregnated silica) as described in Module 2. The silver ions interact specifically with the


-electrons of the alkene chain, creating the necessary separation factor (

).

Q3: My purified C15:1 sample is turning dark/yellow after a few days of storage. Diagnosis: Oxidation. Root Cause: The pentadec-8-en-1-yl chain contains a double bond susceptible to oxidation and polymerization, especially when purified. Corrective Action:

  • Store under Nitrogen/Argon: Always flush vials with inert gas before sealing.

  • Temperature: Store at -20°C.

  • Solvent: Store dissolved in ethanol or methanol rather than neat oil if possible, as this can slow autoxidation.

Q4: Can I use distillation to separate the congeners? Diagnosis: CRITICAL STOP. Reasoning: No. The boiling points of these high molecular weight lipids are very high (>200°C). Attempting to distill them will cause immediate decarboxylation to cardanol before they distill. Distillation is only useful if you want cardanol.

References

  • Paramashivappa, R., et al. (2001).[9][10] Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid.[4][5][6][10][11] Journal of Agricultural and Food Chemistry.

  • Trevisan, M. T. S., et al. (2006). Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity. Food and Chemical Toxicology.

  • Kubo, I., et al. (1993). Tyrosinase inhibitors from Anacardium occidentale. Journal of Natural Products.

  • Himejima, M., & Kubo, I. (1991). Antibacterial agents from the cashew Anacardium occidentale (Anacardiaceae) nut shell oil. Journal of Agricultural and Food Chemistry.

Sources

overcoming cytotoxicity limitations of high-dose anacardic acid C15:1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Anacardic Acid C15:1 Optimization

Subject: Overcoming Cytotoxicity & Bioavailability Limitations of High-Dose Anacardic Acid (C15:1) Ticket ID: AA-C15-OPT-001 Assigned Specialist: Senior Application Scientist, Drug Delivery & Assay Development

Executive Summary

You are encountering non-specific cytotoxicity with Anacardic Acid C15:1 (AA C15:1) at therapeutic doses. This is a known physicochemical limitation of the C15:1 congener. Unlike the saturated (C15:0) or triene (C15:3) forms, the monoene C15:1 possesses a specific amphipathic balance that acts as an anionic surfactant, causing immediate membrane lysis and mitochondrial uncoupling before the compound can reach its nuclear target (Histone Acetyltransferases - HATs).

This guide provides three engineered solutions to decouple toxicity from efficacy: Albumin-Based Encapsulation , Liposomal Shielding , and Orthogonal Assay Validation .

Module 1: Formulation Strategy (The Physical Shield)

The most effective method to reduce cytotoxicity without chemically altering the pharmacophore is to sequester the hydrophobic alkyl chain within a protein or lipid matrix.

Protocol A: BSA Nanoparticle Encapsulation (Desolvation Method)

Why this works: Albumin (BSA/HSA) binds naturally to fatty acids. By locking AA C15:1 into the hydrophobic pockets of albumin, you prevent the free acid from inserting into the cell membrane, allowing uptake via gp60 receptors (albondin) and caveolae-mediated endocytosis.

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg BSA in 2.0 mL purified water (pH 8.0).

  • Loading: Dissolve AA C15:1 in Ethanol (10 mg/mL). Add dropwise to BSA solution under constant stirring (500 rpm). Crucial: Keep Ethanol < 8% of total volume to prevent premature protein denaturation.

  • Desolvation: Add Ethanol intermittent dropwise (1 mL/min) until the solution becomes turbid (nanoparticles forming).

  • Crosslinking: Add 0.1% Glutaraldehyde (40 µL) to stabilize the matrix. Stir for 12 hours.

  • Purification: Centrifuge at 15,000 x g for 20 mins. Resuspend pellet in PBS.

Troubleshooting Guide: Formulation Issues
SymptomProbable CauseCorrective Action
Immediate Precipitation pH < pKa of AA (approx 4.5)Ensure BSA solution is pH 7.4–8.0. AA C15:1 is insoluble in acidic media.
High Polydispersity (PDI > 0.3) Desolvation rate too fastReduce ethanol addition rate to 0.5 mL/min. Use a syringe pump.
Low Encapsulation Efficiency Saturation of BSA binding sitesMaintain AA:BSA mass ratio below 1:10. Albumin has finite fatty acid binding sites (approx 7).
"Burst Release" in Media Insufficient CrosslinkingIncrease glutaraldehyde incubation time or switch to Genipin (natural crosslinker) for lower toxicity.

Module 2: Mechanism & Pathway Visualization

To troubleshoot effectively, you must understand where the toxicity occurs. The diagram below contrasts the cytotoxic "Free Acid" pathway with the therapeutic "Encapsulated" pathway.

AAC15_Mechanism Free_AA Free AA C15:1 Membrane Cell Membrane (Lipid Bilayer) Free_AA->Membrane Surfactant Action Mitochondria Mitochondria Free_AA->Mitochondria Uncoupling OXPHOS Nano_AA Albumin-Encapsulated AA Nano_AA->Membrane Endocytosis (gp60/Caveolae) Nucleus Nucleus (Target: p300/HAT) Membrane->Nucleus Intracellular Release Lysis Lysis / Necrosis (Toxicity) Membrane->Lysis Disruption Mitochondria->Lysis ATP Depletion Therapy Epigenetic Modulation (Efficacy) Nucleus->Therapy HAT Inhibition

Figure 1: Mechanism of Action. Free AA C15:1 (Red path) causes membrane lysis and mitochondrial stress. Encapsulation (Green path) bypasses membrane disruption to target nuclear HATs.

Module 3: Assay Validation (The "Truth" Protocol)

Critical Warning: Do NOT rely solely on MTT or MTS assays for AA C15:1. Why: Anacardic acid acts as a mitochondrial uncoupler. It disrupts the electron transport chain, which directly alters the reduction of tetrazolium salts (MTT) independent of cell viability. This leads to false "low viability" readings even if cells are alive.

Recommended Orthogonal Testing Workflow
Assay TypeSuitabilityProtocol Notes
LDH Release High Measures membrane integrity directly. Since AA C15:1 toxicity is membrane-mediated, this is the gold standard.
ATP Luminescence Medium Use only if confirming mitochondrial uncoupling. Expect rapid ATP drop before cell death.
Crystal Violet High Stains biomass. Unaffected by metabolic interference.
Hemolysis Assay Essential Incubate AA C15:1 with 2% RBC suspension. If hemolysis > 5% at therapeutic dose, formulation has failed.
FAQ: Experimental Anomalies

Q: My IC50 values shift dramatically between 24h and 48h. Why? A: AA C15:1 is susceptible to oxidation at the alkene double bond. If your media contains transition metals (common in FBS) without antioxidants, the compound degrades.

  • Fix: Add 50 µM Ascorbic Acid to the culture media or use fresh preparations daily.

Q: I see activity in cell-free HAT assays but zero efficacy in cells. A: This is a permeability vs. sequestration issue. In high-serum media (10% FBS), the albumin in the media binds the free AA C15:1, effectively lowering the free drug concentration below the active threshold.

  • Fix: Perform a "Serum-Shift" assay. Determine IC50 in 1% FBS vs 10% FBS. If the shift is >10x, you must use the Nanoparticle formulation (Module 1) to protect the drug from non-specific serum binding.

References

  • Kubo, I., et al. (2010).[1] "Multifunctional cytotoxic agents from Anacardium occidentale." Phytotherapy Research. (Establishes C15:1 as a membrane surfactant and uncoupler). Link

  • Stojiljkovic, J., et al. (2014). "Anacardic acid enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines."[2][3][4] International Journal of Nanomedicine. (Demonstrates liposomal shielding reduces toxicity).[5] Link

  • Toyomizu, M., et al. (2002). "Anacardic acid-mediated changes in membrane potential and pH gradient across liposomal membranes."[6] Biochimica et Biophysica Acta. (Mechanistic proof of mitochondrial uncoupling). Link

  • Kannan, S., et al. (2020). "Physicochemical and Pharmacokinetic Analysis of Anacardic Acid Derivatives." ACS Omega. (Structure-activity relationships regarding the alkyl chain). Link

  • Elzoghby, A.O., et al. (2012). "Albumin-based nanoparticles as huge potential for drug delivery." Journal of Controlled Release. (Standard protocol for albumin desolvation). Link

Sources

resolving peak overlapping in HPLC analysis of alkyl salicylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: ASA-HPLC-OPT-001 Subject: Resolving Peak Overlapping & Tailing in Alkyl Salicylic Acid Analysis

Introduction: The Analytical Challenge

Welcome to the technical support hub for alkyl salicylic acids (ASAs). These compounds—ranging from simple methylsalicylic acids to complex long-chain derivatives (e.g., ginkgolic acids, anacardic acids)—present a dual chromatographic challenge:

  • Structural Isomerism: Positional isomers (e.g., 3-methyl vs. 4-methyl salicylic acid) often co-elute because their hydrophobicities are nearly identical.

  • Peak Tailing: The presence of both a carboxylic acid group (

    
    ) and a phenolic hydroxyl group creates strong secondary interactions with residual silanols on silica columns, leading to asymmetry that masks adjacent peaks.
    

This guide abandons generic advice. We will build a self-validating method based on the specific physicochemical properties of ASAs.

Module 1: Critical Resolution Parameters (The "Why" and "How")

The pH Imperative: Suppression of Ionization

The Science: ASAs are weak acids. At neutral pH, they are ionized (deprotonated), making them highly polar and poorly retained on Reversed-Phase (RP) columns. Furthermore, ionized acids interact ionically with positively charged impurities in the silica matrix, causing severe tailing.

  • The Protocol: You must operate at a pH at least 1.0–1.5 units below the

    
     .
    
  • Target pH: 2.0 – 2.5 .

  • Recommended Buffer: 0.1% Trifluoroacetic acid (TFA) or 20-50 mM Phosphate Buffer (pH 2.5). Formic acid (0.1%) is acceptable for LC-MS but may provide less peak sharpening than TFA.

Stationary Phase Selection: Beyond Standard C18

While C18 is the default, it often fails to resolve positional isomers of ASAs.

Column ChemistryMechanism of ActionBest Use Case
C18 (High Carbon Load) Pure HydrophobicitySeparating homologs with different alkyl chain lengths (e.g., C1 vs C3).
Phenyl-Hexyl

-

Interactions
Critical for Isomers. Resolves compounds based on the position of the alkyl group on the benzene ring.
Polar-Embedded C18 Shielding EffectReduces silanol interactions. Use if peak tailing > 1.5 despite low pH.
PFP (Pentafluorophenyl) Dipole-DipoleSeparating halogenated or highly substituted salicylic derivatives.
Organic Modifier Selectivity
  • Methanol (MeOH): Protic solvent. Can form hydrogen bonds with the phenolic/carboxylic groups. Often provides better selectivity for salicylic isomers than acetonitrile.

  • Acetonitrile (MeCN): Aprotic. Sharper peaks and lower pressure, but may merge isomers that MeOH resolves.

Module 2: Troubleshooting & Optimization Workflows

Visualizing the Solution Path

The following diagram outlines the logical decision process for resolving overlapping peaks.

HPLC_Troubleshooting Start ISSUE: Peak Overlapping Check_pH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_pH Action: Lower pH to 2.0-2.3 (Use Phosphate or TFA) Check_pH->Adjust_pH No Check_Org Step 2: Change Organic Modifier Currently using ACN? Check_pH->Check_Org Yes Adjust_pH->Check_Org Switch_MeOH Action: Switch to Methanol (Exploit H-bonding selectivity) Check_Org->Switch_MeOH Yes Check_Col Step 3: Stationary Phase Are peaks positional isomers? Check_Org->Check_Col No (Already MeOH) Switch_MeOH->Check_Col Switch_Phenyl Action: Switch to Phenyl-Hexyl or PFP Column Check_Col->Switch_Phenyl Yes Optimize_Grad Step 4: Gradient Optimization Flatten gradient slope Check_Col->Optimize_Grad No

Figure 1: Decision tree for resolving peak overlapping in alkyl salicylic acid analysis.

Module 3: Frequently Asked Questions (FAQ)

Q1: My peaks are tailing severely (Asymmetry > 1.8). Is my column dead?

Answer: Likely not. Tailing in ASAs is usually chemical, not physical.

  • Diagnosis: If neutral markers (like Toluene) elute symmetrically but ASAs tail, it is a silanol interaction issue.

  • Solution:

    • Acidify: Ensure mobile phase pH is

      
      .
      
    • Ion Pairing (Optional): If pH adjustment fails, add 5–10 mM Triethylamine (TEA) to the buffer. TEA competes for the active silanol sites, "blocking" them from the salicylic acid. Note: TEA is not LC-MS compatible.

    • Column: Switch to an "End-capped" or "Base-deactivated" column.[1]

Q2: I cannot separate 3-methylsalicylic acid from 4-methylsalicylic acid on my C18 column.

Answer: This is a classic "Critical Pair" caused by identical hydrophobicity.

  • Solution: Switch to a Phenyl-Hexyl column. The differential exposure of the aromatic ring in the 3- vs 4-position alters the

    
    -
    
    
    
    interaction with the phenyl stationary phase, often creating baseline resolution where C18 fails. Alternatively, try lowering the temperature to 20°C to enhance steric selectivity.
Q3: Should I use Isocratic or Gradient elution?

Answer:

  • For Single Analytes: Isocratic is more stable.

  • For Alkyl Series (Homologs): Gradient is mandatory .

    • Reasoning: A short-chain ASA (e.g., methyl) will elute early, while a long-chain ASA (e.g., dodecyl) will be retained indefinitely under isocratic conditions.

    • Protocol: Start with 5% Organic -> 95% Organic over 20 minutes. If the critical pair is in the middle, insert a "shallow gradient" step (e.g., 40% to 45% B over 10 minutes) to expand that region.

Module 4: Standardized Experimental Protocol

To ensure reproducibility, follow this baseline method before attempting complex troubleshooting.

Baseline Method: ASA-Screen-01
ParameterSettingRationale
Column C18 End-capped,

,

(or

)
Standard starting point for hydrophobicity.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of carboxylic/phenol groups.
Mobile Phase B Acetonitrile (or Methanol if resolution fails)Strong solvent.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature

Controls viscosity and mass transfer.
Detection UV 237 nm (Primary), 300 nm (Secondary)237 nm is near the max for the salicylic core; 300 nm is more selective.
Injection

Prevent mass overload which causes peak fronting.

Gradient Profile:

  • 0 min: 20% B

  • 15 min: 80% B

  • 20 min: 80% B (Wash)[2]

  • 21 min: 20% B (Re-equilibration)

Module 5: Advanced Mechanism Visualization

The following diagram illustrates the molecular interactions governing the separation.

Separation_Mechanism Analyte Alkyl Salicylic Acid (Protonated at pH 2.5) Stationary Stationary Phase (Ligands) Analyte->Stationary Hydrophobic Interaction (Alkyl Chain) Analyte->Stationary Pi-Pi Interaction (If Phenyl Column) Mobile Mobile Phase (Organic Modifier) Analyte->Mobile Solubility (Desorption) Silanol Residual Silanols (Si-OH) Analyte->Silanol H-Bonding/Ionic (Causes Tailing) Acid Acidic Buffer (H+) Acid->Analyte Suppresses Ionization (Prevents Ionic Interaction)

Figure 2: Interaction mechanism showing the competition between retention (green) and tailing (red) forces.

References

  • Agilent Technologies. (2018). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Application Notes. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Guides. Link

  • SIELC Technologies. (2020). HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column. SIELC Application Methods. Link

  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • Farmacia Journal. (2011). HPLC Analysis of Salicylic Derivatives from Natural Products. Farmacia, 59(1). Link

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and natural product chemistry, the precise structural elucidation of bioactive compounds is paramount. 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a member of the anacardic acid family, presents a unique analytical challenge due to its combination of a substituted aromatic ring and a long, unsaturated alkyl chain. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative framework against related structures and detailing the experimental considerations for acquiring high-fidelity data.

Introduction: The Structural Significance of Anacardic Acids

Anacardic acids, the major constituents of cashew nut shell liquid (CNSL), are phenolic lipids known for a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2] The specific compound, 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, features a salicylic acid core, which is crucial for many of its biological functions, and a C15 monounsaturated alkyl chain that influences its lipophilicity and interaction with biological membranes. The degree of unsaturation in the side chain has been shown to modulate its bioactivity.[1] Accurate and unambiguous spectral analysis is therefore the cornerstone of understanding its structure-activity relationships.

Deciphering the ¹H NMR Spectrum: A Predicted Analysis

Expected Chemical Shifts and Multiplicities in ¹H NMR (CDCl₃):

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
Ar-H (3, 4, 5)6.8 - 7.5mThe three aromatic protons will exhibit complex splitting due to their coupling with each other. Their exact shifts are influenced by the hydroxyl and carboxylic acid groups.
-COOH10.0 - 13.0br sThe carboxylic acid proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.
-OH5.0 - 9.0br sThe phenolic hydroxyl proton is also a broad singlet, with its chemical shift influenced by hydrogen bonding.
=CH-5.3 - 5.4mThe two olefinic protons of the cis-double bond will appear as a multiplet.[4]
Ar-CH₂-2.8 - 3.0tThe methylene group attached to the aromatic ring is deshielded and will appear as a triplet, coupled to the adjacent methylene group.
=CH-CH₂-1.9 - 2.1mThe allylic methylene protons are deshielded by the double bond.
-(CH₂)n-1.2 - 1.6mThe bulk of the methylene groups in the alkyl chain will overlap in this region, forming a broad multiplet.
-CH₃0.8 - 0.9tThe terminal methyl group of the alkyl chain will appear as a triplet, coupled to the adjacent methylene group.

The Definitive ¹³C NMR Spectrum: An Experimental Perspective

The ¹³C NMR spectrum provides a clear carbon count and valuable information about the electronic environment of each carbon atom. Below is a detailed analysis based on experimental data available for 2-Hydroxy-6-(8Z-pentadecenyl)-benzoic acid.[5]

¹³C NMR Chemical Shift Assignments (CDCl₃): [5]

Carbon(s) Chemical Shift (ppm) Notes
-COOH~174The carboxylic acid carbon is significantly deshielded.
Ar-C (quaternary)110 - 160The six aromatic carbons, including the four quaternary carbons, will appear in this region. The carbons bearing the hydroxyl and carboxyl groups will be the most deshielded.
Ar-CH115 - 135The three protonated aromatic carbons.
=CH-~130The two olefinic carbons will have very similar chemical shifts.[6]
Ar-CH₂-30 - 35The methylene carbon attached to the aromatic ring.
=CH-CH₂-25 - 30The allylic methylene carbons.
-(CH₂)n-22 - 32The methylene carbons of the alkyl chain.
-CH₃~14The terminal methyl carbon.

Comparative Spectral Analysis: Salicylic Acid and Oleic Acid

To provide context to the spectral features of our target molecule, a comparison with its core components, salicylic acid and oleic acid, is instructive.

  • Salicylic Acid: The aromatic region of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid will show similarities to that of salicylic acid, with characteristic shifts for the hydroxyl- and carboxyl-substituted ring. However, the presence of the bulky alkyl substituent at the 6-position will induce steric and electronic effects, causing slight upfield or downfield shifts for the aromatic protons and carbons compared to the parent salicylic acid.[7][8]

  • Oleic Acid: The aliphatic and olefinic regions of the spectrum will closely resemble those of oleic acid (a C18 monounsaturated fatty acid). The chemical shifts of the olefinic protons and carbons, as well as the allylic and terminal methyl groups, provide a reliable reference point for assignment.[4][9]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring and the alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the alkyl chain to the aromatic ring.[9]

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualizing the Workflow and Structural Relationships

To further clarify the analytical process and the structural correlations, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis a Weigh Compound b Dissolve in CDCl3 a->b c 1H NMR b->c d 13C NMR c->d e 2D NMR (COSY, HSQC, HMBC) d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Peak Picking & Integration g->h i Structure Elucidation h->i

Caption: Experimental workflow for NMR analysis.

structural_fragments cluster_aromatic Salicylic Acid Moiety cluster_aliphatic Unsaturated Alkyl Chain Aromatic_Ring Aromatic Protons & Carbons COOH Carboxylic Acid Aromatic_Ring->COOH ortho OH Hydroxyl Group Aromatic_Ring->OH ortho Alkyl_Chain Methylene Groups Aromatic_Ring->Alkyl_Chain linkage Olefinic Olefinic Protons & Carbons Alkyl_Chain->Olefinic Methyl_Terminus Terminal Methyl Group Alkyl_Chain->Methyl_Terminus

Caption: Key structural fragments for NMR interpretation.

Conclusion

The NMR spectral analysis of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid is a multi-faceted process that requires a systematic approach. By combining predictive analysis based on known structural analogs with a robust experimental protocol including 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to confidently analyze this and other related anacardic acids, thereby facilitating further investigations into their promising biological activities.

References

  • Morais, S. M., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals, 10(1), 24. [Link]

  • Bus, J., & Frost, D. J. (1974). 13C NMR spectroscopy of unsaturated long-chain compounds: an evaluation of the unsaturated carbon signals as rational functions. Journal of the Chemical Society, Perkin Transactions 2, (13), 1643-1646. [Link]

  • Magritek. (2021). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • Semantic Scholar. (n.d.). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. [Link]

  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide. Acta pharmaceutica (Zagreb, Croatia), 54(3), 163–176. [Link]

  • The Royal Society of Chemistry. (n.d.). Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. [Link]

  • PubMed. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. [Link]

  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. [Link]

  • Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta pharmaceutica (Zagreb, Croatia), 54(3), 177–191. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of anacardic acids. [Link]

  • YouTube. (2020, November 20). Saturated& unsaturated long chains fatty acids assignment using NMR. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of anacardic acid. [Link]

  • Vega, Y., et al. (2024). Extraction of Anacardic Acid and its Applications. A review. J. Sci. Technol. Appl., 18, 108. [Link]

  • Tzakos, A. G., et al. (2016). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 21(10), 1361. [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-6-(8Z-pentadecenyl)-benzoic-acid. [Link]

Sources

FTIR characterization of functional groups in 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the FTIR Characterization of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

Introduction

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a prominent member of the anacardic acid family, is a bioactive phenolic lipid found in natural sources like the cashew nut shell liquid (CNSL) (Anacardium occidentale)[1][2]. Its unique structure, featuring a salicylic acid core with a long unsaturated alkyl chain, imparts a range of biological activities, making it a compound of significant interest in drug development and material science. Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound, enabling the identification of its key functional groups[3][4]. This guide provides an in-depth analysis of the FTIR characterization of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, offering a comparison with related compounds and detailing the experimental methodology for its analysis.

Molecular Structure and Expected Vibrational Modes

The molecular structure of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid dictates its characteristic infrared spectrum. The molecule can be deconstructed into four key regions, each with distinct vibrational modes: the hydroxyl group, the carboxylic acid group, the aromatic ring, and the unsaturated aliphatic chain.

Sources

The Limits of Elemental Analysis: A Comparative Validation Guide for Anacardic Acid C15:1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of Anacardic Acid C15:1 (Monoene) presents a classic analytical trap. While Elemental Analysis (CHN) is a standard requirement for publication and bulk purity assessment, it is insufficient as a standalone method for this lipid.

The structural similarity between the target C15:1 monoene and its naturally occurring congeners (saturated C15:0, diene C15:2, and triene C15:3) results in theoretical carbon/hydrogen mass percentages that differ by margins often smaller than the standard instrument error tolerance (


).[1]

This guide outlines a comparative validation strategy . We will demonstrate why EA must be treated as a "gatekeeper" for solvent and inorganic impurity removal, while orthogonal methods (HPLC, qNMR) are required to validate the specific degree of unsaturation.

Part 1: The Theoretical Challenge

The core difficulty lies in the stoichiometry. Anacardic acid extracted from Cashew Nut Shell Liquid (CNSL) is invariably a mixture. Separation of the C15:1 isoform requires rigorous chromatography.

The "False Positive" Trap

Standard combustion analysis (CHN) generally accepts a tolerance of


  absolute deviation from theoretical values. However, the theoretical difference between the saturated (C15:0) and monoene (C15:1) forms falls dangerously close to this margin.

Table 1: Theoretical CHN Composition of Anacardic Acid Congeners

CongenerMolecular FormulaMW ( g/mol )% Carbon% Hydrogen

C vs C15:1
C15:1 (Target)

346.51 76.26% 9.89%
C15:0 (Saturated)

348.5275.82%10.41%-0.44%
C15:2 (Diene)

344.4976.70%9.36%+0.44%
C15:3 (Triene)

342.4777.15%8.83%+0.89%

The Risk: A sample of C15:1 contaminated with 10% C15:0 or C15:2 may still yield CHN values within the "acceptable" range, leading to a false validation of purity. Furthermore, Anacardic Acid is an oily, low-melting solid that aggressively retains chromatography solvents (Hexane/EtOAc), which skews Carbon values significantly more than homologous impurities.

Part 2: Comparative Analysis of Methods

To validate C15:1, you must use a multi-modal approach. Below is a comparison of how EA performs against alternative high-fidelity methods.

Table 2: Method Performance Matrix

FeatureElemental Analysis (CHN) HPLC (Reverse Phase) 1H-NMR (500 MHz+)
Primary Utility Bulk purity, solvent residue, inorganic salt detection.Separation of congeners (C15:0/1/2/3).Structural confirmation of double bond count.
Specificity Low. Cannot reliably distinguish C15:1 from C15:2.High. Distinct retention times based on polarity.High. Distinct olefinic proton integration.
Sample Req. 2–5 mg (Destructive).<1 mg (Non-destructive).5–10 mg (Non-destructive).
Blind Spot Homologous impurities; hygroscopic water.Response factors may vary; inorganic salts invisible.Paramagnetic impurities; solvent overlap.
Verdict Necessary Pre-requisite. Required for Isoform Purity. Gold Standard for Structure.

Part 3: The Self-Validating Protocol

This protocol treats EA as the Solvation Checkpoint . If EA fails, the sample is likely solvated or contains inorganic salts (silica gel from columns). If EA passes, you proceed to HPLC/NMR for isoform validation.

Workflow Diagram

The following logic flow ensures no resources are wasted on high-cost NMR if the bulk sample is dirty.

G Start Crude Anacardic Acid C15:1 Drying High Vacuum Drying (<0.1 mbar, 24h, 30°C) Start->Drying EA Elemental Analysis (CHN) Drying->EA Decision1 Is C% within ±0.4%? EA->Decision1 Fail_Low Fail: Low %C (Likely Inorganic/Water) Decision1->Fail_Low < -0.4% Fail_High Fail: High %C (Likely Solvent Retention) Decision1->Fail_High > +0.4% Pass Pass: Bulk Purity OK Decision1->Pass Yes HPLC HPLC-UV (C18 Column) Check Congener Ratio Pass->HPLC NMR 1H-NMR Integrate Olefinic Region Pass->NMR Final Validated C15:1 Purity HPLC->Final Single Peak NMR->Final Integral 2.0H

Figure 1: Decision matrix for validating Anacardic Acid C15:1. Note that EA is the first gatekeeper, not the final authority.

Step-by-Step Methodology
1. Sample Preparation (The Critical Step)

Anacardic acid C15:1 is a "sticky" lipid. Standard drying often fails to remove traces of hexane or ethyl acetate.

  • Protocol: Dissolve the fraction in a minimal amount of Diethyl Ether, then evaporate. Place the residue under high vacuum (<0.1 mbar) at 30°C (just below melting point) for 24 hours .

  • Why: This prevents the formation of solvent inclusions which skew Carbon content upwards, mimicking the C15:2 or C15:3 congeners.

2. Elemental Analysis Execution
  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%).

  • Tolerance: Calibrate until standard deviation is <0.1%.

  • Analysis: Run samples in duplicate.

  • Success Criteria:

    • %C Found: 75.86% – 76.66% (Target: 76.26%)

    • %H Found: 9.49% – 10.29% (Target: 9.89%)

3. Orthogonal Validation (If EA Passes)

Because of the "False Positive" risk, you must confirm the specific isoform.

  • HPLC Method (Differentiation):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm).

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (80:20:1).

    • Elution Order: Triene (C15:3)

      
       Diene (C15:2) 
      
      
      
      Monoene (C15:1)
      
      
      Saturated (C15:0).
    • Note: In Reverse Phase, the most polar (most unsaturated) elutes first.[2]

  • 1H-NMR Marker:

    • Focus on the olefinic region (5.30–5.40 ppm ).

    • C15:1: Integration of 2H (multiplet).

    • C15:2: Integration of 4H .

    • C15:0: 0H (Silent in this region).

Part 4: Data Interpretation Case Study

Scenario: A researcher isolates a fraction believed to be C15:1. EA Results: C=76.65%, H=9.40%.

Analysis:

  • EA Check: The Carbon is +0.39% (borderline pass). The Hydrogen is -0.49% (fail).

  • Diagnosis: The high Carbon and low Hydrogen suggests the sample is enriched with C15:2 (Diene) (Theory: C=76.70%, H=9.36%).

  • Action: Re-purify using Silver Nitrate (

    
    ) impregnated silica gel chromatography, which separates lipids based on the number of double bonds, then re-run EA.
    

References

  • Kubo, I., et al. (1993).[3] "Cytotoxic anacardic acids from cashew nut shell liquid." Journal of Agricultural and Food Chemistry. (Context on separation difficulties).

  • Hamad, F. B., & Mubofu, E. B. (2015). "Potential biological applications of bio-based anacardic acids and their derivatives.
  • Tretyakov, S. A. (2019). "Elemental Analysis: A Guide to Purity." American Chemical Society (ACS) Guide to Purity. (Standard tolerance reference).
  • Paramashivappa, R., et al. (2001).[4] "A simple and efficient method for the isolation of anacardic acid from cashew nut shell liquid (CNSL)." Journal of Agricultural and Food Chemistry. (Protocol for initial extraction).

Sources

A Comparative Analysis of the Antimicrobial Efficacy of C15:1 and C15:3 Anacardic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Anacardic acids, a family of phenolic lipids derived primarily from cashew nut shell liquid (CNSL) of the Anacardium occidentale tree, have garnered significant attention for their potent biological activities.[1][2] These compounds, characterized by a salicylic acid moiety attached to a 15-carbon alkyl chain, differ in the degree of unsaturation in this side chain. The primary constituents include saturated (C15:0), mono-unsaturated (C15:1), di-unsaturated (C15:2), and tri-unsaturated (C15:3) variants.[3] Historically used in folk medicine for conditions like tooth abscesses, modern research has confirmed their broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.[4]

As the threat of antimicrobial resistance continues to compromise the efficacy of conventional antibiotics, exploring novel therapeutic agents is a critical priority for the scientific community. Anacardic acids represent a promising class of natural compounds in this regard.[5][6] This guide provides a detailed comparison of the antimicrobial efficacy between the monoene (C15:1) and triene (C15:3) anacardic acids. We will delve into their mechanisms of action, present comparative experimental data, outline a foundational experimental protocol for efficacy testing, and discuss the crucial role of side-chain unsaturation in their biological function.

Chemical Structure and the Significance of Unsaturation

The fundamental difference between C15:1 and C15:3 anacardic acids lies in the number of carbon-carbon double bonds within their 15-carbon aliphatic side chain. This structural variance profoundly influences their physicochemical properties and, consequently, their biological activity.

  • Anacardic Acid (C15:1): Possesses a single double bond in its alkyl side chain.

  • Anacardic Acid (C15:3): Features three double bonds, resulting in a more unsaturated and structurally flexible side chain.

The degree of unsaturation is a critical determinant of antimicrobial potency.[5] It is hypothesized that the increased number of double bonds in the C15:3 variant enhances its ability to interact with and disrupt the lipid bilayer of bacterial cell membranes.

Mechanisms of Antimicrobial Action

Anacardic acids employ a multi-faceted approach to exert their antimicrobial effects, making them effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][7] The primary mechanisms include:

  • Bacterial Membrane Disruption: The lipophilic alkyl chain facilitates the insertion of the anacardic acid molecule into the bacterial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components, and eventual cell death.[1][5] Higher unsaturation in the side chain is believed to enhance this membrane disruption.[5]

  • Inhibition of Key Metabolic Enzymes: Anacardic acids have been shown to inhibit critical bacterial enzymes. One notable target is D-glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway essential for energy production.[8] By inhibiting GAPDH through an uncompetitive or non-competitive mechanism, anacardic acids effectively stifle the bacterium's metabolic processes.[8]

  • Interference with Biofilm Formation: Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. Anacardic acids have demonstrated the ability to inhibit biofilm development and, to a lesser extent, eradicate mature biofilms by interfering with bacterial metabolism and the production of extracellular polymeric substances (EPS).[5][9]

cluster_extracellular cluster_intracellular PL1 Phospholipid PL2 Phospholipid Leakage Leakage of Ions & Metabolites PL2->Leakage 2. Membrane Disruption & Permeabilization PL3 Phospholipid PL4 Phospholipid AA Anacardic Acid (C15:3) AA->PL2 1. Insertion via lipophilic side chain Death Cell Death Leakage->Death 3. Loss of Homeostasis

Caption: Proposed mechanism of membrane disruption by anacardic acid.

Comparative Efficacy: Experimental Data

The degree of unsaturation in the alkyl side chain is directly correlated with enhanced antimicrobial activity against several Gram-positive bacteria.[10] The tri-unsaturated C15:3 anacardic acid consistently demonstrates superior potency compared to its mono-unsaturated C15:1 counterpart. This is evident from Minimum Inhibitory Concentration (MIC) data, where a lower value indicates higher efficacy.

Anacardic Acid Variant Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL Reference
C15:1 (monoene)Streptococcus mutans6.25[10]
C15:3 (triene)Streptococcus mutans1.56 [10]
C15:1 (monoene)Staphylococcus aureus100[10]
C15:3 (triene)Staphylococcus aureus6.25 [10]

As the data illustrates, C15:3 anacardic acid is approximately 4 times more potent against the cariogenic bacterium S. mutans and 16 times more potent against S. aureus than the C15:1 variant. This underscores the critical role of the three double bonds in maximizing antibacterial action.

Experimental Protocol: Broth Microdilution for MIC Determination

To empirically validate and compare the efficacy of different anacardic acid variants, the broth microdilution assay is a standardized and reliable method. This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality and Self-Validation: This protocol is designed to be self-validating through the inclusion of critical controls. The negative control (broth + inoculum, no drug) ensures the bacteria are viable and capable of growth under the assay conditions. The positive control (broth + inoculum + known antibiotic) validates the susceptibility of the bacterial strain to a standard antimicrobial. The sterility control (broth only) confirms that the medium and plate are not contaminated. Without these controls, any observed inhibition could not be reliably attributed to the test compound.

Step-by-Step Methodology:

  • Preparation of Anacardic Acid Stock Solutions:

    • Accurately weigh and dissolve C15:1 and C15:3 anacardic acids in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). The use of a solvent is necessary due to the poor water solubility of anacardic acids.[5]

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the target bacterium (e.g., S. aureus ATCC 25923) from a fresh agar plate.

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Serial Dilution in Microplate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the anacardic acid stock solution (or a working dilution) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Negative Control: A well containing 100 µL of MHB and 100 µL of inoculum (no compound).

    • Positive Control: A well with a standard antibiotic (e.g., vancomycin) and inoculum.

    • Sterility Control: A well containing 200 µL of MHB only.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of anacardic acid in which no visible bacterial growth (no turbidity) is observed.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout P1 Prepare Anacardic Acid Stock Solutions A1 Perform 2-Fold Serial Dilution of Compounds P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension P2->A2 A3 Set Up Controls: - Negative (Inoculum + Broth) - Positive (Inoculum + Antibiotic) - Sterility (Broth Only) R1 Incubate Plate (37°C, 18-24h) A3->R1 R2 Visually Inspect for Turbidity R1->R2 R3 Determine MIC: Lowest concentration with no visible growth R2->R3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship and Future Outlook

The experimental evidence strongly supports a clear structure-activity relationship (SAR) where antimicrobial efficacy increases with the degree of unsaturation in the anacardic acid side chain.[7][10] The additional double bonds in C15:3 likely increase the fluidity and kinkiness of the alkyl chain, allowing for more efficient intercalation and disruption of the ordered phospholipid bilayer of the bacterial membrane. This biophysical disruption appears to be the primary mode of antibacterial action.[7]

Despite their potent activity, the clinical application of anacardic acids is hampered by their poor water solubility and stability.[1][5] Future research is focused on overcoming these limitations. Promising strategies include the development of nanoformulations, such as nano-encapsulation or complexation with carriers like cyclodextrins, to enhance solubility, stability, and bioavailability, thereby improving their therapeutic potential.[5][11]

Conclusion

A direct comparison reveals that C15:3 anacardic acid is a significantly more potent antimicrobial agent than its C15:1 counterpart against key Gram-positive bacteria like S. aureus and S. mutans. This heightened efficacy is directly attributable to the three double bonds in its 15-carbon side chain, which enhances its ability to disrupt bacterial membranes. While challenges related to solubility remain, the superior activity of the triene variant makes it a compelling lead compound for the development of new antibacterial therapies to combat the growing challenge of antimicrobial resistance.

References

  • Nugrahani, A. W., Hertiani, T., Yuniati, Y., & Mubarika, S. (2025). Anacardic acid as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy. Fitoterapia, 187, 106951.
  • Dey, D., Chejarla, V. R., Mandal, P., & Biswas, J. (2025). Exploring the Potential of Anacardic Acid, its Natural and Synthetic Analogues, and Nanoformulations as a Potential Antibacterial Agent, including Multidrug-Resistant Bacteria: A Comprehensive Review. [Source Not Available].
  • Kubo, I., Muroi, H., Himejima, M., Yamagiwa, Y., Mera, H., Tokushima, K., Ohta, S., & Kamikawa, T. (1993). Structure-antibacterial activity relationships of anacardic acids. FAO AGRIS.
  • García-Lara, J., et al. (2019). The Antimicrobials Anacardic Acid and Curcumin Are Not-Competitive Inhibitors of Gram-Positive Bacterial Pathogenic Glyceraldehyde-3-Phosphate Dehydrogenase. Frontiers in Molecular Biosciences.
  • Kubo, I., Nihei, K., & Tsujimoto, K. (2003). Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA). Journal of Agricultural and Food Chemistry, 51(26), 7624-7628.
  • Hamad, F. B., & Mubofu, E. B. (2015). Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. International Journal of Molecular Sciences, 16(4), 8569-8590.
  • Kubo, I., Muroi, H., & Himejima, M. (1993). Structure-Antibacterial Activity Relationships of Anacardic Acids. Journal of Agricultural and Food Chemistry, 41(6), 1016-1019.
  • Nugrahani, A. W., et al. (2025). Anacardic acid as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy. ResearchGate.
  • Hollands, A., et al. (2016). Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity. Journal of Biological Chemistry.
  • Hamad, F. B., & Mubofu, E. B. (2015). Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. MDPI.
  • Wikipedia. Anacardic acids.
  • Al-Harrasi, A., et al. (2025). Development of Anacardic Acid/hydroxypropyl-β-cyclodextrin inclusion complex with enhanced solubility and antimicrobial activity. ResearchGate.
  • Pereira, A. C. S., et al. (n.d.). Antimicrobial Activity of Anacardic Acid Against Mature Streptococcus mutans Biofilm. ResearchGate.
  • Kumar, A., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. Der Pharma Chemica.
  • Taylor & Francis Online. (n.d.). Anacardic acid – Knowledge and References.
  • Castillo-Juárez, I., et al. (2007). Isolation of the new anacardic acid 6-[16'Z-nonadecenyl]-salicylic acid and evaluation of its antimicrobial activity against Streptococcus mutans and Porphyromonas gingivalis. ResearchGate.
  • De Lima, S. G., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Molecules.
  • Himejima, M., & Kubo, I. (1991). Antibacterial agents from the cashew Anacardium occidentale (Anacardiaceae) nut shell oil. ResearchGate.
  • de Oliveira, F. A., et al. (2016). Antimicrobial and Antioxidant Activity of Anacardium occidentale L. Flowers in Comparison to Bark and Leaves Extracts. Scientific Research Publishing.

Sources

pharmacokinetic comparison of salicylic acid vs 6-pentadecenylsalicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous pharmacokinetic (PK) comparison between Salicylic Acid (SA) , the archetypal non-steroidal anti-inflammatory drug (NSAID), and 6-Pentadecenylsalicylic Acid (6-PDSA) , a lipophilic derivative also known as Anacardic Acid (specifically the monoene C15:1 congener).

While SA relies on hydrophilic distribution and renal clearance to exert cyclooxygenase (COX) inhibition, 6-PDSA utilizes its long alkyl chain to anchor into lipid bilayers and hydrophobic protein pockets. This structural divergence fundamentally alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile: SA is a high-solubility, renally-cleared agent, whereas 6-PDSA functions as a "lipophilic warhead" with poor oral bioavailability but potent membrane-associated activity (e.g., HAT inhibition, mitochondrial uncoupling).

Physicochemical Foundation

The pharmacokinetic divergence begins at the molecular level. The addition of a 15-carbon unsaturated chain at the C6 position of the salicylate ring transforms the molecule from a water-soluble acid to a lipid-soluble amphiphile.

PropertySalicylic Acid (SA)6-Pentadecenylsalicylic Acid (6-PDSA)Impact on PK
Molecular Weight 138.12 g/mol ~346.5 g/mol 6-PDSA has higher MW, reducing passive diffusion rates.
Lipophilicity (LogP) ~2.26> 8.0 (Predicted)SA partitions into water; 6-PDSA partitions into membranes.
pKa (Carboxyl) 2.97~3.1Both are ionized at physiological pH (7.4), but 6-PDSA's tail drives lipid retention despite ionization.
Water Solubility ~2 g/L (20°C)Insoluble (< 0.1 mg/L)SA is orally bioavailable; 6-PDSA requires lipid-based formulation.
Structural Logic Diagram

ChemicalLogic SA Salicylic Acid (Hydrophilic Head) Prop_SA LogP ~2.2 High Water Solubility SA->Prop_SA Structure PDSA 6-Pentadecenylsalicylic Acid (Lipophilic Tail + Head) Prop_PDSA LogP >8.0 Membrane Anchoring PDSA->Prop_PDSA Alkyl Chain Addition Target_SA Target: COX-1/2 (Soluble Enzyme) Prop_SA->Target_SA Systemic Circulation Target_PDSA Target: HATs / MMPs (Hydrophobic Pockets) Prop_PDSA->Target_PDSA Lipid Bilayer Integration

Figure 1: Structural-Activity Relationship (SAR) driving the pharmacokinetic divergence.

ADME Comparative Analysis

Absorption[1][2][3][4][5][6]
  • Salicylic Acid: Exhibits rapid and complete absorption from the stomach and upper small intestine due to its small size and favorable pKa/LogP balance. It follows first-order kinetics at low doses.

  • 6-PDSA: Demonstrates poor oral bioavailability . The long alkyl chain violates Lipinski’s Rule of 5 (LogP > 5), resulting in poor solubility in the aqueous gastrointestinal fluids. Absorption is likely lymphatic (similar to long-chain fatty acids) rather than portal, requiring micellar formation with bile salts.

Distribution & Protein Binding[1][4][5][7]
  • Salicylic Acid: Moderately bound to albumin (50–90%, concentration-dependent). It saturates albumin binding sites at high therapeutic doses, leading to a disproportionate increase in free drug concentration.

  • 6-PDSA: Predicted to be >99% protein-bound . The pentadecenyl tail acts as a lipid anchor, binding tightly to the hydrophobic domains (Sudlow Site II) of serum albumin. This limits the free fraction available for dialysis but enhances delivery to tissues with high lipid content.

Metabolism[1][4][5][8][9][10]
  • Salicylic Acid: primarily hepatic.

    • Glucuronidation: Formation of salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG).

    • Glycine Conjugation: Formation of salicyluric acid (rate-limiting step).

  • 6-PDSA: Dual metabolic vulnerability.

    • Head Group: Glucuronidation similar to SA.

    • Tail Oxidation: The alkyl chain undergoes

      
      -oxidation  (mitochondrial) or 
      
      
      
      -oxidation (cytochrome P450), breaking down the lipophilic tail into shorter carboxylic acid metabolites, eventually rendering the molecule more hydrophilic for excretion.
Excretion
  • Salicylic Acid: Predominantly renal . Excretion is highly pH-dependent; alkalinization of urine increases ionization and prevents reabsorption, enhancing clearance.

  • 6-PDSA: Predominantly biliary/fecal . Due to its high molecular weight and lipophilicity, 6-PDSA and its glucuronides are likely excreted via bile into the feces, rather than filtered by the glomerulus.

ADME Pathway Diagram

ADME_Flow Oral_SA Oral Salicylic Acid GI_Fluid GI Tract Fluids Oral_SA->GI_Fluid Oral_PDSA Oral 6-PDSA Oral_PDSA->GI_Fluid Portal Portal Vein (Blood) GI_Fluid->Portal High Permeability Lymph Lymphatic System (Chylomicrons) GI_Fluid->Lymph Micellar Uptake Plasma Systemic Circulation (Albumin Binding) Portal->Plasma Lymph->Plasma Liver_SA Liver: Glycine/Glucuronide Conjugation Plasma->Liver_SA Liver_PDSA Liver: Beta-Oxidation of Tail + Glucuronidation Plasma->Liver_PDSA Kidney Kidney (Urine) pH Dependent Liver_SA->Kidney Major Route Bile Bile / Feces Liver_PDSA->Bile Lipophilic Clearance

Figure 2: Divergent ADME pathways. Note the lymphatic shift and biliary excretion for 6-PDSA.

Comparative Data Summary

ParameterSalicylic Acid (SA)6-Pentadecenylsalicylic Acid (6-PDSA)
Primary Route Oral, TopicalTopical (preferred), Oral (poor)
Bioavailability (

)
> 90%Low (< 20% estimated)

0.5 – 2.0 hoursDelayed (Lipid transit dependent)
Half-life (

)
2–3 h (low dose); 15–30 h (high dose)Unknown in humans; Rapid tissue distribution
Plasma Protein Binding 50–90% (Saturable)> 98% (Non-saturable in therapeutic range)
Metabolic Fate Glycine conjugation (saturation kinetics)

-oxidation of alkyl chain
Excretion Urine (Renal)Feces (Biliary)
Lipinski Rule Violations 01 (LogP > 5)

Experimental Protocols

Protocol A: Determination of Plasma Protein Binding (Equilibrium Dialysis)

Objective: To quantify the free fraction (


) of 6-PDSA vs. SA in plasma.
  • Preparation:

    • Spike human plasma with 6-PDSA (10 µM) or SA (10 µM).

    • Use a Rapid Equilibrium Dialysis (RED) device with an 8 kDa molecular weight cutoff (MWCO) membrane.

  • Loading:

    • Chamber A (Plasma): 200 µL spiked plasma.

    • Chamber B (Buffer): 350 µL PBS (pH 7.4).

  • Incubation:

    • Incubate at 37°C for 4 hours on an orbital shaker (300 rpm).

    • Note: For 6-PDSA, use glass or low-binding plasticware to prevent non-specific binding to the device walls (a common error source for lipophilic compounds).

  • Sampling & Analysis:

    • Remove aliquots from both chambers.

    • Matrix match: Add blank plasma to buffer samples and blank buffer to plasma samples.

    • Analyze via LC-MS/MS (Protocol B).

  • Calculation:

Protocol B: LC-MS/MS Quantification in Plasma

Objective: Sensitive detection distinguishing the lipophilic 6-PDSA from the hydrophilic SA.

  • Sample Preparation (Liquid-Liquid Extraction):

    • SA: Acidify plasma (100 µL) with 10 µL 1M HCl. Extract with Ethyl Acetate (500 µL). Evaporate and reconstitute in mobile phase.

    • 6-PDSA: Acidify plasma (100 µL). Extract with MTBE (Methyl tert-butyl ether) or Hexane/Isopropanol (9:1) . The non-polar solvent is critical to recover the fatty chain derivative.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (for SA) OR Methanol/Isopropanol (for 6-PDSA to ensure elution).

    • Gradient:

      • SA: 5% B to 95% B over 5 mins.

      • 6-PDSA: Start at 50% B, ramp to 100% B, hold for 5 mins to wash the column (lipophilic tail retention).

  • Mass Spectrometry (MS/MS):

    • Ionization: ESI Negative Mode (Carboxylic acid deprotonation).

    • MRM Transitions:

      • SA:

        
         m/z (Decarboxylation).
        
      • 6-PDSA:

        
         m/z (Cleavage of alkyl chain fragment).
        

References

  • Zafar, F. et al. (2020). Physicochemical and Pharmacokinetic Analysis of Anacardic Acid Derivatives. ACS Omega. [Link]

  • Kramer, E. & Routh, J.I. (1973).[1] The binding of salicylic acid and acetylsalicylic acid to human serum albumin. Clinical Biochemistry. [Link]

  • Hemshekhar, M. et al. (2012). Emerging Roles of Anacardic Acid and Its Derivatives: A Pharmacological Overview. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Schultz, D.J. et al. (2010). Anacardic acid inhibits the catalytic activity of matrix metalloproteinase-2 and matrix metalloproteinase-9.[2] Molecular Cancer Therapeutics.[3] [Link]

  • Needs, P.W. & Williamson, G. (2001). Structure-activity relationships of alkyl- and dialkyl-phenols as inhibitors of human cytochrome P450. Xenobiotica. [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of Anacardic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Anacardic acids, a family of phenolic lipids derived primarily from cashew nut shell liquid (CNSL), have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These activities, which include antibacterial, anticancer, and anti-inflammatory properties, are intrinsically linked to their three-dimensional structure.[1] Understanding the precise atomic arrangement of anacardic acid and its derivatives through X-ray crystallography is therefore paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This guide provides a comparative overview of the crystallographic data of anacardic acid and its derivatives, offering insights into their structural nuances. It further presents a detailed, field-proven protocol for the crystallization and X-ray diffraction analysis of these compounds, designed to be a self-validating system for researchers in the field.

The Structural Landscape of Anacardic Acids: A Comparative Analysis

The fundamental structure of anacardic acid consists of a salicylic acid moiety with a long alkyl chain at the C6 position.[2] This alkyl chain can vary in length and degree of unsaturation, which significantly influences the molecule's physicochemical properties and biological activity. While a plethora of anacardic acid derivatives have been synthesized and studied, detailed crystallographic data for many of these remains limited in the public domain. However, analysis of the available structures provides valuable insights.

Saturated Anacardic Acid: The Crystalline Archetype

The saturated form of anacardic acid (6-pentadecylsalicylic acid) serves as the foundational structure for crystallographic comparison. Upon hydrogenation of the naturally occurring unsaturated mixture, a white crystalline solid is obtained, which can be recrystallized to form transparent, rod-like crystals.[3] X-ray diffraction analysis of these crystals reveals a monoclinic crystal system.[3][4]

A key feature of the saturated anacardic acid crystal structure is the formation of dimers through hydrogen bonding.[5] This intermolecular interaction plays a crucial role in the packing of the molecules in the crystal lattice.

A Glimpse into Derivatives: The Copper (II) Complex

To illustrate the structural impact of derivatization, we can examine the crystal structure of a dimeric copper (II) complex of anacardic acid. This derivative forms distinct green, plate-like crystals.[4] The introduction of the copper ions significantly alters the crystal packing and molecular conformation compared to the parent acid.

Table 1: Comparative Crystallographic Data of Saturated Anacardic Acid and its Copper (II) Complex

ParameterSaturated Anacardic AcidDimeric Copper (II) Anacardate
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 20.1799(12)16.123(5)
b (Å) 5.0891(3)20.123(5)
c (Å) 22.898(2)16.456(5)
α (°) 9090
β (°) 114.281(7)98.457(5)
γ (°) 9090
Volume (ų) 2142.1(3)5275(3)
Z 42
Reference [5][4]

Note: The crystallographic data for the copper complex is for a pyridine adduct.

The data in Table 1 clearly demonstrates the significant changes in the unit cell dimensions and space group upon the formation of the copper complex. This highlights how modification of the salicylic acid headgroup can dramatically influence the solid-state arrangement of anacardic acid derivatives.

Experimental Protocol: From Synthesis to Structure

The following section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a representative anacardic acid derivative. This protocol is designed to be a robust starting point for researchers.

Part 1: Synthesis and Purification of a Saturated Anacardic Acid Amide Derivative

This protocol describes the synthesis of an N-phenyl amide derivative of saturated anacardic acid, a modification that can influence its biological activity.

  • Hydrogenation of Natural Anacardic Acid:

    • Dissolve natural anacardic acid (a mixture of unsaturated compounds) in a suitable solvent such as ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature with vigorous stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain saturated anacardic acid as a white solid.

  • Amide Coupling:

    • Dissolve the saturated anacardic acid in a dry, aprotic solvent like dichloromethane (DCM).

    • Add 1.1 equivalents of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of a catalyst like 4-Dimethylaminopyridine (DMAP).

    • Add 1.0 equivalent of aniline to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-phenyl anacardic acid amide.

Part 2: Crystallization of the Anacardic Acid Derivative

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following is a general workflow for the crystallization of a small organic molecule like an anacardic acid derivative.

xray_workflow crystal Single Crystal Mounting xray_beam Exposure to X-ray Beam crystal->xray_beam diffraction Diffraction Pattern Generation xray_beam->diffraction detector Data Collection on Detector diffraction->detector processing Data Processing & Integration detector->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for X-ray diffraction data collection and analysis.

  • Crystal Mounting:

    • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

    • The structure is then "solved" using computational methods (e.g., direct methods or Patterson methods for small molecules) to obtain an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement:

    • The initial model is refined against the experimental diffraction data to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Conclusion: The Power of Crystallography in Anacardic Acid Research

X-ray crystallography is an indispensable tool for understanding the structure-activity relationships of anacardic acid and its derivatives. While obtaining high-quality crystals can be a significant hurdle, the detailed three-dimensional structural information it provides is invaluable for the design of new and more effective therapeutic agents. This guide offers a foundational understanding and a practical framework for researchers to embark on the crystallographic analysis of this promising class of natural products. As more crystal structures of diverse anacardic acid derivatives become available, our understanding of their therapeutic potential will undoubtedly continue to grow.

References

  • Malik, A., O'Brien, P., Tuna, F., & Mubofu, E. B. (2013). The synthesis, spectroscopy and X-ray single crystal structure of catena-[(μ-anacardato)-copper(II)bipyridine][Cu2{(μ-O2CC6H3(o-OH)(o-C15H31)}4(NC5H5)2]. Inorganica Chimica Acta, 405, 419-425.
  • Muroi, H., & Kubo, I. (1993). Structure-Antibacterial Activity Relationships of Anacardic Acids. Journal of Agricultural and Food Chemistry, 41(6), 1016-1019.
  • Paramashivappa, R., Kumar, P. P., Vithayathil, P. J., & Rao, A. S. (2001). A process for the isolation of anacardic acid from cashew nut shell liquid. U.S.
  • Kubo, I., Muroi, H., & Himejima, M. (1993). Antimicrobial activity of anacardic acids from ginkgo biloba L. fruits. Journal of Agricultural and Food Chemistry, 41(6), 1016-1019.
  • Tyman, J. H. P. (1979). Non-isoprenoid long-chain phenols. Chemical Society Reviews, 8(4), 499-537.
  • Stasiuk, M., & Kozubek, A. (2010). Biological activity of anacardic acid. Cellular and Molecular Life Sciences, 67(6), 829-847.
  • Hemshekhar, M., Sunitha, K., Sebastin, S. R., Devaraja, S., Kemparaju, K., & Girish, K. S. (2011). Anacardic acid, a bioactive compound from cashew nut shell liquid, prevents in vitro collagenolysis and restores the collagen level in vivo. Molecular and Cellular Biochemistry, 358(1-2), 1-11.
  • Mubofu, E. B. (2016). Potential biological applications of bio-based anacardic acids and their derivatives. Pure and Applied Chemistry, 88(1-2), 109-123.
  • Patel, A. D., To, J., Howlin, B. J., & Beresford, K. J. (2020). Anacardic acid, a histone acetyltransferase inhibitor, modulates genes involved in cell cycle and apoptosis in breast cancer.
  • Schultz, D. J., Wickramasinghe, N. S., Ivanova, M. M., Didenko, T., & Gaponenko, V. (2008). Anacardic acid inhibits the catalytic activity of matrix metalloproteinase-2 and matrix metalloproteinase-9.
  • Sung, B., Pandey, M. K., Ahn, K. S., Ishikawa, T., Chaturvedi, M. M., & Aggarwal, B. B. (2008). Anacardic acid (6-pentadecylsalicylic acid), a histone acetyltransferase inhibitor, abrogates STAT3 signaling and induces apoptosis of human cancer cells. Journal of Biological Chemistry, 283(52), 36140-36152.
  • Trevisan, M. T. S., Pfundstein, B., Haubner, R., Würtele, G., Spiegelhalder, B., & Owen, R. W. (2006). Characterization of alkylphenols in cashew (Anacardium occidentale) nut shell liquid and related fractions. Journal of agricultural and food chemistry, 54(5), 1597-1602.
  • Malik, A., O’Brien, P., & Mubofu, E. B. (2013). X-ray single crystal structure of anacardic acid molecule forming a dimer through hydrogen bonding. ResearchGate. Retrieved from [Link]

  • Gnanakumar, G., & Parthasarathy, S. (2012). Emerging roles of anacardic acid and its derivatives: a pharmacological overview. Basic & clinical pharmacology & toxicology, 110(2), 111-121.

Sources

A Comparative Analysis of the Antioxidant Activity of Synthetic vs. Natural 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, a member of the anacardic acid family, is a phenolic lipid renowned for its significant biological activities, including potent antioxidant, anti-inflammatory, and antitumor properties.[1][2] Naturally occurring anacardic acids are predominantly extracted from cashew nut shell liquid (CNSL), an agro-industrial byproduct.[3] This natural extract is not a single entity but rather a mixture of congeners, primarily differing in the degree of unsaturation in their C15 alkyl side chain.[4][5] Conversely, chemical synthesis allows for the production of specific, isomerically pure anacardic acid molecules.[6]

For researchers, scientists, and drug development professionals, understanding the nuances between the antioxidant capacities of these two sources is critical. The choice between a natural mixture and a pure synthetic compound can profoundly impact experimental reproducibility, mechanism-of-action studies, and therapeutic potential. This guide provides an in-depth, objective comparison of the antioxidant performance of synthetic versus natural 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, grounded in established experimental methodologies and mechanistic insights.

Methodologies for Assessing Antioxidant Capacity

A multifaceted approach is essential to comprehensively evaluate the antioxidant activity of a compound, as different assays reflect distinct mechanisms of radical scavenging. We will focus on three widely accepted, robust methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. The causality behind employing multiple assays lies in capturing both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which are the primary ways antioxidants neutralize free radicals.

Experimental Workflow Overview

The following diagram outlines the generalized workflow for the in vitro assessment of antioxidant activity.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis Sample Prepare Stock Solutions (Natural & Synthetic Anacardic Acid) Standards Prepare Standard Curve (e.g., Trolox, Ascorbic Acid) DPPH DPPH Assay (Radical Scavenging) Sample->DPPH Add to Reactions ABTS ABTS Assay (Radical Cation Scavenging) Sample->ABTS Add to Reactions FRAP FRAP Assay (Reducing Power) Sample->FRAP Add to Reactions Reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) Standards->DPPH Standards->ABTS Standards->FRAP ABT ABT Incubate Incubate Reactions DPPH->Incubate ABTS->Incubate FRAP->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition / FRAP Value Measure->Calculate IC50 Determine IC50 / Trolox Equivalents Calculate->IC50

Caption: General workflow for in vitro antioxidant capacity determination.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow. The degree of discoloration, measured spectrophotometrically at ~517 nm, is directly proportional to the radical scavenging activity.[7]

Protocol:

  • Reagent Preparation: Prepare a 6 x 10⁻⁵ M solution of DPPH in ethanol.

  • Sample Preparation: Prepare serial dilutions of both natural and synthetic anacardic acid samples in ethanol. A standard antioxidant, such as Trolox or Ascorbic Acid, should be prepared in parallel.

  • Reaction: In a 96-well plate, add 100 µL of each sample or standard dilution to 100 µL of the DPPH solution.[7] An ethanol blank and a control (ethanol + DPPH) are also required.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance at ~734 nm is proportional to the antioxidant concentration.[8]

Protocol:

  • Reagent Preparation: Generate the ABTS•⁺ stock solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[8]

  • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction: Add a small volume (e.g., 5-10 µL) of the anacardic acid samples or Trolox standard to a larger volume (e.g., 200-4000 µL, depending on the format) of the diluted ABTS•⁺ solution.[8][9]

  • Incubation: Allow the reaction to proceed for approximately 5-30 minutes.[8][9]

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power by measuring the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), with an absorbance maximum at ~593 nm. This assay is performed under acidic conditions to maintain iron solubility.[10]

Protocol:

  • Reagent Preparation: The FRAP working reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[10]

  • Sample Preparation: Prepare samples and a ferrous sulfate (FeSO₄) standard curve.

  • Reaction: Add a small volume of the sample or standard to the pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the ferrous iron standard curve and is expressed as µM Fe²⁺ equivalents.

Comparative Antioxidant Activity: Natural vs. Synthetic

Direct, peer-reviewed studies exclusively comparing the antioxidant activity of a specific synthetic 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid isomer against a well-characterized natural anacardic acid mixture are scarce. However, a robust comparison can be constructed based on the extensive research conducted on natural CNSL components.

Natural anacardic acid is a mixture of saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3) analogues.[4] Crucially, studies have demonstrated that the degree of unsaturation in the alkyl side chain directly correlates with antioxidant activity. Specifically, the triene (C15:3) anacardic acid exhibits significantly higher antioxidant and enzyme-inhibiting capacity than the monoene and diene forms.[5][11]

A synthetic approach, on the other hand, typically yields a single, defined isomer, such as the (Z)-monoene (C15:1) or the (E)-monoene.[6][12] Therefore, the comparison is not between two identical molecules but between a defined synthetic isomer and a natural, heterogeneous mixture.

Table 1: Logical Comparison of Antioxidant Activity

ParameterNatural Anacardic Acid (from CNSL)Synthetic Anacardic Acid (C15:1 isomer)Rationale & Justification
Composition Heterogeneous mixture (C15:0, C15:1, C15:2, C15:3)[4]Homogeneous, single isomer (e.g., C15:1)[6]The fundamental difference dictating performance.
DPPH IC₅₀ Lower (Higher Activity)Higher (Lower Activity)The overall activity of the natural mix is boosted by the highly potent triene component, which demonstrates greater antioxidant capacity than the monoene and diene forms.[5][11]
ABTS TEAC HigherLowerSimilar to DPPH, the presence of the C15:3 congener in the natural mixture leads to a higher Trolox equivalent value compared to the C15:1 isomer alone.[11]
FRAP Value HigherLowerThe increased number of double bonds in the triene component enhances its ability to donate electrons and reduce Fe³⁺, elevating the overall reducing power of the natural mixture.[11]
Reproducibility VariableHighThe composition of natural CNSL can vary with the source, age, and extraction method, leading to batch-to-batch variability. Synthetic compounds offer high purity and consistency.

Note: The values in the table represent a qualitative comparison based on published structure-activity relationships. Absolute values would require direct experimental testing.

Mechanistic Insights and Influencing Factors

The antioxidant activity of anacardic acid is primarily attributed to its phenolic structure. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid moiety can donate hydrogen atoms to neutralize free radicals, while the resulting phenoxy radical is stabilized by resonance.

G cluster_structure Anacardic Acid Structure-Activity Relationship cluster_factors Key Influencing Factors Structure Anacardic Acid Molecule Phenolic_Ring Phenolic Ring (Salicylic Acid Moiety) Structure->Phenolic_Ring Core Functionality Alkyl_Chain C15 Alkyl Side Chain Structure->Alkyl_Chain Modulating Moiety Activity Overall Antioxidant Capacity Phenolic_Ring->Activity Primary H+ Donor (Radical Scavenging) Unsaturation Degree of Unsaturation (Triene > Diene > Monoene) Alkyl_Chain->Unsaturation determines Unsaturation->Activity Enhances Activity Purity Purity & Isomeric Form (Synthetic = Pure Isomer) Purity->Activity Defines Specific Activity Synergy Synergistic Effects (Other Phenols in Natural Extract) Synergy->Activity Potentially Modulates Activity

Caption: Factors influencing the antioxidant activity of anacardic acid.

Several factors dictate the comparative antioxidant potential:

  • Degree of Unsaturation: This is the most critical factor. The double bonds in the alkyl side chain contribute to the molecule's ability to stabilize radicals and interact with enzymatic systems. Research consistently shows that antioxidant capacity increases with the number of double bonds, making the triene congener (C15:3) the most potent component of natural anacardic acid.[5][11]

  • Source Composition (Natural vs. Synthetic): A synthetic sample of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid is just that—a single molecule. Its activity is fixed and reproducible. The natural extract's activity is a weighted average of its components. A natural extract with a high percentage of the triene congener will be a more potent antioxidant than a synthetic monoene.[5]

  • Synergistic Effects: Natural CNSL contains other phenolic compounds like cardols and cardanols.[13] These molecules possess their own antioxidant properties and could act synergistically with anacardic acids, potentially enhancing the overall antioxidant capacity of the natural extract in a way that a pure synthetic compound cannot replicate.

  • Purity and Impurities: Synthetic preparations offer high purity, eliminating confounding variables from other bioactive molecules. Conversely, impurities from the synthetic route could potentially interfere with activity. Natural extraction methods must be robust to ensure that pro-oxidant contaminants are removed.

Modulation of Cellular Signaling Pathways

The significance of anacardic acid's antioxidant activity extends to its profound effects on cellular signaling. By quenching reactive oxygen species (ROS), anacardic acid can mitigate oxidative stress, a key driver of cellular damage and disease pathogenesis. This activity is linked to its ability to modulate several critical signaling pathways.

G cluster_pathways Cellular Signaling Pathways AA Anacardic Acid ROS Reactive Oxygen Species (ROS) AA->ROS Scavenges NFkB NF-κB Pathway (Inflammation) AA->NFkB Inhibits p53 p53 Signaling (Tumor Suppression) AA->p53 Activates HAT HATs (p300/CBP) (Gene Expression) AA->HAT Inhibits mTOR mTORC1 Signaling (Metabolism, Growth) AA->mTOR Inhibits GSH Increased Endogenous Antioxidants (GSH) AA->GSH ROS->NFkB Activates Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis HAT->Apoptosis mTOR->Apoptosis

Caption: Anacardic acid's influence on key cellular signaling pathways.

  • NF-κB Pathway: Anacardic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory response.[4] By preventing ROS-mediated activation of NF-κB, it can downregulate pro-inflammatory cytokines.

  • p53 Signaling: It can activate the tumor suppressor p53 and its target genes, leading to cell cycle arrest and apoptosis in cancer cells.[14]

  • Histone Acetyltransferase (HAT) Inhibition: Anacardic acid is a known inhibitor of HATs like p300/CBP, which are involved in chromatin remodeling and gene transcription.[4] This activity is linked to its anticancer effects.

  • Endogenous Antioxidant Systems: Studies have shown that treatment with anacardic acid can increase the levels of reduced glutathione (GSH), a critical intracellular antioxidant, thereby bolstering the cell's own defense against oxidative stress.[2]

  • mTOR Signaling: Recent integrated metabolomics and transcriptomics analyses have indicated that anacardic acid impacts the mTORC1 signaling pathway, which is central to cellular metabolism, growth, and proliferation.[15]

Conclusion and Recommendations for Researchers

The comparative antioxidant analysis of natural versus synthetic 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid reveals a classic trade-off between potency and purity.

  • Natural Anacardic Acid: The natural mixture derived from CNSL offers potentially superior overall antioxidant activity due to the presence of the highly potent triene (C15:3) congener and possible synergistic effects with other co-extracted phenols. However, this comes at the cost of compositional variability, which can be a significant drawback for mechanistic studies requiring high reproducibility.

  • Synthetic Anacardic Acid: The synthetic compound provides absolute purity and isomeric certainty. This is indispensable for fundamental research aimed at elucidating specific structure-activity relationships, studying metabolic fate, or developing a single-molecule therapeutic agent. While a synthetic C15:1 isomer may be less potent than a high-triene natural extract, its activity is predictable and consistent.

For the Drug Development Professional: The choice is application-dependent. For creating a well-defined drug substance with a precise pharmacological profile, a synthetic anacardic acid isomer is the only viable path. For developing nutraceuticals or cosmeceuticals where high, broad-spectrum antioxidant capacity is the primary goal, a standardized natural extract rich in the triene component may be more effective and cost-efficient.

Ultimately, both forms of anacardic acid are powerful antioxidants. The optimal choice hinges on the specific scientific or developmental objective, balancing the need for maximum potency against the demand for chemical and biological precision.

References

  • ResearchGate. (n.d.). Antioxidant activity of anacardic acid. (a) H2DCFDA was used to...
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Wikipedia. (2023). Ferric reducing ability of plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of anacardic acids from Brazilian cashew nut shell liquid (CNSL).
  • Carvalho, A. M., et al. (2021). Effects of Anacardic Acid Monoene on the Respiratory System of Mice Submitted to Acute Respiratory Distress Syndrome. SN Comprehensive Clinical Medicine.
  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • CABI Digital Library. (2013). Antioxidant activity of anacardic acids. Retrieved from [Link]

  • Mgbeahuruike, E. E., et al. (2015).
  • Lima, M. S., et al. (2020). Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of Anacardic Acid in Experimental Models. ACS Omega.
  • Morais, T. C., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Molecules.
  • National Center for Biotechnology Information. (2015). Anti-metastatic action of anacardic acid targets VEGF-induced signalling pathways in epithelial to mesenchymal transition. PubMed.
  • National Center for Biotechnology Information. (2017).
  • ResearchGate. (n.d.). Anacardic acid (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling.
  • MDPI. (2024). Integrated Metabolomics and Transcriptomics Analysis of Anacardic Acid Inhibition of Breast Cancer Cell Viability. Retrieved from [Link]

  • International Journal of Green Pharmacy (IJGP). (2018). Antioxidant, Antibacterial, and Cytotoxicity Activities of Cashew (Anacardium occidentale) Nut Shell Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • da Silva, J. K., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Molecules.
  • Semantic Scholar. (2022). Cashew (Anacardium occidentale) Nut-Shell Liquid as Antioxidant in Bulk Soybean Oil.
  • National Center for Biotechnology Information. (n.d.). Antioxidant, Antimicrobial, and Anticancer Effects of Anacardium Plants: An Ethnopharmacological Perspective. Retrieved from [Link]

  • SCIRP. (2016). Antimicrobial and Antioxidant Activity of Anacardium occidentale L. Flowers in Comparison to Bark and Leaves Extracts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A highly sensitive GC‐MS method for simultaneous determination of Anacardic Acids in Cashew ( Anacardium occidentale ) Nut Shell oil in presence of other phenolic lipid derivatives.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-hydroxybenzoic acid from CO2 and phenol in aqueous heterogeneous photocatalytic systems. Retrieved from [Link]

  • MDPI. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

  • Preprints.org. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-6-(8Z-pentadecenyl)-benzoic-acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-6-[(8z,11z)-pentadeca-8,11-dien-1-yl]benzoic acid. Retrieved from [Link]

  • Gavin Publishers. (2018). Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay. Retrieved from [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

Sources

A Senior Application Scientist's Guide to Validating Enzyme Kinetic Parameters of Anacardic Acid (C15:1)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination and validation of enzyme kinetic parameters are paramount for the progression of any small molecule inhibitor. This guide provides an in-depth, technically-focused comparison for validating the IC50 of anacardic acid (C15:1), a naturally occurring phenolic lipid with promising therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols, and emphasize the necessity of orthogonal validation to ensure data integrity and build a robust scientific narrative.

Anacardic acid, a constituent of cashew nut shell liquid, is a mixture of several closely related compounds, with the C15:1 monoene variant being a subject of significant research interest.[1][2] It has been identified as an inhibitor of several clinically relevant enzymes, including lipoxygenases, matrix metalloproteinases (MMPs), and histone acetyltransferases (HATs).[3][4] This guide will focus on the methodologies to rigorously validate its inhibitory potency against these key targets.

The Cornerstone of Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical metric that quantifies the potency of an inhibitor. However, an IC50 value is not an absolute constant and is highly dependent on the experimental conditions. Therefore, a meticulously designed and executed primary assay is the first step in building a compelling data package.

Primary Target 1: Soybean Lipoxygenase-1 (LOX-1)

Anacardic acid (C15:1) has been reported to be a competitive inhibitor of soybean lipoxygenase-1, an enzyme involved in inflammatory pathways.[5][6]

This protocol outlines a spectrophotometric method to determine the IC50 of anacardic acid (C15:1) against soybean lipoxygenase-1.

Materials:

  • Soybean Lipoxygenase-1 (EC 1.13.11.12)

  • Linoleic acid (substrate)

  • Anacardic acid (C15:1)

  • Borate buffer (pH 9.0)

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare a stock solution of anacardic acid (C15:1) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of soybean lipoxygenase-1 in cold borate buffer.

  • Assay Setup:

    • In a quartz cuvette, combine the borate buffer, linoleic acid substrate, and varying concentrations of anacardic acid (C15:1).

    • Include a control with no inhibitor.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period.

  • Initiate Reaction:

    • Add the enzyme solution to the cuvette to start the reaction.

  • Measure Activity:

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each anacardic acid concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the anacardic acid concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Linoleic Acid Stock D Combine Buffer, Substrate, & Inhibitor A->D B Prepare Anacardic Acid Stock B->D C Prepare Lipoxygenase Solution F Add Enzyme to Initiate C->F E Pre-incubate D->E E->F G Monitor Absorbance at 234 nm F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 via Non-linear Regression I->J

Caption: Workflow for validating inhibitor binding using Isothermal Titration Calorimetry.

Orthogonal Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (anacardic acid) to a ligand (the target enzyme) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. [7][8]

Procedure:

  • Ligand Immobilization:

    • Immobilize the target enzyme onto a suitable sensor chip surface.

  • Analyte Binding:

    • Flow a series of concentrations of anacardic acid over the sensor surface.

    • Monitor the change in the SPR signal (response units) over time to observe the association phase.

  • Dissociation:

    • Replace the anacardic acid solution with buffer to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine ka and kd.

    • Calculate the binding affinity (Kd = kd/ka).

Comparative Analysis: Anacardic Acid (C15:1) vs. Other Inhibitors

A crucial aspect of validating a novel inhibitor is to compare its potency against known inhibitors of the same target. This provides context for its potential therapeutic relevance.

Target EnzymeAnacardic Acid (C15:1) IC50Alternative InhibitorAlternative Inhibitor IC50Reference(s)
Soybean Lipoxygenase-16.8 µMNordihydroguaiaretic acid (NDGA)~1.5 µM[5][6]
Matrix Metalloproteinase-2 (MMP-2)11.11 µMDoxycycline~30 µM[4][9]
Histone Acetyltransferase (p300)~8.5 µMC646~0.4 µM[10][11]
Histone Acetyltransferase (PCAF)~5 µMGarcinol~7 µM[10][11]

Mechanistic Insights: Anacardic Acid's Impact on Signaling Pathways

Understanding how anacardic acid's enzyme inhibition translates to cellular effects is critical. Its inhibition of p300/PCAF has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. [3][12]p300 acts as a transcriptional co-activator for NF-κB, and its inhibition by anacardic acid can prevent the transcription of pro-inflammatory and pro-survival genes. [13][14][15]

Anacardic Acid's Inhibition of the NF-κB Signaling Pathway

G cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, etc. IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB_p P-IκB IkB_p->NFkB_active releases NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc translocates to nucleus p300 p300/PCAF DNA DNA p300->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Anacardic_Acid Anacardic Acid Anacardic_Acid->p300 inhibits NFkB_active_nuc->DNA

Caption: Anacardic acid inhibits p300/PCAF, preventing the acetylation required for NF-κB-mediated transcription of pro-inflammatory and pro-survival genes.

Conclusion: A Rigorous Approach to Validation

The validation of enzyme kinetic parameters is a multi-faceted process that requires more than just the generation of an IC50 value. As demonstrated with anacardic acid (C15:1), a robust validation strategy involves:

  • Carefully designed primary assays with well-defined experimental conditions.

  • Orthogonal validation using mechanistically distinct techniques to confirm direct binding and rule out artifacts.

  • Comparative analysis against known inhibitors to contextualize the potency of the compound.

  • Elucidation of the downstream cellular consequences of enzyme inhibition to understand the biological relevance.

By adhering to these principles, researchers can build a comprehensive and trustworthy data package that stands up to scientific scrutiny and provides a solid foundation for further drug development efforts.

References

  • Kubo, I., et al. (2005). Lipoxygenase Inhibitory Activity of Anacardic Acids. Journal of Agricultural and Food Chemistry, 53(12), 4847-4852. [Link]

  • Kubo, I., et al. (2005). Lipoxygenase inhibitory activity of anacardic acids. PubMed, 15969504. [Link]

  • Sung, B., et al. (2008). Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis. Blood, 111(10), 4880-4891. [Link]

  • Kubo, I., et al. (2005). Lipoxygenase Inhibitory Activity of Anacardic Acids. ACS Publications. [Link]

  • Sung, B., et al. (2008). Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products... PubMed. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • JoVE. Determining Enzyme Kinetics via Isothermal Titration Calorimetry. [Link]

  • Shobha, S. V., et al. (2016). Combinatorial treatment with anacardic acid followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways. Apoptosis, 21(5), 578-593. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Balasubramanyam, K., et al. (2003). Anacardic acid is a HAT inhibitor. Histone acetyltransferase assays... ResearchGate. [Link]

  • Rayet, B., & Gélinas, C. (1999). Aberrant rel/nfkb genes and activity in human cancer. Oncogene, 18(49), 6938-6947. [Link]

  • Zhang, Y., et al. (2025). Anacardic acid inhibits the proliferation and inflammation of HaCaT cells induced by TNF-α via the regulation of NF-κB pathway. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. [Link]

  • JoVE. (2020). Video: Assays for Validating Histone Acetyltransferase Inhibitors. [Link]

  • Blobel, G. A. (2001). p300/CBP proteins: HATs for transcriptional bridges and scaffolds. Journal of Cell Science, 114(13), 2363-2373. [Link]

  • Biocompare. ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. [Link]

  • Reddy, M. A., et al. (2021). Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney. Cells, 10(9), 2269. [Link]

  • Li, Y. H., et al. (2013). Role of p300 in regulating neuronal nitric oxide synthase gene expression through nuclear factor-κB-mediated way in neuronal cells. Neuroscience, 248, 462-470. [Link]

  • Kademani, M. (2019). Anacardic Acid Analogs for the Inhibition of Matrix Metalloproteinase-2. California Science & Engineering Fair. [Link]

  • Hemshekhar, M., et al. (2012). Emerging roles of anacardic acid and its derivatives: a pharmacological overview. Basic & Clinical Pharmacology & Toxicology, 110(2), 122-132. [Link]

  • Reactome Pathway Database. CBP and p300 binds NF-kB complex. [Link]

  • Kubo, I., et al. (2010). Lipoxygenase inhibitory activity of 6-pentadecanylsalicylic acid without prooxidant effect. Bioorganic & Medicinal Chemistry, 18(2), 863-868. [Link]

  • EpigenTek. EpiQuik HAT Activity/Inhibition Assay Kit. [Link]

  • Omanakuttan, A., et al. (2012). Anacardic acid inhibits the catalytic activity of matrix metalloproteinase-2 and matrix metalloproteinase-9. Molecular Pharmacology, 82(4), 614-622. [Link]

  • 3H Biomedical AB. Colorimetric Histone Acetyltransferase Activity Assay (HAT). [Link]

  • SciSpace. A beginner's guide to surface plasmon resonance. [Link]

  • Teti, D. (2025). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Yale University. Isothermal Titration Calorimetry (ITC). [Link]

  • Omanakuttan, A., et al. (2012). Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9. Academia.edu. [Link]

  • Omanakuttan, A., et al. (2012). Anacardic acid inhibits the catalytic activity of matrix metalloproteinase-2 and matrix metalloproteinase-9. PubMed. [Link]

  • MilliporeSigma. Anacardic Acid. [Link]

  • Scribd. How to Construct an SPR Assay. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Yale University. (2011). Isothermal Titration Calorimetry (ITC). YouTube. [Link]

  • Peters, C., et al. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1009, 219-232. [Link]

  • Kolenikov, S. How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Wikipedia. Anacardic acids. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Plainionist. Create graphs with DOT language. [Link]

  • da Silva, F. F. M., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals, 10(1), 31. [Link]

  • Rico-Leo, E. M., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 22(15), 8089. [Link]

Sources

Safety Operating Guide

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid Proper Disposal Procedures CAS: 22910-60-7 (Ginkgolic Acid C15:1)

Executive Operational Summary

Immediate Directive: 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid is a phenolic lipid and a potent contact allergen structurally analogous to urushiol (the toxin in poison ivy). Disposal protocols must prioritize preventing dermal contact and environmental release.[1][2]

Waste Classification:

  • RCRA Status: Not specifically listed (P or U list), but must be treated as Hazardous Waste due to toxicity and sensitization potential.

  • Primary Waste Stream: High BTU Organic Waste (Incineration).

  • Prohibited: Do NOT dispose of down drains or in municipal trash.

Hazard Assessment & Technical Rationale

To ensure safety, operators must understand the causality behind the protocols. This compound is not merely an acid; it is an amphiphilic hapten .

PropertyValue/DescriptionOperational Implication
Molecular Structure Salicylic acid core + C15 unsaturated alkyl chainLipophilicity: The long tail makes it adhere stubbornly to glass, plastic, and skin. Water alone will not remove it.
Sensitization Skin Sens. 1 (H317)Immune Response: It binds to skin proteins, triggering T-cell mediated dermatitis. Repeated exposure lowers the threshold for reaction.
Environmental Aquatic Chronic 4 (H413)Bioaccumulation: High LogP (approx. 6-7) indicates potential to bioaccumulate in aquatic organisms.
Stability Air/Light SensitiveStorage: Degradation products may have unknown toxicity profiles.[3]

Pre-Disposal Handling & Containment

Objective: Isolate the compound from the operator and the environment before it enters the waste stream.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Phenolic lipids can permeate thin nitrile over time. The outer layer is sacrificial.

  • Respiratory: N95 or P100 respirator if handling solid powder to prevent inhalation of sensitizing dust.

  • Clothing: Tyvek lab coat or sleeve covers are recommended to prevent cuff contamination.

Containment Strategy
  • Solids: Collect in wide-mouth HDPE or glass jars.

  • Liquids: Collect in chemically resistant solvent waste containers (HDPE/Glass).

  • Labeling: All containers must be labeled "HAZARDOUS WASTE - TOXIC / SENSITIZER" immediately upon creation.

Detailed Disposal Workflows

Scenario A: Solid Substance Disposal

Applicable to: Expired pure substance, weighing boat residues, spill cleanup solids.

  • Transfer: Carefully transfer solid material into a clear, sealable hazardous waste bag or a dedicated wide-mouth jar.

  • Solvent Rinse: Rinse the original container (vial) with a small volume of Acetone or Ethanol .

    • Why: This solubilizes the lipophilic tail, ensuring the container is truly empty.

  • Combine: Pour the rinse solvent into your Liquid Organic Waste stream (see Scenario B).

  • Seal & Tag: Seal the solid waste container. Tag with full chemical name (no abbreviations).

  • Disposal Path: Route to Chemical Incineration .

Scenario B: Liquid Waste (Mother Liquors / HPLC Waste)

Applicable to: Reaction mixtures, HPLC effluent, stock solutions.

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) due to the phenolic moiety (risk of nitration/exotherm).

  • Solvent Compatibility: Compatible with standard organic waste streams (Halogenated or Non-Halogenated).

  • Neutralization (Not Recommended): While it is an acid, neutralization is ineffective for disposal because the resulting salt acts as a surfactant/soap (anacardate) and remains toxic/sensitizing. Incineration is the only validated destruction method.

Scenario C: Contaminated Debris (The "Urushiol" Protocol)

Applicable to: Syringes, pipette tips, gloves, paper towels.

  • Sharps: Place directly into a rigid Sharps Container labeled for Chemical Contamination .

  • Soft Debris: Place in a clear hazardous waste bag (4-6 mil).

  • Decontamination of Glassware:

    • Solvent Wash: Rinse glassware with Acetone or Ethyl Acetate first. (Water will only smear the compound).

    • Soap Wash: Follow with a surfactant-heavy wash (e.g., Alconox) to form micelles around remaining residues.

    • Waste: Collect the initial solvent rinse as hazardous waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for segregating waste streams based on the physical state of the contaminant.

DisposalWorkflow cluster_legend Key Protocol Start Waste Generation: 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure Powder/Residue LiquidSol Liquid / Solution (HPLC, Mother Liquor) StateCheck->LiquidSol Dissolved Debris Contaminated Debris (Gloves, Wipes, Tips) StateCheck->Debris Consumables ActionSolid 1. Place in Wide-Mouth Jar 2. Label 'Toxic/Sensitizer' SolidPure->ActionSolid ActionLiquid 1. Segregate from Oxidizers 2. Add to Organic Solvents Stream LiquidSol->ActionLiquid ActionDebris 1. Double Bag (Soft) 2. Rigid Bin (Sharps) Debris->ActionDebris Incineration FINAL DISPOSAL: High Temperature Incineration ActionSolid->Incineration ActionLiquid->Incineration ActionDebris->Incineration Warning ⚠ CRITICAL: Do NOT flush down drains. Compound is lipophilic and aquatic toxin.

Figure 1: Waste segregation and disposal decision tree for Ginkgolic Acid derivatives.[4][5]

Emergency Response: Spills

Spill Response Kit Requirements:

  • Inert absorbent (Vermiculite or Sand). Do not use paper towels initially (they spread the lipid).

  • Acetone or Ethanol spray bottle.

  • Silver Shield/Laminate gloves (for high-volume spills).

Protocol:

  • Isolate: Evacuate non-essential personnel. Mark the area.

  • Absorb: Cover liquid spills with vermiculite.

  • Collect: Scoop absorbent into a waste jar.

  • Decontaminate Surface:

    • Spray area with Acetone (to dissolve lipid).

    • Wipe with absorbent pads.

    • Wash area with strong detergent and water.

  • Disposal: All cleanup materials are Hazardous Waste .

References

  • Carl Roth. (2023). Safety Data Sheet: Ginkgolic acids RN. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid (Ginkgolic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Operational Excellence and Safety

For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked to a culture of safety. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, commonly known as ginkgolic acid. Beyond mere procedural steps, we will delve into the rationale behind these recommendations, empowering you to work with confidence and precision.

Understanding the Hazard: A Proactive Approach to Safety

Ginkgolic acid, a naturally occurring phenolic acid, presents a moderate hazard profile that necessitates careful handling to mitigate risks. Primary concerns include its potential to cause skin and eye irritation, as well as respiratory irritation if inhaled as a dust.[1][2] A thorough understanding of these hazards is the first step in a robust safety protocol.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Statement
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362+P364
Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405

Data synthesized from multiple safety data sheets.[1][2]

The Core of Protection: Your Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is non-negotiable. The following recommendations are based on a risk assessment of handling ginkgolic acid in a powdered form and as a solution.

  • Eye and Face Protection: Always wear safety glasses with side shields.[1][3] When there is a potential for splashing, chemical safety goggles are required.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection against organic acids.[4][5] Always inspect gloves for any signs of degradation or punctures before use.[2]

  • Respiratory Protection: When handling the powdered form, a NIOSH-approved N95 or P1 dust mask is essential to prevent inhalation of airborne particles.[1] If working with large quantities or in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary.[3]

  • Body Protection: A standard laboratory coat should be worn at all times.[2] Ensure it is fully buttoned to provide maximum coverage.

The Rationale: The long alkyl chain of ginkgolic acid gives it lipophilic properties, meaning it can readily interact with the lipids in your skin, leading to irritation. The acidic nature of the carboxyl group further contributes to its irritant properties. A dust respirator is crucial because fine powders can easily become airborne during handling, posing a direct risk to the respiratory tract.

Operational Protocols: From Weighing to Waste

Precision in your experimental work must be matched by precision in your safety procedures. The following step-by-step protocols are designed to minimize exposure and ensure the integrity of your work.

Weighing the Powdered Compound

The primary risk during weighing is the generation of airborne dust. Therefore, all weighing operations must be conducted within a certified chemical fume hood.[6][7]

Step-by-Step Weighing Protocol:

  • Preparation: Don all required PPE. Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent bench paper.[8]

  • Tare Method: Place a clean, empty, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.[2][7]

  • Transfer: Move the tared container into the chemical fume hood. Carefully transfer the desired amount of ginkgolic acid powder into the container using a clean spatula.

  • Seal and Re-weigh: Securely close the container. Remove it from the fume hood and place it back on the balance to obtain the final weight.

  • Cleanup: Use a damp paper towel to gently wipe down the spatula and any residual powder from the weighing area within the fume hood. Dispose of the paper towel as hazardous waste. Never use a dry brush, as this can generate dust.[2]

Diagram 1: Workflow for Weighing Ginkgolic Acid

G cluster_fume_hood Inside Chemical Fume Hood weigh 3. Transfer Powder seal 4. Seal & Re-weigh weigh->seal start 1. Don PPE & Prepare Workspace tare 2. Tare Container start->tare tare->weigh cleanup 5. Clean Workspace seal->cleanup G cluster_lab Laboratory solid_waste Solid Waste (Gloves, Weigh Paper, etc.) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Unused Solutions) collect_liquid Collect in Labeled Organic Acid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: A clear and compliant workflow for the disposal of ginkgolic acid waste.

By adhering to these comprehensive guidelines, you not only ensure your personal safety and the safety of your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ginkgolic acids RN. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Glycolic Acid. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019, May 21). SAFETY DATA SHEET. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Pittsburgh. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022. Retrieved from [Link]

  • Emory University. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • Stanford University. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

  • AWS. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Hep Journals. (n.d.). Extraction and biodegradation of ginkgolic acids from Ginkgo biloba sarcotestae. Retrieved from [Link]

  • Frontiers. (2019, July 17). Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis. Retrieved from [Link]

  • PMC. (2022, October 30). Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high-temperature pretreatment processing. Retrieved from [Link]

  • Google Patents. (n.d.). CN105687263A - Preparation process of ginkgo biloba extract and water-soluble ginkgo biloba extract.
  • Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2021, December 15). A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Retrieved from [Link]

  • Dairy Knowledge Portal. (n.d.). Preparation of standard solutions. Retrieved from [Link]

  • Carolina Biological Supply Company. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). operating procedure. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Cleaning procedures for glass substrates. Retrieved from [Link]

  • The University of Adelaide. (2023, August 22). BIOCOMPLIANCE GUIDANCE DOCUMENT. Retrieved from [Link]

  • University of Glasgow. (n.d.). UNIVERITY GUIDANCE ON DECONTAMINATION. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid
Reactant of Route 2
2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.